tert-Butyl 3-(2-iodoethoxy)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-iodoethoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEWEVSSGBFOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl 3-(2-iodoethoxy)propanoate: A Key Linker in PROTAC-Mediated Protein Degradation
CAS Number: 2296723-16-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 3-(2-iodoethoxy)propanoate, a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in targeted protein degradation, with a focus on its use in the creation of potent FAK (Focal Adhesion Kinase) degraders.
Chemical and Physical Properties
This compound is a versatile building block in medicinal chemistry, particularly in the construction of PROTACs. Its structure incorporates a reactive iodo group, which serves as an excellent leaving group for nucleophilic substitution reactions, and a tert-butyl ester, a protecting group that can be readily removed under acidic conditions.
| Property | Value | Reference |
| CAS Number | 2296723-16-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₇IO₃ | --INVALID-LINK-- |
| Molecular Weight | 300.1 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or semi-solid | --INVALID-LINK-- |
| Storage Conditions | -20°C, keep in a dark place, sealed in dry conditions | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from tert-butyl acrylate (B77674) and ethylene (B1197577) glycol.
Step 1: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate
This precursor is synthesized via a Michael addition of ethylene glycol to tert-butyl acrylate.
-
Materials:
-
Anhydrous ethylene glycol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium metal
-
tert-Butyl acrylate
-
-
Procedure:
-
To a solution of anhydrous ethylene glycol (10 g, 161.1 mmol) in anhydrous THF (40 mL), add sodium metal (62.0 mg, 2.70 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Add tert-butyl acrylate (6.90 g, 53.7 mmol) and stir the reaction mixture overnight.
-
Quench the reaction with water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent.
-
Purify the residue by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate = 2:1) to yield tert-butyl 3-(2-hydroxyethoxy)propanoate as a colorless oil.[1]
-
Step 2: Conversion to this compound
The hydroxyl group of the precursor is then converted to an iodo group.
-
Materials:
-
tert-Butyl 3-(2-hydroxyethoxy)propanoate
-
Triphenylphosphine (B44618) (PPh₃)
-
Iodine (I₂)
-
Dry Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv) in dry THF.
-
Add iodine (1.5 equiv) to the solution.
-
Add a solution of tert-butyl 3-(2-hydroxyethoxy)propanoate (1.0 equiv) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours under an inert atmosphere (e.g., Argon).
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to obtain this compound.[2]
-
Application in PROTAC Synthesis: FAK Degrader
This compound is a key linker for synthesizing PROTACs that target Focal Adhesion Kinase (FAK) for degradation.[2] The following is a general protocol for the synthesis of a FAK-targeting PROTAC using this linker.
-
Components:
-
A FAK inhibitor with a suitable nucleophilic handle (e.g., a derivative of PF-562271 with a primary or secondary amine).
-
This compound
-
An E3 ligase ligand with a nucleophilic handle (e.g., pomalidomide (B1683931) derivative).
-
-
Procedure:
-
Linker Attachment to FAK Inhibitor: React the FAK inhibitor with this compound in the presence of a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DMF). The nucleophilic amine on the FAK inhibitor will displace the iodide, forming a stable ether linkage.
-
Deprotection of the tert-Butyl Ester: Treat the product from the previous step with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to deprotect the tert-butyl ester and reveal the carboxylic acid.
-
Coupling with E3 Ligase Ligand: Couple the resulting carboxylic acid with the amine-functionalized E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt with DIPEA) in an anhydrous aprotic solvent like DMF.
-
Purification: Purify the final PROTAC compound using preparative HPLC.
-
Signaling Pathways and Mechanisms
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3][4][5] Its signaling is initiated by the clustering of integrins upon binding to the extracellular matrix.
Caption: Simplified FAK signaling pathway leading to cell migration.
PROTAC Mechanism of Action for FAK Degradation
A PROTAC molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a target protein.
Caption: General mechanism of PROTAC-mediated degradation of FAK.
Safety Information
This compound should be handled with care in a laboratory setting. The following hazard and precautionary statements are associated with this compound:
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich safety information.[6]
This technical guide serves as a foundational resource for researchers and drug developers interested in utilizing this compound for the synthesis of PROTACs and other advanced applications in chemical biology and medicinal chemistry.
References
- 1. tert-Butyl 3-(2-hydroxyethoxy)propanoate CAS#: 671802-00-9 [m.chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 3-(2-iodoethoxy)propanoate, a key bifunctional linker molecule frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, detailed experimental protocols, and relevant characterization data to support researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a valuable chemical intermediate characterized by a tert-butyl ester protecting group and a terminal iodo group. This heterobifunctional structure allows for sequential chemical modifications, making it an important building block in the construction of more complex molecules. Notably, it has been employed as a linker in the synthesis of PROTACs, such as FAK degrader 1, which highlights its significance in the development of novel therapeutics. The synthesis of this compound is typically achieved through a two-step process commencing with the synthesis of its precursor, tert-Butyl 3-(2-hydroxyethoxy)propanoate, followed by an iodination reaction.
Synthesis Pathway
The synthesis of this compound proceeds via a straightforward two-step sequence. The first step involves the synthesis of the alcohol precursor, tert-Butyl 3-(2-hydroxyethoxy)propanoate. This is followed by a nucleophilic substitution reaction where the hydroxyl group is converted to an iodide.
Caption: Overall synthetic workflow for this compound.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for the final product and its precursor is provided below for easy reference.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| tert-Butyl 3-(2-hydroxyethoxy)propanoate | C₉H₁₈O₄ | 190.24 | Colorless liquid | 671802-00-9 |
| This compound | C₉H₁₇IO₃ | 300.14 | Colorless to light yellow liquid | 2296723-16-3 |
Table 2: Spectroscopic Data
| Compound Name | 1H NMR (CDCl₃, δ ppm) |
| This compound | 3.74 (t, J = 6.9 Hz, 2H), 3.69 (t, J = 6.9 Hz, 2H), 3.26 (t, J = 6.9 Hz, 2H), 2.53 (t, J = 6.9 Hz, 2H), 1.45 (s, 9H). |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and the final product are provided below. These protocols are based on established literature procedures.
Step 1: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate
This procedure outlines the synthesis of the alcohol precursor.
Caption: Experimental workflow for the synthesis of the precursor.
Materials:
-
tert-Butyl acrylate
-
Ethylene glycol
-
Potassium tert-butoxide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
To a solution of ethylene glycol (5.0 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF), add potassium tert-butoxide (0.1 equivalents) at 0 °C.
-
To this solution, add tert-butyl acrylate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tert-Butyl 3-(2-hydroxyethoxy)propanoate.
Step 2: Synthesis of this compound
This procedure details the conversion of the alcohol precursor to the final iodo-compound. This protocol is adapted from the supporting information of Cromm et al., J. Am. Chem. Soc. 2018, 140, 49, 17019–17026.
Caption: Experimental workflow for the iodination reaction.
Materials:
-
tert-Butyl 3-(2-hydroxyethoxy)propanoate (1.0 equivalent)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Imidazole (2.0 equivalents)
-
Iodine (I₂) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve tert-Butyl 3-(2-hydroxyethoxy)propanoate (1.0 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (1.5 equivalents) portionwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by washing with saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow liquid.
Safety Precautions
Standard laboratory safety precautions should be followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The reagents used are flammable and/or toxic, and appropriate care should be taken during handling and disposal. Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. By following the outlined procedures, researchers can reliably produce this compound for their drug discovery and development efforts. The provided data and diagrams are intended to facilitate a clear understanding of the synthesis and to aid in its successful execution.
Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectral properties and synthetic considerations for tert-butyl 3-(2-iodoethoxy)propanoate, a key reagent in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). While detailed experimental spectra are not publicly available, this document consolidates the known information and provides a framework for its characterization and application.
Introduction
This compound (CAS No. 2296723-16-3) is a bifunctional molecule utilized as a linker in the synthesis of PROTACs. PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The iodoethoxypropanoate moiety of this compound provides a reactive handle for conjugation to a target protein ligand or an E3 ligase ligand, forming the characteristic tripartite structure of a PROTAC. Its application in the synthesis of a FAK (Focal Adhesion Kinase) degrader highlights its relevance in cancer drug discovery.
Spectroscopic Characterization
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | t | 2H | -O-CH₂-CH₂-I |
| ~3.25 | t | 2H | -O-CH₂-CH₂-I |
| ~3.70 | t | 2H | -O-CH₂-CH₂-COO- |
| ~2.50 | t | 2H | -O-CH₂-CH₂-COO- |
| ~1.45 | s | 9H | -C(CH₃)₃ |
Note: Predicted values. Actual shifts and coupling constants would be determined experimentally.
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (ester) |
| ~80 | -C(CH₃)₃ |
| ~70 | -O-CH₂-CH₂-I |
| ~68 | -O-CH₂-CH₂-COO- |
| ~35 | -CH₂-COO- |
| ~28 | -C(CH₃)₃ |
| ~5 | -CH₂-I |
Note: Predicted values. Actual chemical shifts would be determined experimentally.
Table 3: Expected Mass Spectrometry Data
| Ion | m/z | Notes |
| [M+Na]⁺ | 323.01 | Calculated for C₉H₁₇INaO₃ |
| [M-C₄H₉]⁺ | 242.96 | Loss of tert-butyl group |
Note: Expected values for high-resolution mass spectrometry (HRMS).
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2975 | C-H stretch (alkane) |
| ~1730 | C=O stretch (ester) |
| ~1150 | C-O stretch (ester and ether) |
| ~600 | C-I stretch |
Note: Expected characteristic absorption bands.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route would involve the reaction of tert-butyl 3-hydroxypropanoate with 1,2-diiodoethane (B146647) or a similar iodinating agent under basic conditions.
General Spectroscopic Methods
The following are general protocols for obtaining the spectral data mentioned above:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
Mass Spectrometry (MS) : Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the parent ion and its fragments.
-
Infrared (IR) Spectroscopy : IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.
Application in PROTAC Synthesis Workflow
The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its use in conjugating a target protein ligand (TPL) and an E3 ligase ligand (E3LL).
Caption: Generalized workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a valuable chemical tool for researchers in drug development, particularly for the construction of PROTACs. While specific, publicly available spectral data is limited, this guide provides an expected spectroscopic profile and a conceptual framework for its synthesis and application. For definitive characterization, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with detailed spectral data.
In-Depth Technical Guide: tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(2-iodoethoxy)propanoate is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure, featuring a reactive iodo group and a protected carboxylic acid, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on its role in the development of targeted protein degraders.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇IO₃ | [1] |
| Molecular Weight | 300.1 g/mol | [1] |
| CAS Number | 2296723-16-3 | [1][2] |
| Appearance | Liquid or semi-solid | [2] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |
Chemical Reactivity and Applications
The chemical utility of this compound stems from its two key functional groups:
-
Iodo Group: The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile conjugation of the linker to a nucleophilic site on a target molecule, such as an amine or thiol group on a ligand for an E3 ubiquitin ligase or a protein of interest.
-
tert-Butyl Ester: This group acts as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent amide bond formation.
This dual reactivity makes this compound a key component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A notable application of this linker is in the synthesis of a potent and selective Focal Adhesion Kinase (FAK) degrader, referred to as PROTAC-3 or FAK degrader 1.[3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its dysregulation is implicated in cancer progression. By incorporating this compound into a PROTAC, researchers have successfully targeted FAK for degradation, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[3][5]
Experimental Protocols
A detailed experimental protocol for the synthesis of a FAK degrader using a similar iodo-linker is provided in the literature, which can be adapted for this compound. The general workflow is as follows:
-
Conjugation to the E3 Ligase Ligand: The iodo-linker is coupled to the E3 ligase ligand (e.g., a derivative of von Hippel-Lindau, VHL, or Cereblon, CRBN) via nucleophilic substitution.
-
Deprotection: The tert-butyl ester is removed using an acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid.
-
Coupling to the Target Protein Ligand: The resulting carboxylic acid is then coupled to the FAK inhibitor (the target protein ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
Visualizing the PROTAC Workflow
The logical workflow for the synthesis of a PROTAC using this compound can be visualized as a series of sequential steps.
Caption: PROTAC Synthesis Workflow.
The mechanism of action of the resulting PROTAC involves the formation of a ternary complex between the target protein (FAK) and the E3 ubiquitin ligase, leading to the degradation of the target.
Caption: PROTAC Mechanism of Action.
References
- 1. This compound, 2296723-16-3 | BroadPharm [broadpharm.com]
- 2. This compound | 2296723-16-3 [sigmaaldrich.com]
- 3. Addressing Kinase-Independent Functions of Fak via PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific experimental solubility data for tert-butyl 3-(2-iodoethoxy)propanoate has been found in publicly available literature. The following guide is based on predictions derived from its chemical structure and established principles of organic chemistry. All predicted solubilities require experimental verification.
Introduction
This compound is an organic compound that features several functional groups, influencing its physicochemical properties, including solubility. Understanding its behavior in various solvents is crucial for its application in chemical synthesis, purification, and formulation. This guide provides a detailed analysis of its predicted solubility and a comprehensive protocol for its experimental determination.
Structural Analysis and Predicted Solubility
The chemical structure of this compound consists of three key functional groups: a tert-butyl ester, an ether linkage, and a primary iodoalkane.
-
tert-Butyl Ester: The ester group is polar. However, the bulky and nonpolar tert-butyl group significantly increases the hydrophobic character of this moiety.
-
Ether Linkage (-O-): The ether group introduces polarity and can act as a hydrogen bond acceptor.
-
Iodoalkane (-CH2I): The carbon-iodine bond is the least polar among carbon-halogen bonds. The large iodine atom is highly polarizable, contributing to van der Waals interactions. Alkyl halides are generally not very soluble in water.
Overall, the molecule possesses both polar (ester, ether) and nonpolar (tert-butyl group, alkyl chain) regions, making it a moderately polar compound. Its solubility is therefore expected to be highest in solvents of similar moderate polarity.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water, Soluble in Methanol/Ethanol | The large nonpolar regions (tert-butyl and alkyl chain) are expected to make it insoluble in water. It is predicted to be soluble in alcohols, which have both polar hydroxyl groups and nonpolar alkyl chains, allowing for favorable interactions with the entire molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | These solvents can effectively solvate the polar ester and ether functionalities through dipole-dipole interactions without the strong hydrogen-bonding network of water that would need to be disrupted. |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar parts of the molecule will interact favorably with nonpolar solvents via London dispersion forces. |
| Intermediate Polarity | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | Very Soluble | These solvents offer a balance of polarity and nonpolar character that is likely to be highly compatible with the mixed characteristics of this compound. |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the qualitative solubility of a liquid or semi-solid compound like this compound.
Materials:
-
This compound
-
A selection of solvents from each class (e.g., Water, Methanol, DMSO, Dichloromethane, Hexane)
-
Small test tubes (e.g., 13x100 mm) and a test tube rack
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Sample Preparation: In a small, clean, and dry test tube, add approximately 10 mg of this compound. If the compound is a liquid, this can be done by weighing the test tube before and after adding a small drop of the compound.
-
Initial Solvent Addition: Add 0.1 mL of the selected solvent to the test tube.
-
Mixing: Cap the test tube and vortex the mixture vigorously for 30-60 seconds.
-
Observation: Visually inspect the mixture. If a single clear, homogeneous phase is observed, the compound is considered soluble .
-
Incremental Solvent Addition: If the compound is not fully dissolved (e.g., cloudiness, separate layers, or visible droplets of the compound remain), add another 0.2 mL of the solvent (total volume 0.3 mL). Vortex again and re-observe.
-
Further Incremental Addition: If the compound is still not dissolved, continue to add the solvent in increments (e.g., 0.3 mL, then 0.4 mL, bringing the total to 1.0 mL). Vortex and observe after each addition.
-
Final Assessment:
-
Soluble: The compound completely dissolves in ≤ 1.0 mL of the solvent.
-
Sparingly Soluble: A significant portion of the compound dissolves, or it requires a larger volume of solvent (e.g., > 1.0 mL) to fully dissolve.
-
Insoluble: Little to no dissolution is observed even after adding a total of 1.0 mL of the solvent.
-
-
Repeat: Repeat this procedure for each solvent to be tested.
Visualization of Experimental Workflow
While signaling pathways are not relevant to solubility, the logical process of the experimental protocol can be visualized.
Caption: Workflow for qualitative solubility determination.
Stability of Iodo-PEG Linkers in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the stability of iodo-PEG linkers, which are crucial reagents in bioconjugation and drug development. Understanding the factors that influence the stability of these linkers is paramount for ensuring the reproducibility of conjugation reactions and the quality of the final bioconjugate. This document provides a comprehensive overview of the stability profile of iodo-PEG linkers, detailed experimental protocols for stability assessment, and visual diagrams of key processes.
Introduction to Iodo-PEG Linkers and Their Stability
Iodo-PEG linkers, particularly those containing an iodoacetamide (B48618) functional group, are widely used for the specific modification of thiol groups on cysteine residues in proteins and peptides. This reaction forms a stable thioether bond, which is essential for creating robust bioconjugates such as antibody-drug conjugates (ADCs). The iodo group serves as an excellent leaving group in the nucleophilic substitution reaction with the thiolate anion of cysteine.
However, the iodoacetamide moiety is inherently susceptible to degradation in aqueous solutions, a factor that must be carefully considered during experimental design. The primary degradation pathway is hydrolysis, where the iodine atom is replaced by a hydroxyl group, rendering the linker inactive for its intended conjugation reaction. The rate of this degradation is influenced by several factors, including pH, temperature, and exposure to light.
Factors Influencing the Stability of Iodo-PEG Linkers
The stability of iodo-PEG linkers in solution is not absolute and is critically dependent on the environmental conditions. Proper handling and storage are essential to maintain the reactivity of the linker.
-
pH: The pH of the solution is a major determinant of iodo-PEG linker stability. While specific quantitative data on the hydrolysis rate of iodo-PEG linkers is not extensively available in public literature, information on iodoacetamide suggests that it is more stable in acidic conditions and becomes increasingly unstable as the pH becomes alkaline. The rate of alkylation of certain amino acid residues, such as histidine, by iodoacetamide has been observed to peak at a pH of 5 to 5.5 and decrease as the pH increases, which may be related to the stability of the reagent itself[1].
-
Light Exposure: Iodoacetamide is known to be light-sensitive[2][3]. Exposure to light can lead to degradation, often indicated by a pale yellow discoloration of the solid reagent or its solutions[4]. Therefore, it is crucial to store iodo-PEG linkers in the dark and to protect solutions from light during experiments[2][3].
-
Buffer Composition: The choice of buffer can also impact stability. Buffers containing nucleophilic species could potentially react with the iodoacetamide group, leading to its consumption.
Quantitative Stability Data
Due to the limited availability of specific quantitative data on the hydrolysis rates of iodo-PEG linkers in the public domain, the following tables summarize the stability profile in a qualitative manner based on available information for iodoacetamide. Researchers are encouraged to use the provided experimental protocol to determine specific stability data for their particular iodo-PEG linker and conditions.
Table 1: Influence of pH on Iodo-PEG Linker Stability in Aqueous Solution
| pH Range | Expected Stability | Notes |
| Acidic (pH 4-6) | Relatively Stable | The rate of reaction with some amino acids is maximal in this range, suggesting the reagent is present in its active form[1]. |
| Neutral (pH 7-7.4) | Moderately Stable | Hydrolysis may occur, and the rate is expected to be higher than in acidic conditions. |
| Alkaline (pH > 8) | Unstable | Increased rate of hydrolysis is expected. Solutions should be prepared fresh and used immediately[2][3]. |
Table 2: Influence of Other Factors on Iodo-PEG Linker Stability
| Factor | Condition | Expected Stability | Recommendations |
| Light | Exposure to ambient or direct light | Unstable | Store solid reagents and solutions in the dark (e.g., in amber vials or wrapped in foil)[2][3][4]. |
| Dark | Stable | Perform all manipulations in a light-protected environment. | |
| Temperature | -20°C | High (Long-term storage) | Recommended for long-term storage of solid linker[5]. |
| 4°C | Moderate (Short-term storage) | Suitable for short-term storage of solid reagent in the dark[4]. | |
| Room Temperature (20-25°C) | Low | Prepare solutions immediately before use and avoid prolonged storage at room temperature[2][3]. |
Experimental Protocols for Stability Assessment
The following protocol provides a detailed methodology for assessing the stability of an iodo-PEG linker in solution using High-Performance Liquid Chromatography (HPLC).
Protocol: Assessing the Hydrolytic Stability of Iodo-PEG Linkers
Objective: To determine the rate of hydrolysis of an iodo-PEG linker at different pH values and temperatures by quantifying the remaining intact linker over time using RP-HPLC.
Materials:
-
Iodo-PEG linker of interest
-
Deionized water (18 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Buffer solutions at desired pH values (e.g., pH 5.0, 7.4, and 9.0)
-
Thermostatted incubator or water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Protecting from light, accurately weigh a small amount of the iodo-PEG linker and dissolve it in a suitable solvent (e.g., DMSO or water) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Incubation at Different Conditions:
-
Prepare a set of reaction vials for each condition to be tested (e.g., pH 5.0 at 25°C, pH 7.4 at 25°C, pH 9.0 at 25°C, pH 7.4 at 37°C).
-
In each vial, add the appropriate buffer.
-
Initiate the stability study by adding a small volume of the iodo-PEG linker stock solution to each vial to achieve a final concentration suitable for HPLC analysis (e.g., 0.5 mM). Ensure the final concentration of the stock solution solvent is low (e.g., <1%).
-
Vortex each vial gently to mix.
-
-
Time-Point Sampling:
-
Immediately after mixing, take the first sample (t=0) from each vial and transfer it to an HPLC vial. If necessary, quench the reaction by adding a small amount of an acidic solution to lower the pH.
-
Place the reaction vials in a thermostatted environment, protected from light.
-
Collect subsequent samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Analyze the collected samples by RP-HPLC. A typical method would involve a C18 column and a gradient elution with mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
The gradient can be optimized to achieve good separation between the intact iodo-PEG linker and its hydrolysis product (hydroxy-PEG linker).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the intact iodo-PEG linker at each time point.
-
Plot the natural logarithm of the peak area of the intact linker versus time for each condition.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for the hydrolysis reaction.
-
Calculate the half-life (t₁/₂) for the linker under each condition using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
The following diagrams illustrate the key degradation pathway and a typical experimental workflow for assessing the stability of iodo-PEG linkers.
Caption: Primary degradation pathway of an iodo-PEG linker in aqueous solution.
Caption: Experimental workflow for assessing the stability of iodo-PEG linkers.
Conclusion and Recommendations
The stability of iodo-PEG linkers in solution is a critical parameter that can significantly impact the success of bioconjugation strategies. The primary mode of degradation is hydrolysis of the iodo-functional group, a process that is accelerated by alkaline pH, elevated temperature, and exposure to light. To ensure the highest quality and reproducibility of experimental results, the following best practices are recommended:
-
Storage: Store solid iodo-PEG linkers at -20°C in the dark.
-
Solution Preparation: Always prepare solutions of iodo-PEG linkers fresh, immediately before use.
-
Environmental Control: Protect solutions from light at all stages of the experiment.
-
pH Management: For applications requiring the linker to be in solution for extended periods before conjugation, consider using a buffer with a slightly acidic to neutral pH to minimize hydrolysis.
-
Validation: When developing a new conjugation protocol, it is advisable to perform a stability study under the planned experimental conditions to understand the degradation kinetics of the specific iodo-PEG linker being used.
References
Unveiling the Role of tert-Butyl 3-(2-iodoethoxy)propanoate in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 3-(2-iodoethoxy)propanoate is a key chemical entity primarily utilized as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its intrinsic mechanism of action is not defined by direct interaction with a biological target, but rather by its chemical reactivity that facilitates the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand. This technical guide elucidates the fundamental role of this compound in the synthesis of PROTACs, its chemical properties, and its application in the targeted degradation of key proteins such as Focal Adhesion Kinase (FAK) and Indoleamine 2,3-dioxygenase 1 (IDO1). Detailed experimental protocols and data are provided to illustrate its practical application in the construction of these potent research tools and potential therapeutics.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy of the degrader. Its length, rigidity, and composition influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and degradation. This compound has emerged as a valuable building block for PROTAC linkers due to its specific chemical characteristics.
Chemical Properties and Reactivity of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based reagent.[1][2] Its structure incorporates two key functional groups that dictate its utility as a PROTAC linker component:
-
Iodo Group (-I): The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.[2][3] This allows for the straightforward attachment of the linker to a nucleophilic functional group (e.g., an amine or a thiol) on either the target protein ligand or the E3 ligase ligand.
-
tert-Butyl Ester Group (-C(O)OtBu): The tert-butyl ester acts as a protecting group for the carboxylic acid.[2][3] This group is stable under many reaction conditions but can be readily removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[4] This carboxylic acid can then be activated and coupled to another molecule, typically via amide bond formation.
The combination of these two functionalities allows for a sequential and controlled synthesis of the PROTAC molecule.
Mechanism of Action in PROTAC Synthesis
The "mechanism of action" of this compound is its chemical reactivity that enables the assembly of a PROTAC. A typical synthetic workflow involving this linker is depicted below.
Caption: Synthetic workflow for PROTAC assembly using this compound.
Applications in Targeted Protein Degradation
This compound has been successfully employed in the synthesis of potent PROTAC degraders for clinically relevant targets.
FAK Degrader
This linker was utilized in the development of a PROTAC that targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression.[1][5] The resulting PROTAC effectively induced the degradation of FAK in cancer cell lines.
IDO1 Degrader
More recently, this compound was a key component in the rational design and optimization of a potent PROTAC for Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is an immunosuppressive enzyme that plays a role in tumor immune evasion. The developed PROTAC, NU227326, demonstrated a half-maximal degradation concentration (DC50) of 5 nM in human glioblastoma cells.[4] Mechanistic studies confirmed that the degradation of IDO1 by this PROTAC occurs via the ubiquitin-proteasome system.[4]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Reference |
| FAK Degrader 1 | FAK | - | - | [1][5] |
| NU227326 | IDO1 | Human GBM Cells | 5 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a PROTAC using this compound, based on reported literature.[4]
Synthesis of Ligand-Linker Intermediate
-
Dissolve the amine-containing ligand (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add this compound (1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 75 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Purify the product by flash column chromatography on silica (B1680970) gel to yield the ester-protected ligand-linker intermediate.
Deprotection of the tert-Butyl Ester
-
Dissolve the purified ligand-linker intermediate (1.0 eq) in dichloromethane (B109758) (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected ligand-linker with a free carboxylic acid. This product is often used in the next step without further purification.
Final PROTAC Synthesis via Amide Coupling
-
Dissolve the deprotected ligand-linker (1.0 eq) and the second amine-containing ligand (1.0 eq) in DMF.
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Conclusion
This compound is a versatile and valuable chemical tool for the construction of PROTACs. Its well-defined reactivity allows for a controlled and sequential assembly of these complex molecules. The successful application of this linker in the development of potent degraders for targets such as FAK and IDO1 highlights its significance in the field of targeted protein degradation. This guide provides a foundational understanding of its role and a practical framework for its use in the synthesis of novel PROTACs, empowering researchers to further explore this exciting therapeutic modality.
References
The Strategic Role of the tert-Butyl Ester in "tert-Butyl 3-(2-iodoethoxy)propanoate": A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic manipulation of molecular architecture is paramount. "tert-Butyl 3-(2-iodoethoxy)propanoate" is a key bifunctional reagent, valued for its utility in creating advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The tert-butyl ester moiety within this molecule is not a passive component; it serves a critical and strategic role as a protecting group, enabling the sequential and controlled construction of complex molecular entities. This technical guide provides an in-depth exploration of the function of the tert-butyl ester in this reagent, detailing its synthesis, application, and deprotection, with a focus on its role in the development of targeted protein degraders.
The Core Function: A Chemically Stable, Yet Readily Cleavable, Protecting Group
The primary role of the tert-butyl ester in "this compound" is to mask a carboxylic acid functionality. This protection is crucial during synthetic steps where the free carboxylic acid could interfere with desired reactions. The tert-butyl group, with its significant steric bulk, effectively shields the ester linkage from nucleophilic attack and hydrolysis under a wide range of reaction conditions, particularly those that are basic or neutral.[1][2] This stability allows for selective reactions at the iodo- group of the molecule, such as nucleophilic substitution with an amine-containing ligand for an E3 ubiquitin ligase, a key step in PROTAC synthesis.
The brilliance of the tert-butyl ester as a protecting group lies in its facile and clean removal under specific acidic conditions.[1][2] Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the ester bond, liberating the carboxylic acid and forming the stable tert-butyl cation, which is typically quenched as isobutylene (B52900) gas. This deprotection strategy is highly orthogonal to many other protecting groups used in complex molecule synthesis, allowing for selective deprotection without affecting other sensitive functionalities.
Synthesis of this compound: A Two-Step Approach
The synthesis of "this compound" is typically achieved in a two-step process, starting from readily available precursors. The first step involves the synthesis of the alcohol precursor, "tert-Butyl 3-(2-hydroxyethoxy)propanoate," followed by iodination of the primary alcohol.
Step 1: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate
This initial step involves the reaction of tert-butyl acrylate (B77674) with an excess of ethylene (B1197577) glycol.
Experimental Protocol:
To a solution of anhydrous ethylene glycol (10 g, 161.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (40 mL), sodium metal (62.0 mg, 2.70 mmol) is added, and the mixture is stirred at room temperature for 2 hours. tert-Butyl acrylate (6.90 g, 53.7 mmol) is then added, and the reaction is stirred overnight. The reaction is quenched with water, and the THF is removed under reduced pressure. The residue is extracted with ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (B86663) (Na₂SO₄). After filtration and evaporation of the solvent, the crude product is purified by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate = 2:1) to yield "tert-Butyl 3-(2-hydroxyethoxy)propanoate" as a colorless oil.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Ethylene Glycol | 62.07 | 10 | 161.1 | 3.0 |
| Sodium Metal | 22.99 | 0.062 | 2.70 | 0.05 |
| tert-Butyl Acrylate | 128.17 | 6.90 | 53.7 | 1.0 |
| Tetrahydrofuran | 72.11 | 40 mL | - | - |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |
| tert-Butyl 3-(2-hydroxyethoxy)propanoate | 190.24 | 5.0 | 49 |
Step 2: Iodination of tert-Butyl 3-(2-hydroxyethoxy)propanoate
The primary alcohol of the precursor is then converted to an iodide, a good leaving group for subsequent nucleophilic substitution reactions. A common method for this transformation is the Appel reaction, using triphenylphosphine (B44618) and iodine.
Experimental Protocol:
To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane (B109758) (DCM), iodine (1.5 mmol) is added. The mixture is stirred for a few minutes, and then a solution of "tert-Butyl 3-(2-hydroxyethoxy)propanoate" (1 mmol) in dry DCM is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄. After filtration and concentration, the crude "this compound" can be purified by column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| tert-Butyl 3-(2-hydroxyethoxy)propanoate | 190.24 | 1.0 |
| Triphenylphosphine | 262.29 | 1.5 |
| Iodine | 253.81 | 1.5 |
| Dichloromethane | 84.93 | Solvent |
Application in PROTAC Synthesis: The FAK Degrader Case Study
A prime example of the utility of "this compound" is in the synthesis of PROTACs, such as the Focal Adhesion Kinase (FAK) degrader, PROTAC-3, as reported by Cromm et al. in the Journal of the American Chemical Society (2018). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
In the synthesis of FAK degrader 1, "this compound" serves as a linker that connects the FAK-binding ligand to the E3 ligase-recruiting moiety. The iodo- group of the linker reacts with an amine on the E3 ligase ligand in a nucleophilic substitution reaction. The tert-butyl ester remains intact during this coupling step.
Deprotection of the tert-Butyl Ester
Once the linker is attached to the E3 ligase ligand, the tert-butyl ester is deprotected to reveal the carboxylic acid. This free carboxylic acid is then activated and coupled to the FAK-binding ligand to complete the synthesis of the PROTAC.
Experimental Protocol for Deprotection:
The tert-butyl ester-containing intermediate is dissolved in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 1-2 hours, and the reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
The Strategic Application of tert-Butyl 3-(2-iodoethoxy)propanoate in the Development of Potent Proteolysis Targeting Chimeras (PROTACs)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. The design of these heterobifunctional molecules, which consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is a critical determinant of their efficacy. The linker, in particular, plays a pivotal role in dictating the orientation of the target protein and E3 ligase, thereby influencing the efficiency of ubiquitination and subsequent degradation. This technical guide provides an in-depth exploration of tert-Butyl 3-(2-iodoethoxy)propanoate , a versatile PEG-based linker, and its application in the development of potent PROTACs.
Core Properties and Synthesis
This compound is a bifunctional linker characterized by a terminal iodo group and a tert-butyl protected carboxyl group. The iodo group serves as a reactive handle for nucleophilic substitution, typically with an amine or thiol on a protein-targeting ligand. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions to enable subsequent amide bond formation with the E3 ligase ligand. This orthogonal reactivity allows for a modular and controlled approach to PROTAC synthesis.
Synthesis of this compound
The synthesis of this compound typically proceeds from its corresponding hydroxyl precursor, tert-butyl 3-(2-hydroxyethoxy)propanoate.
Experimental Protocol: Iodination of tert-Butyl 3-(2-hydroxyethoxy)propanoate
-
Materials:
-
tert-Butyl 3-(2-hydroxyethoxy)propanoate
-
Triphenylphosphine (B44618) (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3-(2-hydroxyethoxy)propanoate and imidazole in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture to 0 °C in an ice bath.
-
Add triphenylphosphine to the solution and stir for 10-15 minutes.
-
Add iodine portion-wise to the reaction mixture, maintaining the temperature at 0 °C. The reaction will typically turn from a clear to a brown solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
-
Application in PROTAC Synthesis: Case Studies
The utility of this compound is exemplified in its successful incorporation into potent PROTACs targeting key cancer-related proteins such as Focal Adhesion Kinase (FAK) and Indoleamine 2,3-dioxygenase 1 (IDO1).
FAK Degrader: PROTAC-3
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with cancer metastasis. A potent FAK-degrading PROTAC, named PROTAC-3, was developed utilizing this compound as a linker.[1]
IDO1 Degrader: NU227326
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is a key target in cancer immunotherapy. The development of an IDO1-targeting PROTAC, NU227326, involved the use of this compound to connect the IDO1 ligand to the E3 ligase recruiter.[2]
Quantitative Data Summary
The following table summarizes the degradation potency of PROTACs synthesized using this compound.
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Reference |
| PROTAC-3 | FAK | PC3 (Prostate Cancer) | 3.0 | [1] |
| NU227326 | IDO1 | Human Glioblastoma (GBM) | 5 | [2] |
Experimental Protocols for PROTAC Synthesis and Evaluation
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a two-step synthesis of a PROTAC, starting with the conjugation of the linker to a target protein ligand, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Conjugation of the Linker to the Target Protein Ligand
-
Materials:
-
Target protein ligand with a nucleophilic handle (e.g., an amine or phenol)
-
This compound
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve the target protein ligand in anhydrous DMF.
-
Add DIPEA to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 75 °C) for 12-24 hours, monitoring by liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture and purify the intermediate product (Target Ligand-Linker-tert-butyl ester) by preparative high-performance liquid chromatography (HPLC).
-
Step 2: Deprotection and Coupling to the E3 Ligase Ligand
-
Materials:
-
Target Ligand-Linker-tert-butyl ester intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with an amine handle
-
A peptide coupling agent (e.g., HATU)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Deprotection: Dissolve the intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).[2] Stir at room temperature for 1-2 hours until the tert-butyl group is completely removed (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure.
-
Coupling: Dissolve the deprotected intermediate (now with a free carboxylic acid) and the E3 ligase ligand in anhydrous DMF. Add DIPEA and the coupling agent (e.g., HATU). Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[2]
-
Purification: Purify the final PROTAC product by preparative HPLC. Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol for Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by the PROTAC.
-
Materials:
-
Cancer cell line of interest (e.g., PC3 or GBM cells)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4 °C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC₅₀ value.
-
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and PROTAC Intervention
Focal Adhesion Kinase (FAK) is a key mediator of integrin and growth factor receptor signaling, influencing cell survival, proliferation, and migration. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This FAK-Src complex then phosphorylates downstream targets, including the ERK/MAPK pathway, promoting cell motility and invasion. FAK also possesses a kinase-independent scaffolding function. A FAK-targeting PROTAC can induce the degradation of the entire FAK protein, thereby inhibiting both its kinase-dependent signaling and its scaffolding activities.
Caption: FAK signaling pathway and its disruption by a FAK-targeting PROTAC.
IDO1 Signaling Pathway and PROTAC Intervention
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine (B1673888). In the tumor microenvironment, tryptophan depletion and kynurenine accumulation suppress T-cell proliferation and function, leading to immune tolerance. IDO1 can also exert non-enzymatic functions that contribute to immunosuppression. An IDO1-targeting PROTAC can degrade the IDO1 protein, thereby blocking both its enzymatic activity and its non-enzymatic signaling functions, ultimately restoring anti-tumor immunity.
Caption: IDO1 signaling pathway and its inhibition by an IDO1-targeting PROTAC.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC using this compound follows a logical workflow from synthesis to biological evaluation.
Caption: General workflow for the development of PROTACs using the specified linker.
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its defined length and reactive handles allow for the systematic construction of heterobifunctional degraders. The successful development of potent FAK and IDO1 degraders with nanomolar efficacy underscores the utility of this linker in creating effective therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and synthesize novel PROTACs for the targeted degradation of a wide range of proteins of interest.
References
The Role of Polyethylene Glycol (PEG) Linkers in PROTACs: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[1][3] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTACs, summarizing quantitative data, detailing key experimental protocols, and providing visual diagrams of the underlying mechanisms and workflows.
The Strategic Importance of PEG Linkers
Far from being a simple spacer, the linker actively contributes to the PROTAC's biological activity.[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several distinct advantages in PROTAC design due to their unique physicochemical properties.[4][5]
-
Enhanced Solubility: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of PROTAC molecules, which are often large and lipophilic.[5][6] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments, which is crucial for administration and bioavailability.[5]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability.[1] Their flexibility allows the PROTAC molecule to adopt folded conformations that can shield its polar surface area, presenting a smaller, less polar profile for easier passage across the lipophilic cell membrane.[5][6]
-
Tunable Length and Flexibility: The length of the PEG linker is a critical parameter that can be easily and systematically modified.[7] This tunability is paramount for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential precursor to ubiquitination and subsequent degradation.[6][8]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[1]
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker directly influences the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2][9] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase for efficient ubiquitin transfer.[8]
-
Too Short: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[8][9]
-
Too Long: Conversely, a linker that is too long may result in a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[8][10]
The efficacy of a PROTAC is quantified by two key parameters:
-
DC50: The half-maximal degradation concentration, representing the potency of the PROTAC. A lower DC50 value indicates higher potency.[6][10]
-
Dmax: The maximum percentage of target protein degradation achieved, indicating the efficacy of the PROTAC.[6][10]
Systematic studies have shown that varying the PEG linker length can profoundly affect a PROTAC's DC50 and Dmax values. The optimal length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[8][11]
Data Presentation: Linker Length vs. Efficacy and Physicochemical Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [6]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-1 | PEG2 | 55 | 85 | 1.2 |
| PROTAC-2 | PEG4 | 8 | >95 | 0.9 |
| PROTAC-3 | PEG6 | 25 | 90 | 0.6 |
| PROTAC-4 | PEG8 | 150 | 70 | 0.3 |
Data is illustrative and compiled for a series of BRD4-targeting PROTACs using the JQ1 ligand and a VHL E3 ligase ligand.
Table 2: Impact of PEG/Alkyl Linker Length on TBK1 Degradation [5][12]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG/Alkyl | 7 | >1000 | <10 |
| PEG/Alkyl | 12 | <500 | ~50 |
| PEG/Alkyl | 21 | 3 | 96 |
| PEG/Alkyl | 29 | 292 | 76 |
Data adapted from studies on TANK-binding kinase 1 (TBK1) PROTACs.
Visualization of PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in PROTAC research.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PEGylated PROTACs.
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a common method for synthesizing a PROTAC by sequentially coupling the POI ligand and the E3 ligase ligand to a bifunctional PEG linker.[5]
Materials:
-
POI ligand with a carboxylic acid or amine functionality
-
E3 ligase ligand with a carboxylic acid or amine functionality
-
Bifunctional PEG linker (e.g., Amino-PEGn-Carboxylic Acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF)
-
Reagents for purification (e.g., HPLC-grade acetonitrile, water, TFA)
Procedure:
-
Step 1: First Coupling Reaction:
-
Dissolve the first ligand (e.g., POI-acid, 1 equivalent) and the bifunctional PEG linker (e.g., Amino-PEGn-COOH, 1.1 equivalents) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress using LC-MS to confirm the formation of the ligand-linker intermediate.
-
-
Step 2: Purification of Intermediate:
-
Once the reaction is complete, purify the crude ligand-linker intermediate using reverse-phase preparative HPLC.
-
-
Step 3: Second Coupling Reaction:
-
Dissolve the purified ligand-linker intermediate (1 equivalent) and the second ligand (e.g., E3-amine, 1.1 equivalents) in anhydrous DMF.
-
Add the coupling agent (HATU, 1.2 equivalents) and base (DIPEA, 2 equivalents).
-
Stir the reaction at room temperature under an inert atmosphere for 4-6 hours, monitoring by LC-MS.
-
-
Step 4: Final Purification and Characterization:
-
Purify the final crude PROTAC product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[1]
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in the level of the target protein following PROTAC treatment.[4][13]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solutions
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[5]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[5][6]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its potential for oral absorption.[3][9]
Materials:
-
96-well filter plates (donor plates) and 96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating:
-
Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well donor plate.[9]
-
-
Prepare Plates:
-
Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the test PROTACs in PBS (typically containing a small percentage of DMSO) to the desired starting concentration (e.g., 10 µM).
-
Add 150-200 µL of the PROTAC solution to each well of the donor plate.[7]
-
-
Incubation:
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[9]
-
-
Calculate Permeability Coefficient (Pe):
-
The effective permeability (Pe) in cm/s is calculated using an established equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, the incubation time, and the measured concentrations.[9]
-
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data and detailed protocols presented in this guide underscore the importance of systematic linker optimization—particularly length—for achieving maximal potency and efficacy. As the field of targeted protein degradation continues to evolve, a deep understanding of linker technology will remain a cornerstone of developing next-generation PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability Assay - Profacgen [profacgen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
The Versatile Bioconjugation Reagent: A Technical Guide to tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the successful design of novel biological entities. Among these, tert-Butyl 3-(2-iodoethoxy)propanoate has emerged as a critical building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique bifunctional nature, combining a reactive iodoacetyl group with a protected carboxylic acid, allows for the sequential and controlled linkage of different molecular moieties. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of targeted protein degraders.
Physicochemical Properties
This compound is a key intermediate in the synthesis of more complex bioconjugates. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 2296723-16-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₇IO₃ | [2] |
| Molecular Weight | 300.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available precursor, tert-Butyl 3-(2-hydroxyethoxy)propanoate.
Step 1: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate
The precursor alcohol can be synthesized by the reaction of anhydrous ethylene (B1197577) glycol with tert-butyl acrylate (B77674) in the presence of a sodium catalyst.[6]
Experimental Protocol: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate [6]
-
Materials:
-
Anhydrous ethylene glycol
-
Sodium metal
-
tert-Butyl acrylate
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of anhydrous ethylene glycol (10 g, 161.1 mmol) in anhydrous THF (40 mL), add sodium metal (62.0 mg, 2.70 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Add tert-butyl acrylate (6.90 g, 53.7 mmol) to the reaction mixture and stir overnight.
-
Quench the reaction with water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate = 2:1) to obtain tert-Butyl 3-(2-hydroxyethoxy)propanoate as a colorless oil.
-
Step 2: Conversion of Alcohol to Iodide
The hydroxyl group of tert-Butyl 3-(2-hydroxyethoxy)propanoate is then converted to an iodide to yield the final product. A common method for this transformation is the Appel reaction, which uses triphenylphosphine (B44618) and iodine.[7][8]
Experimental Protocol: Synthesis of this compound (General Appel Reaction Conditions) [7][9]
-
Materials:
-
tert-Butyl 3-(2-hydroxyethoxy)propanoate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole (B134444) (optional, but can accelerate the reaction)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add iodine (1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of tert-Butyl 3-(2-hydroxyethoxy)propanoate (1.0 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Bioconjugation with this compound
The primary application of this compound in bioconjugation lies in the reactivity of its iodoacetyl group towards sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins. This reaction forms a stable thioether bond.
Mechanism of Iodoacetyl-Thiol Reaction
The reaction is a bimolecular nucleophilic substitution (SN2) where the thiolate anion of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the iodine. The iodine atom serves as a good leaving group, resulting in the formation of a stable covalent thioether linkage.[10]
Caption: General mechanism of iodoacetyl reaction with a thiol group.
Experimental Protocol: General Procedure for Protein Conjugation
This protocol provides a general guideline for the conjugation of this compound to a cysteine-containing protein. Optimization of reaction conditions may be necessary for specific proteins.
-
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if the protein has disulfide bonds that need to be reduced.
-
Quenching reagent (e.g., 2-Mercaptoethanol (B42355) or L-cysteine)
-
Desalting column or dialysis equipment for purification.
-
-
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds by incubating with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The reaction should be performed in the dark to prevent the formation of free iodine.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 50 mM) to consume any unreacted iodoacetyl groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Application in PROTAC Synthesis
A major application of this compound is as a linker in the synthesis of PROTACs. The reagent is first conjugated to a ligand for the target protein. Subsequently, the tert-butyl ester protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a carboxylic acid.[11][12][13][14][15] This carboxylic acid is then coupled to a ligand for an E3 ubiquitin ligase, thus forming the final PROTAC molecule.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They function by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: The catalytic cycle of a PROTAC.
Example: Synthesis of an IDO1 PROTAC Degrader
This compound has been utilized in the synthesis of PROTACs targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme. In a published synthesis, a precursor amine is reacted with this compound in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF at an elevated temperature.[8] The resulting intermediate is then deprotected with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the carboxylic acid linker, which is subsequently coupled to the E3 ligase ligand.
Caption: Workflow for the synthesis of an IDO1 PROTAC.
Quantitative Data for PROTACs Utilizing Similar Linkers
| PROTAC Target | Metric | Value | Cell Line | Reference |
| IDO1 | DC₅₀ | 5 nM | Human Glioblastoma (GBM) | [8] |
| FAK | IC₅₀ | 26.4 nM | - | [15] |
| FAK | Protein Degradation | 85% at 10 nM | A549 | [15] |
| FAK | Plasma Stability (t₁/₂) | >194.8 min | - | [15] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Conclusion
This compound is a valuable and versatile reagent in the field of bioconjugation. Its well-defined reactivity and bifunctional nature make it an ideal component for the construction of complex biomolecules, most notably PROTACs. The ability to perform sequential conjugations through the iodoacetyl group and the protected carboxylic acid provides a high degree of control in the design and synthesis of targeted therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and drug development professionals to incorporate this reagent into their workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. tert-Butyl 3-(2-hydroxyethoxy)propanoate CAS#: 671802-00-9 [m.chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Reaction of Amines with tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of amines with tert-butyl 3-(2-iodoethoxy)propanoate is a crucial N-alkylation reaction frequently employed in the synthesis of complex molecules, particularly in the field of drug discovery and development. This bifunctional reagent serves as a versatile polyethylene (B3416737) glycol (PEG)-based linker, notably in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase.
The this compound molecule features a reactive primary iodide and a sterically hindered tert-butyl ester. The iodine atom acts as an excellent leaving group in nucleophilic substitution reactions with primary and secondary amines, forming a stable carbon-nitrogen bond. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be deprotected under acidic conditions for subsequent conjugation steps. This document provides detailed application notes and experimental protocols for the reaction of various amines with this compound.
Reaction Mechanism and Key Considerations
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion.
A primary consideration in the alkylation of primary amines is the potential for overalkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, can react with another molecule of the iodo-linker to form a tertiary amine. To mitigate this, it is common to use an excess of the primary amine. For secondary amines, this is not a concern. The choice of base and solvent is also critical for optimizing the reaction conditions and maximizing the yield of the desired product.
Data Presentation: Reaction of Amines with this compound
| Amine Type | Amine Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | Benzylamine (B48309) | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Primary Aromatic | Aniline (B41778) | K₂CO₃ | DMF | 100 | 24 | 60-75 |
| Secondary Aliphatic | Piperidine (B6355638) | K₂CO₃ | ACN | 60 | 8 | >90 |
| Secondary Aromatic | N-Methylaniline | DIPEA | DMF | 90 | 18 | 70-85 |
Experimental Protocols
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
Benzylamine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of benzylamine (2.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq.).
-
Add this compound (1.0 eq.) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired tert-butyl 3-(2-(benzylamino)ethoxy)propanoate.
Protocol 2: Reaction with a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of aniline (1.5 eq.) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq.).
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with a Secondary Aliphatic Amine (e.g., Piperidine)
Materials:
-
Piperidine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.2 eq.) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Reaction with a Secondary Aromatic Amine (e.g., N-Methylaniline)
Materials:
-
N-Methylaniline
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-methylaniline (1.1 eq.) in anhydrous DMF, add DIPEA (2.5 eq.).
-
Add this compound (1.0 eq.).
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: SN2 reaction mechanism of an amine with this compound.
Caption: General experimental workflow for the N-alkylation reaction.
Caption: Logical workflow for the synthesis of a PROTAC using the title reaction.
Application Notes and Protocols: Deprotection of tert-butyl 3-(2-iodoethoxy)propanoate with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common reagent for this deprotection, favored for its effectiveness and volatility, which simplifies the purification of the final product.[3][4] These application notes provide a comprehensive guide for the deprotection of tert-butyl 3-(2-iodoethoxy)propanoate to yield 3-(2-iodoethoxy)propanoic acid using TFA. This protocol is critical for synthetic routes where the resulting carboxylic acid is a key intermediate for further functionalization, such as in the development of bioconjugates or other advanced molecular structures.
Reaction Mechanism
The deprotection of a tert-butyl ester with TFA is an acid-catalyzed cleavage proceeding via a unimolecular elimination (E1) mechanism.[1][2] The process is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[1][4] The tert-butyl cation is subsequently neutralized, typically through deprotonation to form the volatile gas isobutylene (B52900) or by reacting with the trifluoroacetate (B77799) anion.[5][6][7] The use of an excess of TFA ensures the reaction goes to completion.[3]
Caption: Reaction mechanism of tert-butyl ester deprotection using TFA.
Data Presentation
While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields based on general procedures for tert-butyl ester deprotection.[2][3]
| Parameter | Condition | Expected Outcome | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | High | [2] |
| Solvent | Dichloromethane (DCM) | High | [2][8] |
| Concentration | 0.1 - 0.2 M | - | [9] |
| TFA Concentration | 50% (v/v) in DCM | High | [8][10] |
| Temperature | Room Temperature | High | [2][10] |
| Reaction Time | 1 - 5 hours | >95% conversion | [2][4][10] |
| Yield | High (typically >90%) | - | [2] |
Experimental Protocols
This protocol outlines a general procedure for the TFA-mediated deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M at room temperature.[9]
-
Reaction Initiation: To the stirred solution, add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA).[9][10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-5 hours.[4][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][4] To ensure the complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[4]
-
Purification: The resulting crude 3-(2-iodoethoxy)propanoic acid can often be used in the next step without further purification. If necessary, the product can be purified by dissolving the residue in a minimal amount of DCM and precipitating by the addition of cold diethyl ether.[3] The precipitate can then be collected by filtration.
Caption: Experimental workflow for TFA-mediated deprotection.
Potential Side Reactions and Mitigation
The primary side reaction of concern during TFA-mediated deprotection is the alkylation of nucleophilic species by the tert-butyl cation that is generated.[1][9] In the case of this compound, the molecule itself does not contain highly nucleophilic groups that are prone to tert-butylation. However, if this deprotection is performed on more complex molecules containing sensitive residues such as tryptophan, methionine, or cysteine, the use of scavengers is highly recommended.[9][11] Common scavengers include triisopropylsilane (B1312306) (TIS) or water, which act to trap the reactive tert-butyl cation.[9] For the deprotection of this specific substrate, scavengers are generally not required.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low concentration of TFA.3. Presence of water in reagents. | 1. Extend the reaction time and continue monitoring.2. Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM).3. Use anhydrous solvents and reagents.[9] |
| Product is an oil and difficult to handle | The product may be a viscous oil or waxy solid. | After removing the solvent, dissolve the residue in a small amount of a suitable solvent (e.g., DCM, methanol) and precipitate the product by adding a non-solvent like cold diethyl ether.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(2-iodoethoxy)propanoate is a versatile bifunctional molecule increasingly utilized in chemical biology and drug discovery. It incorporates a reactive primary iodide, an excellent leaving group for nucleophilic substitution reactions, and a tert-butyl ester, a common protecting group for carboxylic acids. This structure makes it a valuable building block, particularly as a polyethylene (B3416737) glycol (PEG) linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is crucial for the efficacy of a PROTAC, and this compound offers a convenient handle for conjugation to various nucleophilic moieties on target-binding ligands or E3 ligase recruiters.[1][2][3]
The primary iodide allows for efficient coupling with a wide range of nucleophiles, including amines, phenols, and thiols, typically under mild basic conditions. The tert-butyl ester can be subsequently deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for further conjugation, for example, through amide bond formation.
Reaction Mechanism and Workflow
The nucleophilic substitution reaction with this compound generally proceeds via an SN2 mechanism. In this one-step process, the nucleophile attacks the carbon atom bearing the iodine, and the carbon-iodine bond breaks simultaneously. This reaction is favored by the use of a primary alkyl iodide, which is sterically unhindered.
A general workflow for the application of this compound in the synthesis of more complex molecules, such as PROTACs, is depicted below.
Caption: General workflow for the utilization of this compound.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles, based on analogous reactions reported in the literature for PROTAC synthesis.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | Defactinib analogue | DIPEA | DMF | 75 | 24 | Not Reported | [4] |
| Secondary Amine | Piperazine derivative | K₂CO₃ | CH₃CN | 80 | 12 | Good | [5] |
| Phenol | Substituted Phenol | K₂CO₃ | DMF | 60-80 | 12-24 | Moderate to Good | General |
| Thiol | Cysteine derivative | DIPEA | DMF | 25-40 | 4-8 | Good to High | General |
Note: Yields are generalized as "Good" (typically >70%), "Moderate" (40-70%), or "High" (>90%) based on typical outcomes for these reaction types. Specific yields will vary depending on the exact substrates and conditions.
Experimental Protocols
The following are representative protocols for the nucleophilic substitution of this compound with common nucleophiles. These protocols are based on established procedures for similar transformations.
Protocol 1: Reaction with a Primary or Secondary Amine
This protocol describes a general procedure for the N-alkylation of an amine-containing molecule, a common step in the synthesis of PROTACs where the linker is attached to a warhead or an E3 ligase ligand.[5]
Materials:
-
This compound
-
Amine-containing substrate
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine-containing substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DMF or CH₃CN (to a concentration of approximately 0.1-0.2 M).
-
Add the base. Use K₂CO₃ (2.0-3.0 eq) for reactions in CH₃CN or DIPEA (2.0-3.0 eq) for reactions in DMF.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter the mixture to remove the inorganic salts and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
If DIPEA was used, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: Reaction with a Phenol
This protocol outlines a general procedure for the O-alkylation of a phenolic compound, which can be used to link the molecule to phenolic hydroxyl groups present in various bioactive molecules.
Materials:
-
This compound
-
Phenolic substrate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Add the base, K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.
Visualization of Key Relationships
The following diagrams illustrate the general SN2 reaction mechanism and a decision-making workflow for optimizing the reaction conditions.
Caption: SN2 reaction mechanism for this compound.
Caption: Workflow for optimizing nucleophilic substitution reaction conditions.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. Its primary iodide allows for efficient and predictable nucleophilic substitution reactions with a variety of nucleophiles. The protocols and data presented herein provide a solid foundation for researchers to incorporate this linker into their synthetic strategies, enabling the development of novel therapeutics and chemical probes. Careful optimization of reaction conditions, as outlined in the provided workflow, will be key to achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Synthesis and Evaluation of FAK Degraders Using tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors. Its role in fundamental cellular processes, including cell adhesion, migration, proliferation, and survival, is well-established. Overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers, correlating with increased malignancy, invasion, and poor patient outcomes. Consequently, FAK has emerged as a significant target for cancer therapy.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for the synthesis and evaluation of FAK degraders utilizing tert-butyl 3-(2-iodoethoxy)propanoate as a key linker component.
FAK Signaling Pathway and PROTAC Mechanism of Action
FAK activation is a multi-step process that initiates a cascade of downstream signaling events crucial for cell function and motility. The PROTAC-mediated degradation of FAK offers a powerful approach to disrupt these pathways.
Caption: FAK signaling and PROTAC-mediated degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for representative FAK PROTAC degraders.
Table 1: In Vitro Degradation and Potency of FAK PROTACs
| Compound/PROTAC | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Cell Line | IC50 (nM) (FAK Kinase Inhibition) | Reference |
| PROTAC-3 | FAK inhibitor | VHL | 3.0 | PC3 | 6.5 | [1][2] |
| FC-11 | PF-562271 | CRBN | pM range | Various | - | [3] |
| A13 | PF-562271 derivative | Pomalidomide | - (85% degradation at 10 nM) | A549 | 26.4 | [4] |
| 16b | Defactinib derivative | Lenalidomide analog | 6.16 ± 1.13 | A549 | - | [5] |
| GSK215 | VS-4718 analog | VHL | 1.3 | A549 | - | [6] |
| BSJ-04-146 | Selective FAK inhibitor | CRBN | <10 | PATU-8988T | 26 | [7] |
Table 2: Effects of FAK Degraders on Cell Viability
| Compound/PROTAC | Cell Line | Assay | IC50 (µM) | Reference |
| F2 | 4T1 | Cell Viability | 0.73 | [8] |
| F2 | MDA-MB-231 | Cell Viability | 1.09 | [8] |
| F2 | MDA-MB-468 | Cell Viability | 5.84 | [8] |
| F2 | MDA-MB-435 | Cell Viability | 3.05 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a FAK PROTAC using this compound
This protocol describes a representative synthesis of a VHL-based FAK PROTAC. The synthesis involves three main stages: synthesis of the FAK inhibitor with a suitable attachment point, synthesis of the VHL-linker conjugate, and the final coupling of the two moieties.
Caption: General synthesis workflow for a FAK PROTAC.
Part 1: Synthesis of the FAK Inhibitor Moiety
The synthesis of a suitable FAK inhibitor with a functional group for linker attachment (e.g., a primary or secondary amine) is the initial step. This will vary depending on the chosen FAK inhibitor scaffold (e.g., based on PF-562271 or VS-6063).
Part 2: Synthesis of the VHL-Linker Conjugate
This part describes the attachment of the linker to the VHL ligand.
-
Materials:
-
VHL Ligand with an available hydroxyl group
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)
-
-
Procedure:
-
Alkylation:
-
Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection:
-
Dissolve the purified VHL-linker conjugate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the VHL-linker with a terminal carboxylic acid. This is often used in the next step without further purification.
-
-
Part 3: Final PROTAC Assembly
This final step couples the FAK inhibitor with the VHL-linker conjugate.
-
Materials:
-
VHL-linker-acid from Part 2
-
FAK inhibitor with an amine handle from Part 1
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Standard workup and purification reagents (preparative HPLC)
-
-
Procedure:
-
Dissolve the VHL-linker-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the FAK inhibitor (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Protocol 2: Western Blot Analysis of FAK Degradation
This protocol details the procedure to assess the degradation of FAK protein in cells treated with a FAK PROTAC.
-
Materials:
-
Cancer cell line of interest (e.g., A549, PC3, OVCAR3)
-
Complete cell culture medium
-
FAK PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-p-FAK (Tyr397), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the FAK PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the FAK signal to the loading control.
-
Calculate the percentage of FAK degradation relative to the vehicle control.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the PROTAC concentration.
-
-
Protocol 3: Cell Migration (Wound Healing) Assay
This assay assesses the effect of the FAK degrader on cell migration.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the FAK PROTAC at various concentrations or DMSO.
-
Image the scratch at 0 hours.
-
Incubate for 24-48 hours and image the same area.
-
Measure the width of the wound at both time points and calculate the percentage of wound closure.
-
Conclusion
The use of this compound as a linker is a viable strategy for the synthesis of potent FAK-degrading PROTACs. The protocols provided herein offer a framework for the successful synthesis and in vitro evaluation of these molecules. The ability to induce the degradation of FAK, thereby affecting both its kinase and scaffolding functions, presents a promising therapeutic approach for cancers where FAK is overexpressed or hyperactivated. Further characterization, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these novel agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(2-iodoethoxy)propanoate is a versatile bifunctional linker commonly employed in the synthesis of complex molecules, particularly in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a primary alkyl iodide, which serves as a reactive electrophile for coupling with various nucleophiles, and a tert-butyl protected carboxylic acid, which can be deprotected under acidic conditions for subsequent derivatization. This document provides detailed application notes and experimental protocols for the coupling of this compound with common nucleophiles.
Coupling Reactions and Mechanisms
The primary mode of coupling for this compound is through nucleophilic substitution, where the iodide, an excellent leaving group, is displaced by a nucleophile. The most common applications involve N-alkylation of amines and O-alkylation of phenols or alcohols (Williamson ether synthesis).
N-Alkylation of Amines
This reaction is widely used to connect the linker to an E3 ligase ligand or a target protein ligand in PROTAC synthesis. The reaction typically proceeds under basic conditions to deprotonate the amine, increasing its nucleophilicity.
O-Alkylation of Phenols and Alcohols
The coupling with phenols and alcohols follows the classical Williamson ether synthesis pathway. A base is used to generate the corresponding alkoxide or phenoxide, which then acts as the nucleophile to displace the iodide.
Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine (Piperazine Derivative)
This protocol is adapted from the synthesis of an IDO1-targeting PROTAC.[1]
Reaction Scheme:
Materials:
-
Piperazine (B1678402) derivative
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), water, brine, sodium sulfate, silica (B1680970) gel)
Procedure:
-
To a solution of the piperazine derivative (1.0 eq.) in DMF, add DIPEA (2.0-3.0 eq.).
-
Add this compound (1.2-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 75 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of Phenols
This is a general protocol for the Williamson ether synthesis using this compound with a phenolic substrate.
Reaction Scheme:
Materials:
-
Phenolic substrate
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the phenolic substrate (1.0 eq.) in ACN or DMF, add the base (Cs₂CO₃, 1.5 eq. or K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1-1.3 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C, depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical experimental conditions for the coupling of this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Amine | Piperazine Derivative | DIPEA | DMF | 75 | 12-48 | Not Reported | [1] |
| Phenol | General Phenol | Cs₂CO₃ / K₂CO₃ | ACN / DMF | 50-80 | 4-24 | Substrate Dependent | General Protocol |
Visualizations
Experimental Workflow for Coupling Reactions
The following diagram illustrates a general workflow for the coupling reactions of this compound.
Caption: General experimental workflow for coupling reactions.
Signaling Pathway (Illustrative for PROTAC application)
This diagram illustrates the conceptual signaling pathway of a PROTAC synthesized using this linker.
Caption: Conceptual signaling pathway for a PROTAC.
References
Application Notes and Protocols for Tert-butyl Ester Cleavage in the Final Step of PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the cleavage of tert-butyl (t-Bu) esters, a common final deprotection step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are intended to serve as a comprehensive guide, covering standard acidic deprotection methodologies, work-up procedures, and troubleshooting.
Introduction to PROTAC Final Step Deprotection
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The synthesis of these complex molecules often involves the use of protecting groups to mask reactive functionalities during the assembly of the three components: the POI ligand, the E3 ligase ligand, and the linker.
The tert-butyl ester is a frequently employed protecting group for carboxylic acids within the linker or on one of the ligands. Its removal in the final step is a critical transformation to yield the active PROTAC. This deprotection is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA). Careful execution of this step is crucial to ensure a high yield of the final product while minimizing potential side reactions or degradation of the complex PROTAC molecule.
Experimental Protocols
This section details the most common protocol for the solution-phase cleavage of tert-butyl esters in the final step of PROTAC synthesis.
Protocol 1: Standard Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol describes the standard method for removing a tert-butyl ester protecting group using a solution of trifluoroacetic acid in dichloromethane (B109758) (DCM).
Materials:
-
Boc-protected PROTAC
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (optional, for co-evaporation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester-protected PROTAC intermediate in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 M.
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-4 hours.[2][3]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1][3]
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][3]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 x 10 mL).[4] The resulting crude PROTAC, often as a TFA salt, can then be carried forward for purification.[1]
-
-
Purification: Purify the crude PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final, highly pure product.[1]
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various reported conditions for the acidic cleavage of tert-butyl esters in the context of PROTAC synthesis.
| Acidic Reagent | Solvent System | Temperature | Reaction Time | Reported Yield/Success | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours | Generally high, often used crude in the next step. | [1][2][3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 1-2 hours | Effective alternative to TFA. | [5] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Not Specified | Not Specified | Milder Lewis acid condition, can offer selectivity. | [6] |
| Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | Not Specified | 1.5 hours | Can be used for selective deprotection in some cases. | [7] |
Mandatory Visualization
Experimental Workflow for Tert-butyl Ester Cleavage
Caption: General workflow for the final tert-butyl ester deprotection step in PROTAC synthesis.
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient amount of acid. | - Extend the reaction time and monitor by LC-MS.- Allow the reaction to warm to room temperature if conducted at 0°C.- Increase the concentration of TFA. |
| Low Yield | - Degradation of the PROTAC molecule under strong acidic conditions.- Product loss during work-up, especially if the final product is highly polar. | - Lower the reaction temperature and carefully monitor the reaction to avoid prolonged exposure to acid.- For polar products, saturate the aqueous phase with NaCl during extraction or use solid-phase extraction (SPE) for purification. |
| Side Reactions | - Cleavage of other acid-labile protecting groups (e.g., Boc).- Alkylation of sensitive functional groups by the released tert-butyl cation. | - If selective deprotection is required, consider milder acidic conditions (e.g., ZnBr₂) or alternative protecting group strategies.- The use of scavengers like triisopropylsilane (B1312306) (TIS) can be considered, although this is more common in peptide synthesis. |
| Difficulty in Removing Residual TFA | - TFA has a relatively high boiling point and can form salts with basic functionalities in the PROTAC. | - Perform multiple co-evaporations with an appropriate solvent like toluene or DCM.- Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous work-up, if the product is stable to basic conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of PROTACs Synthesized with "tert-Butyl 3-(2-iodoethoxy)propanoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. "tert-Butyl 3-(2-iodoethoxy)propanoate" is a versatile linker precursor used in the synthesis of PROTACs. Its structure incorporates a polyethylene (B3416737) glycol (PEG)-like moiety to enhance solubility and pharmacokinetic properties, a reactive iodo group for facile conjugation to a ligand, and a tert-butyl ester protecting group that can be removed for subsequent synthetic steps.
The synthesis of PROTACs often results in complex crude mixtures containing unreacted starting materials, reagents, byproducts, and isomers, presenting significant purification challenges. This document provides detailed application notes and protocols for a multi-step purification strategy for PROTACs synthesized using "this compound", ensuring the high purity required for downstream biological assays and in vivo studies.
Targeted Signaling Pathway: Focal Adhesion Kinase (FAK)
PROTACs synthesized using "this compound" can be designed to target a variety of proteins. One such target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers.[2][3] A FAK-targeting PROTAC can induce the degradation of FAK, thereby inhibiting its downstream signaling pathways.
Caption: FAK Signaling Pathway and PROTAC Intervention.
General Purification Workflow
A multi-step purification strategy is recommended to effectively separate the target PROTAC from impurities. The general workflow involves an initial crude purification by flash column chromatography followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for PROTAC purification.
Experimental Protocols
Flash Column Chromatography (Crude Purification)
This initial step aims to remove major impurities from the crude reaction mixture.
Materials and Equipment:
-
Silica (B1680970) gel (230-400 mesh)
-
Flash chromatography system
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM.
-
Column Packing: Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., 100% Hexanes or a low percentage of EtOAc in Hexanes).
-
Loading: Load the dissolved sample onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. The specific gradient will depend on the polarity of the PROTAC. A typical gradient might be from 0% to 20% MeOH in DCM.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired PROTAC.
-
Analysis and Pooling: Analyze the fractions by LC-MS to confirm the presence of the product. Combine the fractions containing the pure PROTAC and concentrate under reduced pressure.
Illustrative Flash Chromatography Conditions:
| Parameter | Condition |
| Stationary Phase | Silica Gel (40 g) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 0-100% B over 20 min |
| Flow Rate | 40 mL/min |
| Detection | UV 254 nm |
Preparative Reverse-Phase HPLC (Final Polishing)
This high-resolution technique is used to achieve the final desired purity of the PROTAC.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Solvents: HPLC-grade water, Acetonitrile (ACN), Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase). Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the PROTAC using a linear gradient of increasing organic solvent (ACN). A shallow gradient is often necessary for good separation of closely eluting impurities.
-
Fraction Collection: Collect fractions corresponding to the main peak, guided by UV detection.
-
Post-Purification Analysis: Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the product.
-
Lyophilization: Pool the pure fractions, freeze them, and lyophilize to obtain the final product as a solid.
Illustrative Preparative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 30 min |
| Flow Rate | 20 mL/min |
| Detection | UV 254 nm |
| Injection Volume | 1-5 mL (Concentration: 10-20 mg/mL) |
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and integrity of the final PROTAC.
3.1. Analytical HPLC for Purity Assessment
Protocol:
-
System: Analytical HPLC with a UV detector.
-
Column: C18, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 220 nm and 254 nm.
-
Analysis: Integrate the peak areas to calculate the purity as the percentage of the main peak area relative to the total peak area.
3.2. High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
Protocol:
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., ACN/Water) to a concentration of approximately 1 µg/mL.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the experimentally observed m/z of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated monoisotopic mass. The mass accuracy should be within 5 ppm.[2]
3.3. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Protocol:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 1-5 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Assign the peaks to the corresponding protons and carbons in the PROTAC structure to confirm its chemical integrity.
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical FAK-targeting PROTAC synthesized using a linker derived from "this compound". Actual results may vary depending on the specific PROTAC molecule and experimental conditions.
| Purification Step | Starting Material | Product Mass | Yield (%) | Purity (%) (by HPLC) |
| Flash Chromatography | 1.5 g Crude Product | 850 mg | ~57% | ~85% |
| Preparative HPLC | 850 mg | 620 mg | 73% | >98% |
| Overall | 1.5 g Crude Product | 620 mg | ~41% | >98% |
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Product precipitation; Adsorption to surfaces. | Optimize reaction conditions; Ensure sample solubility in the mobile phase; Use silanized vials. |
| Poor Peak Shape in HPLC | Column overload; Secondary interactions with silica. | Reduce sample load; Use an acidic modifier (TFA or FA) in the mobile phase.[4] |
| Product Degradation | pH instability of the PROTAC. | Avoid strongly acidic or basic conditions in the mobile phase; Perform purification at a lower temperature. |
| Aggregation | High concentration; Hydrophobic nature of the PROTAC. | Keep the PROTAC concentration low; Screen different solvents; Consider size-exclusion chromatography (SEC) for aggregate removal. |
Conclusion
The purification of PROTACs synthesized with "this compound" requires a systematic and multi-step approach to achieve the high purity necessary for reliable biological evaluation. The combination of flash column chromatography for crude purification and preparative RP-HPLC for final polishing provides a robust method for obtaining high-quality PROTACs. Thorough analytical characterization using HPLC, HRMS, and NMR is crucial to confirm the identity, purity, and structural integrity of the final compound. The protocols and data presented in this document serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
Application Notes and Protocols for the Characterization of tert-Butyl 3-(2-iodoethoxy)propanoate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(2-iodoethoxy)propanoate is a versatile bifunctional linker commonly employed in the development of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure incorporates a reactive iodo group, which serves as an efficient alkylating agent for nucleophilic residues on biomolecules, and a tert-butyl ester, which can be deprotected to reveal a carboxylic acid for further modification. The primary alkyl iodide facilitates nucleophilic substitution reactions, most notably with the thiol groups of cysteine residues to form stable thioether linkages.[4][5][6]
The precise characterization of conjugates formed using this compound is critical to ensure the final product's identity, purity, and homogeneity. This document provides detailed analytical methods and protocols for the comprehensive characterization of these conjugates.
Core Analytical Strategies
The characterization of conjugates derived from this compound typically involves a multi-pronged analytical approach to confirm covalent bond formation, determine the site of conjugation, and assess the overall purity of the product. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5][6][7]
A typical workflow for the synthesis and characterization of these conjugates is outlined below.
Application Note 1: HPLC Analysis for Purity Assessment and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of this compound conjugates and the assessment of their purity.[8][9] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, as it separates molecules based on their hydrophobicity. The conjugation of the linker to a biomolecule typically results in a significant change in hydrophobicity, allowing for the separation of the conjugate from the starting materials and any side products.
Key Parameters for Method Development:
-
Column Chemistry: C18 columns are the most common choice for the separation of small molecule and peptide conjugates.
-
Mobile Phases: A typical mobile phase system consists of water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA) as Mobile Phase A, and acetonitrile (B52724) or methanol (B129727) with 0.1% TFA or FA as Mobile Phase B.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is generally effective for eluting the starting materials and the conjugate with good resolution.
-
Detection: UV detection is standard, typically monitoring at 214 nm for peptide bonds and 280 nm for aromatic residues.
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve a small amount of the purified conjugate in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Chromatographic Conditions:
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the conjugate. The conjugate should elute as a single, sharp peak with a longer retention time than the unconjugated biomolecule.
Application Note 2: Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) provides a definitive confirmation of successful conjugation by accurately measuring the molecular weight of the product.[6][10] An increase in mass corresponding to the addition of the this compound moiety (minus the iodine atom) confirms the formation of the covalent bond. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common MS techniques for this analysis.[7]
Reaction Schematic and Expected Mass Shift
The conjugation reaction with a thiol-containing molecule (R-SH) proceeds via an SN2 mechanism.
The expected mass increase upon conjugation is calculated as: Mass of Linker - Mass of Iodine = 287.13 g/mol (for the added moiety)
Protocol 2: ESI-MS for Molecular Weight Verification
-
Sample Preparation: Dilute the purified conjugate sample from Protocol 1 to approximately 10-20 µM in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation:
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.
-
Ionization Source: ESI.
-
Mode: Positive ion.
-
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis: Deconvolute the resulting multi-charged ion series to obtain the zero-charge mass of the conjugate. Compare the observed mass with the calculated theoretical mass.
Quantitative Data Summary
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Peptide | e.g., 1500.7 | e.g., 1500.6 | -0.1 |
| Conjugated Peptide | e.g., 1787.83 | e.g., 1787.75 | -0.08 |
Application Note 3: NMR Spectroscopy for Structural Elucidation
While MS confirms the mass of the conjugate, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the precise location of the covalent bond.[11][12][13] 1H NMR is particularly useful for identifying the formation of the new thioether linkage. The protons adjacent to the newly formed sulfur atom will exhibit a characteristic chemical shift.
Key Spectroscopic Features:
-
Disappearance of SH proton: The thiol proton signal (typically broad, between 1-4 ppm) of the starting biomolecule will disappear upon conjugation.
-
Appearance of new signals: New signals corresponding to the protons of the linker will appear in the spectrum.
-
Shift of adjacent protons: The protons on the carbon adjacent to the sulfur in the biomolecule (e.g., the β-protons of cysteine) will experience a downfield shift upon formation of the thioether bond.[13]
Protocol 3: 1H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized, purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz or equivalent.
-
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
If necessary, perform 2D experiments like COSY or HSQC for more detailed structural assignment.
-
-
Data Analysis: Compare the spectrum of the conjugate to that of the starting materials. Identify the characteristic shifts confirming the formation of the thioether linkage.
Expected 1H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Notes |
| tert-Butyl | ~1.4 | Singlet, 9H |
| -CH2-COO- | ~2.6 | Triplet |
| -O-CH2-CH2-S- | ~3.6-3.8 | Multiplet |
| R-S-CH2-CH2-O- | ~2.7-2.9 | Triplet, shifted from iodo-precursor |
| Cys β-CH2 | ~2.8-3.2 | Shifted downfield upon conjugation |
Logical Relationship of Analytical Techniques
The three core techniques provide complementary information, leading to a comprehensive characterization of the conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural characterization of bioactive peptide conjugates using thioether linkage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chromatography - Can we use HPLC to purify an organic reaction product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Mass Spectrometry Characterization of Thiol Conjugates Linked to Polyoxygenated Polyunsaturated Fatty Acid Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodo-PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of iodo-polyethylene glycol (PEG) linkers in bioconjugation, with a focus on their application in a click chemistry context. The information presented here is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile linkers for creating stable and effective bioconjugates.
Introduction to Iodo-PEG Linkers and Their Reactivity
Iodo-PEG linkers, particularly those functionalized with an iodoacetamide (B48618) group, are powerful tools for bioconjugation.[1] They offer a method for the covalent attachment of PEG chains to biomolecules, enhancing their solubility, stability, and pharmacokinetic properties.[1][2] The primary mode of action for iodoacetamide-PEG linkers is the specific and efficient alkylation of thiol groups, most notably those found on cysteine residues within proteins and peptides.[1][3] This reaction results in the formation of a stable thioether bond.[4]
While not a traditional copper-catalyzed or strain-promoted azide-alkyne cycloaddition, the high efficiency, specificity, and biocompatibility of the iodoacetamide-thiol reaction align with the principles of "click chemistry". Some literature also describes thiol-yne reactions, which are mechanistically similar, as a form of click chemistry.[5]
Key Advantages of Iodo-PEG Linkers:
-
High Reactivity and Efficiency: Iodoacetamide is more reactive than its chloroacetamide counterpart due to the better leaving group nature of iodide, leading to faster and more efficient modification of cysteines.[1]
-
Specificity for Thiols: The reaction is highly selective for cysteine residues, allowing for site-specific modification of proteins.[3][6]
-
Stable Bond Formation: The resulting thioether bond is highly stable, ensuring the integrity of the bioconjugate in biological environments.[4]
-
Improved Pharmacokinetics: The attached PEG chain enhances the hydrodynamic radius of the conjugated molecule, which can lead to a longer circulation half-life and reduced immunogenicity.[7][]
Applications of Iodo-PEG Linkers
The unique properties of iodo-PEG linkers make them suitable for a wide range of applications in research and drug development:
-
Protein and Peptide Modification: Site-specific PEGylation to improve the stability and therapeutic potential of protein-based drugs.[1][9]
-
Antibody-Drug Conjugates (ADCs): Attachment of cytotoxic drugs to antibodies for targeted cancer therapy. The hydrophilic PEG linker can improve the solubility and stability of the ADC.[7][][10]
-
Diagnostics and Imaging: Conjugation of imaging agents or probes to targeting molecules for in vivo and in vitro diagnostics.[1]
-
Surface Modification: Immobilization of biomolecules onto surfaces for various biotechnological applications.
Quantitative Data Summary
The following table summarizes key quantitative data related to bioconjugation reactions using iodoacetamide-PEG linkers.
| Parameter | Value | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic for reaction while minimizing off-target reactions. |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the iodoacetamide-PEG linker is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.[4] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[4] |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | The reaction is generally rapid. Progress can be monitored by techniques such as HPLC or mass spectrometry.[4] |
| Solvent | Aqueous Buffer (e.g., PBS) | The reaction is performed in an aqueous buffer. A minimal amount of a water-miscible organic solvent like DMSO or DMF can be used to dissolve the linker before addition. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Iodoacetamide-PEG Linker
This protocol describes a general method for conjugating an iodoacetamide-PEG linker to a protein containing accessible cysteine residues.
Materials:
-
Protein with free cysteine residue(s)
-
Iodoacetamide-PEG linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve the iodoacetamide-PEG linker in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide-PEG linker stock solution to the protein solution.[4] Protect the reaction from light.[4]
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM to react with any excess iodoacetamide-PEG linker.
-
Purification: Remove unreacted linker and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the molecular weight shift), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity).
Protocol 2: Stability Assessment of the Thioether Bond
This protocol provides a method to assess the stability of the formed thioether bond in a biological matrix.
Materials:
-
Purified protein-PEG conjugate
-
Human plasma
-
PBS, pH 7.4
Procedure:
-
Sample Preparation: Spike the purified protein-PEG conjugate into human plasma to a final concentration of 100 µg/mL. As a control, prepare a sample of the conjugate in PBS at the same concentration.[4]
-
Incubation: Incubate both samples at 37°C.[4]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[4]
-
Analysis: Analyze the aliquots by SDS-PAGE or LC-MS to quantify the amount of intact conjugate remaining at each time point. A minimal decrease in the amount of intact conjugate over time indicates a stable linker.[4]
Visualizations
Caption: Workflow for protein conjugation with an iodoacetamide-PEG linker.
Caption: Components and resulting properties of iodo-PEG linker bioconjugation.
References
- 1. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 6. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
Application Notes and Protocols: Solid-Phase Synthesis Utilizing tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern chemical and pharmaceutical research, enabling the efficient assembly of complex molecules such as peptides, oligonucleotides, and small molecule libraries. The choice of a linker, which tethers the growing molecule to the insoluble solid support, is critical for a successful synthesis. tert-Butyl 3-(2-iodoethoxy)propanoate is a versatile bifunctional linker that can be employed in solid-phase synthesis.[1] This molecule features a reactive iodo group, which serves as an excellent leaving group for nucleophilic substitution, and a tert-butyl ester, a common protecting group for carboxylic acids that can be cleaved under acidic conditions.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a linker in solid-phase synthesis. The protocols will cover the immobilization of the linker onto an amine-functionalized resin, subsequent peptide elongation as a model application, and the final cleavage of the synthesized molecule from the solid support.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2296723-16-3 | [1][3] |
| Molecular Formula | C9H17IO3 | [1] |
| Molecular Weight | 300.1 g/mol | [1] |
| Appearance | Liquid or semi-solid | [3] |
| Storage Conditions | -20°C, keep in a dark place, sealed in dry | [1][3] |
| Purity | Typically >95% | [3] |
Application: Linker for Solid-Phase Peptide Synthesis
In this application, this compound is utilized to create a custom linker on an amine-functionalized resin. The iodo group allows for covalent attachment to the resin, while the tert-butyl ester serves as the anchor point for the first amino acid in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
Experimental Workflow
The overall experimental workflow for utilizing this compound in SPPS is depicted below.
References
Application Notes and Protocols for Bioconjugation of Peptides with tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(2-iodoethoxy)propanoate is a versatile bifunctional linker used in bioconjugation. This reagent features a reactive iodo group and a tert-butyl ester protected carboxyl group. The iodo group serves as an excellent leaving group, enabling covalent modification of nucleophilic residues on peptides, primarily the thiol group of cysteine and the amino groups of lysine (B10760008) residues and the N-terminus. The tert-butyl ester provides a stable protecting group for the carboxyl functionality, which can be deprotected under acidic conditions post-conjugation to reveal a carboxylic acid handle for further modifications or to alter the physicochemical properties of the conjugate.
This document provides detailed protocols for the conjugation of peptides with this compound, focusing on selective modification of cysteine and lysine residues.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C9H17IO3 |
| Molecular Weight | 300.14 g/mol |
| Appearance | Colorless to pale yellow oil |
| Storage | Store at 2-8°C, protected from light. |
| Safety Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. |
Reaction Mechanism
The primary mechanism of bioconjugation with this compound is a nucleophilic substitution reaction (SN2). The nucleophilic side chains of amino acid residues in the peptide attack the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a stable covalent bond. The selectivity of the reaction can be controlled by adjusting the pH of the reaction buffer.
Caption: Reaction pathways for peptide conjugation.
Experimental Protocols
Protocol 1: Selective Cysteine Modification
This protocol outlines the procedure for the selective alkylation of cysteine residues in a peptide.
Materials:
-
Peptide containing at least one cysteine residue
-
This compound
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.0
-
Degassing equipment (e.g., nitrogen or argon line)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M L-cysteine in water
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to prevent oxidation of the thiol groups.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the reagent stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the desired conjugate and consumption of the starting peptide.
-
Quenching: Add a 10-fold molar excess of the quenching solution (relative to the iodo-reagent) to consume any unreacted reagent. Incubate for 30 minutes at room temperature.
-
Purification: Purify the peptide conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Protocol 2: Lysine Modification
This protocol is for the modification of primary amines (lysine side chains and N-terminus).
Materials:
-
Peptide containing lysine residues
-
This compound
-
Conjugation Buffer: 50 mM Sodium Borate, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: RP-HPLC
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10 to 50-fold molar excess of the reagent stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS. Note that multiple conjugations may occur depending on the number of lysine residues.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume excess reagent. Incubate for 1 hour at room temperature.
-
Purification: Purify the conjugate(s) by RP-HPLC.
-
Characterization: Characterize the product(s) by mass spectrometry and analytical HPLC.
Quantitative Data Summary (Example)
The following table summarizes representative data from the conjugation of a model peptide (Ac-Cys-Gly-Lys-Ala-NH2) with this compound.
| Parameter | Cysteine Modification (pH 7.0) | Lysine Modification (pH 8.5) |
| Peptide:Reagent Molar Ratio | 1:15 | 1:30 |
| Reaction Time (hours) | 2 | 8 |
| Conversion (%) | >95% | ~80% (mono-alkylated) |
| Isolated Yield (%) | 85 | 65 |
| Purity (by HPLC) | >98% | >95% |
| Expected Mass (Da) | 634.3 | 634.3 |
| Observed Mass [M+H]+ (Da) | 635.3 | 635.3 |
Experimental Workflow
The general workflow for peptide bioconjugation is depicted below.
Caption: General experimental workflow for peptide conjugation.
Deprotection of the tert-Butyl Ester
If the free carboxylic acid is desired, the tert-butyl ester can be removed following conjugation and purification.
Procedure:
-
Lyophilize the purified peptide conjugate to a dry powder.
-
Dissolve the conjugate in a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
-
Incubate at room temperature for 1-2 hours.
-
Remove the TFA under a stream of nitrogen.
-
Precipitate the deprotected peptide with cold diethyl ether.
-
Wash the peptide pellet with cold ether, centrifuge, and decant the ether.
-
Dry the deprotected peptide conjugate under vacuum.
-
Re-purify by RP-HPLC if necessary.
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges with Iodo-PEG Linkers in Bioconjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing iodo-PEG linkers in their bioconjugation experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using iodo-PEG linkers for bioconjugation?
A1: Iodo-PEG linkers, particularly those with an iodoacetamide (B48618) functional group, are powerful tools in bioconjugation for several reasons. The iodoacetamide group reacts efficiently and specifically with free sulfhydryl groups on cysteine residues to form a highly stable thioether bond. This reaction is generally rapid, allowing for efficient conjugation. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and in vivo circulation half-life of the resulting bioconjugate while potentially reducing its immunogenicity.
Q2: What is the main challenge associated with iodo-PEG linkers?
A2: The principal challenge with iodo-PEG linkers is managing the high reactivity of the iodoacetyl group. While highly reactive towards cysteines, it can also react with other nucleophilic amino acid side chains, leading to off-target labeling and a heterogeneous product mixture. Careful control of reaction conditions is crucial to maximize specificity.
Q3: At what pH should I perform my conjugation reaction with an iodoacetamide-PEG linker?
A3: For optimal selectivity for cysteine residues, it is recommended to perform the conjugation reaction at a pH between 6.5 and 7.5. In this pH range, the thiol group of cysteine is sufficiently nucleophilic for the reaction to proceed efficiently, while the amino groups of lysine (B10760008) residues are largely protonated and thus less reactive. At higher pH values (above 8.0), the reactivity of other nucleophiles, such as the ε-amino group of lysine and the imidazole (B134444) group of histidine, increases, leading to a greater potential for off-target modification.
Q4: Is the thioether bond formed with iodo-PEG linkers stable?
A4: Yes, the thioether bond formed between the iodoacetamide group and a cysteine residue is a covalent and highly stable linkage. It is generally resistant to hydrolysis and enzymatic degradation under physiological conditions, ensuring the integrity of the bioconjugate in biological systems. Studies have shown that similar thioether bonds in therapeutic antibodies have a very slow rate of formation in vivo (approximately 0.1% per day), indicating the high stability of this linkage.
Q5: Why is it important to protect my iodo-PEG linker reaction from light?
A5: Iodoacetamide and other iodo-containing compounds can be light-sensitive. Exposure to light can lead to the degradation of the reagent, reducing its reactivity and potentially leading to the formation of unwanted byproducts. Therefore, it is best practice to perform all steps involving iodo-PEG linkers in the dark or in amber-colored vials.
Troubleshooting Guide
Problem 1: Low Conjugation Yield
Possible Causes:
-
Oxidized Cysteine Residues: The target thiol groups on your protein may have formed disulfide bonds and are therefore unavailable for reaction.
-
Hydrolysis of Iodo-PEG Linker: The iodoacetyl group can hydrolyze in aqueous solutions, rendering the linker inactive. This is more likely to occur at higher pH and temperature.
-
Steric Hindrance: The PEG chain of the linker may physically block the iodoacetyl group from accessing the target cysteine residue on the protein.
-
Incorrect Buffer Composition: The presence of other nucleophiles in the buffer (e.g., Tris, azide) can compete with the target protein for the iodo-PEG linker.
-
Insufficient Molar Excess of Linker: The concentration of the iodo-PEG linker may be too low to drive the reaction to completion.
Solutions:
-
Reduce Disulfide Bonds: Before conjugation, treat your protein with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to ensure that cysteine residues are in their reduced, free thiol form. It is crucial to remove the reducing agent before adding the iodo-PEG linker to prevent it from reacting with the linker.
-
Use Fresh Reagents: Prepare the iodo-PEG linker solution immediately before use to minimize hydrolysis.
-
Optimize Linker Length: If steric hindrance is suspected, consider using a PEG linker with a longer chain to increase the distance between the PEG backbone and the reactive group.
-
Use Appropriate Buffers: Employ non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES at the recommended pH range.
-
Increase Molar Ratio: Increase the molar excess of the iodo-PEG linker to the protein. A 5- to 20-fold molar excess is a common starting point.
Problem 2: Non-Specific (Off-Target) Labeling
Possible Causes:
-
High Reaction pH: A pH above 7.5 significantly increases the reactivity of other nucleophilic amino acid residues.
-
Excessive Molar Ratio of Linker: A large excess of the iodo-PEG linker can drive reactions with less reactive sites.
-
Prolonged Reaction Time: Longer incubation times can increase the likelihood of off-target modifications.
Solutions:
-
Optimize Reaction pH: Maintain the reaction pH between 6.5 and 7.5 to maximize cysteine selectivity.
-
Titrate Molar Ratio: Perform a titration experiment to determine the lowest molar excess of the iodo-PEG linker that provides an acceptable conjugation yield.
-
Monitor Reaction Time: Optimize the reaction time by taking aliquots at different time points and analyzing the extent of conjugation and off-target labeling. Quench the reaction once the desired level of conjugation is achieved.
Problem 3: Aggregation of the Bioconjugate
Possible Causes:
-
Insufficient PEGylation: The degree of PEGylation may not be sufficient to prevent intermolecular interactions and aggregation, especially for hydrophobic proteins or payloads.
-
Protein Denaturation: The reaction conditions (e.g., pH, temperature, presence of organic co-solvents) may be causing the protein to denature and aggregate.
Solutions:
-
Increase PEG Chain Length or Density: Use a longer iodo-PEG linker or explore strategies to attach multiple PEG chains to the protein.
-
Optimize Reaction Conditions: Screen different buffer conditions, temperatures, and co-solvents to find conditions that maintain the protein's stability.
-
Purification: Immediately after the reaction, purify the bioconjugate using methods like size-exclusion chromatography (SEC) to remove aggregates.
Quantitative Data Summary
Table 1: Relative Reactivity of Iodoacetamide with Amino Acid Residues
| Amino Acid Residue | Relative Reactivity (Qualitative) | Optimal pH for Reaction | Notes |
| Cysteine | Very High | 6.5 - 7.5 | The primary target for iodoacetamide. The thiolate anion is the reactive species. |
| Histidine | Moderate | ~5.0 - 6.0 | Reactivity is pH-dependent and can be significant, especially in certain protein microenvironments. The reaction is reported to be 10-100 times faster on some proteins compared to free histidine.[1] |
| Methionine | Low to Moderate | 2.3 - 7.0 | Reactivity is relatively independent of pH in this range.[1] Can be a significant side reaction, with up to 80% of methionine-containing peptides being modified under certain conditions. |
| Lysine | Low | > 8.0 | Reactivity increases significantly at higher pH where the amino group is deprotonated. |
| Tyrosine | Very Low | > 8.0 | Generally not a major concern under typical bioconjugation conditions. |
| N-terminus | Low | > 8.0 | The alpha-amino group can be modified at higher pH. |
Table 2: Stability of Thioether Bond in Bioconjugates
| Linkage Type | Condition | Half-life / Stability | Reference |
| S-Carboxamidomethyl-Cysteine (from Iodoacetamide) | In vivo (therapeutic antibody) | Very high (degradation rate of ~0.1%/day) | Based on similar thioether bond stability data. |
| Thiosuccinimide (from Maleimide) | In human plasma | Susceptible to retro-Michael reaction and thiol exchange | |
| Ring-Opened Thiosuccinimide | In vivo | > 2 years |
Experimental Protocols
Protocol 1: Cysteine-Specific Conjugation of a Protein with an Iodo-PEG Linker
1. Materials:
-
Protein with accessible cysteine residue(s)
-
Iodo-PEG linker (e.g., mPEG-Iodoacetamide)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
2. Procedure:
-
Protein Reduction (if necessary):
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP or DTT.
-
Incubate at room temperature for 1-2 hours.
-
Remove the reducing agent using a desalting column or buffer exchange.
-
-
Conjugation Reaction:
-
Immediately after removing the reducing agent, add the desired molar excess (e.g., 5- to 20-fold) of the iodo-PEG linker to the protein solution. The iodo-PEG linker should be dissolved in the Reaction Buffer immediately before use.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light by using an amber vial or covering the reaction vessel with aluminum foil.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted iodo-PEG linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted protein, excess linker, and quenching reagent using an appropriate chromatography method, such as size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation and purity of the conjugate.
-
Protocol 2: Assessing the Stability of the Thioether Bond in Plasma
1. Materials:
-
Purified iodo-PEG-conjugated protein
-
Human or animal plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrument (e.g., HPLC, LC-MS)
2. Procedure:
-
Sample Preparation:
-
Spike the purified bioconjugate into plasma at a final concentration of 100 µg/mL.
-
As a control, prepare a similar sample in PBS.
-
-
Incubation:
-
Incubate both the plasma and PBS samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours). Immediately freeze the aliquots at -80°C to stop any degradation.
-
-
Analysis:
-
At the end of the experiment, thaw the samples and analyze them using a suitable method like SDS-PAGE or LC-MS to quantify the amount of intact conjugate remaining at each time point. A decrease in the amount of the intact conjugate over time indicates instability.
-
Visualizations
References
Technical Support Center: Troubleshooting Nucleophilic Substitution on Iodo-PEG Linkers
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving iodo-PEG linkers. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on common challenges, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nucleophilic substitution on iodo-PEG linkers?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion, which is an excellent leaving group. This forms a stable covalent bond between the nucleophile and the PEG linker.
Q2: Which nucleophiles are compatible with iodo-PEG linkers?
A2: Iodo-PEG linkers are reactive towards a variety of nucleophiles. The most common are thiols (from cysteine residues), primary and secondary amines (from lysine (B10760008) residues or the N-terminus of proteins), and to a lesser extent, alcohols and phenols. The reactivity of these nucleophiles generally follows the order: thiols > amines > alcohols/phenols.
Q3: How does pH influence the reaction with iodo-PEG linkers?
A3: pH is a critical parameter as it dictates the nucleophilicity of the target functional group.
-
Thiols: A pH range of 7.5-8.5 is optimal for the reaction with cysteine residues. In this range, the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻)[1].
-
Amines: For reactions with primary amines like lysine, a pH of 8.0-9.0 is recommended to ensure the amine is in its unprotonated, nucleophilic state[2].
-
General Consideration: At higher pH values, side reactions like the alkylation of other nucleophilic residues (e.g., histidine, tyrosine) can occur[3].
Q4: What are the common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Multi-PEGylation: More than one PEG linker attaching to the target molecule. This can be minimized by optimizing the molar ratio of the iodo-PEG linker to the substrate molecule.
-
Reaction with non-target nucleophiles: At elevated pH, iodo-PEG linkers can react with other nucleophilic amino acid residues like histidine and lysine[4]. To enhance specificity, especially for thiols, maintaining the pH between 7.5 and 8.5 is crucial.
-
Hydrolysis of the iodo-PEG linker: While generally stable, prolonged exposure to harsh pH conditions can lead to degradation. It is advisable to prepare solutions of the iodo-PEG linker fresh for each use.
Q5: How can I purify the final PEGylated conjugate?
A5: The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger PEGylated product from smaller, unreacted iodo-PEG linkers and other low molecular weight byproducts[][6][7].
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be effective in separating PEGylated species from the unreacted protein[][6].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for both purification and analysis, especially for smaller molecules and peptides. It separates compounds based on hydrophobicity[].
Troubleshooting Guide
This guide addresses specific issues that may arise during nucleophilic substitution reactions with iodo-PEG linkers.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Suboptimal pH: The nucleophile is not sufficiently deprotonated. | Verify the pH of the reaction buffer. For thiols, adjust to pH 7.5-8.5. For amines, a pH of 8.0-9.0 is recommended[1][2]. |
| Degraded Iodo-PEG Linker: The iodo-PEG reagent may have degraded due to improper storage or handling. | Store iodo-PEG linkers in a cool, dry place, protected from light. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions fresh before each use. | |
| Insufficient Molar Excess of Iodo-PEG Linker: The stoichiometry of the reaction is not optimal. | Increase the molar ratio of the iodo-PEG linker to the target molecule. A 10-20 fold molar excess is a common starting point for optimization[8]. | |
| Steric Hindrance: The nucleophilic site on the target molecule is not easily accessible. | Consider using a longer iodo-PEG linker to overcome steric hindrance. In some cases, partial denaturation of a protein substrate may be necessary, but this should be approached with caution to maintain biological activity. | |
| Formation of Multiple Products (Multi-PEGylation) | High Molar Ratio of Iodo-PEG Linker: An excess of the PEGylating agent leads to multiple attachments. | Systematically decrease the molar ratio of the iodo-PEG linker to the substrate. |
| High Reactivity of Multiple Sites: The substrate has several accessible nucleophilic sites with similar reactivity. | For amine-specific reactions, lowering the pH can sometimes increase selectivity for the N-terminal amine over lysine residues. For thiol-specific reactions, ensure that only the desired cysteine residue is available in its reduced form. | |
| Product Aggregation | Increased Hydrophobicity: The PEGylated conjugate may be less soluble than the starting materials. | Perform the reaction at a lower concentration. Consider adding stabilizing excipients to the buffer. The length of the PEG chain can also influence solubility; sometimes a longer PEG can improve the solubility of the conjugate. |
| Difficulty in Purification | Similar Physicochemical Properties: The product and impurities have similar size, charge, or hydrophobicity. | A combination of purification techniques may be necessary. For example, an initial SEC step to remove excess iodo-PEG linker, followed by IEX to separate unreacted protein. |
| Broad Peaks in Chromatography: The PEGylated product may be heterogeneous. | This could be due to multi-PEGylation or positional isomers. Optimize the reaction conditions to improve homogeneity. For RP-HPLC, increasing the column temperature can sometimes improve peak shape for PEGylated molecules. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Specific PEGylation
This protocol outlines a general method for the conjugation of an iodo-PEG linker to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein
-
Iodo-PEG linker
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5-8.5 (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: SEC or IEX column
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Iodo-PEG Linker Preparation: Immediately before use, dissolve the iodo-PEG linker in an anhydrous solvent like DMSO or DMF to prepare a concentrated stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the iodo-PEG linker stock solution to the protein solution. Perform the reaction in the dark to prevent the formation of free iodine.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or LC-MS.
-
Quenching: Add an excess of a small molecule thiol (e.g., L-cysteine) to quench any unreacted iodo-PEG linker.
-
Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted reagents and byproducts.
Protocol 2: Characterization by Mass Spectrometry
Objective: To confirm the successful conjugation and determine the degree of PEGylation.
Method: MALDI-TOF or LC-MS analysis.
-
Sample Preparation: Prepare the purified PEGylated protein at a suitable concentration in a compatible buffer.
-
Analysis:
-
MALDI-TOF: Co-crystallize the sample with a suitable matrix and acquire the mass spectrum. The resulting spectrum will show a series of peaks corresponding to the different PEGylated species. The mass difference between the unreacted protein and the PEGylated product will confirm the covalent attachment of the PEG linker[9][10].
-
LC-MS: Inject the sample onto an appropriate LC column (e.g., reversed-phase or size exclusion) coupled to a mass spectrometer. The retention time will shift upon PEGylation, and the mass spectrum of the eluting peak will confirm the identity of the conjugate[11][12].
-
Quantitative Data Summary
The following tables provide recommended starting conditions for nucleophilic substitution on iodo-PEG linkers. These conditions should be optimized for each specific application.
Table 1: Reaction Conditions for Iodo-PEG with Thiols (e.g., Cysteine)
| Parameter | Recommended Value | Rationale |
| pH | 7.5 - 8.5 | Optimizes the formation of the highly nucleophilic thiolate anion[1]. |
| Molar Ratio (Iodo-PEG:Thiol) | 10:1 to 20:1 | A molar excess drives the reaction to completion[8]. |
| Temperature | 4°C to 25°C | Room temperature is generally sufficient. Lower temperatures can be used for sensitive proteins. |
| Reaction Time | 2 - 12 hours | Typically complete within a few hours at room temperature. Can be extended overnight at 4°C. |
| Buffer System | Phosphate, HEPES | Use non-nucleophilic buffers. Ensure the buffer is degassed to prevent thiol oxidation. |
Table 2: Recommended Starting Conditions for Iodo-PEG with Primary Amines (e.g., Lysine)
| Parameter | Recommended Value | Rationale |
| pH | 8.0 - 9.0 | Ensures the primary amine is in its unprotonated, nucleophilic form[2]. |
| Molar Ratio (Iodo-PEG:Amine) | 5:1 to 20:1 | A starting point for optimization to balance yield and multi-PEGylation. |
| Temperature | 20°C - 40°C | Slightly elevated temperatures can increase the reaction rate. |
| Reaction Time | 4 - 24 hours | Generally slower than the reaction with thiols. |
| Buffer System | Borate, Bicarbonate | Avoid buffers containing primary amines (e.g., Tris). |
Visualizations
Caption: Experimental workflow for iodo-PEG conjugation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields with tert-Butyl 3-(2-iodoethoxy)propanoate
Welcome to the technical support center for troubleshooting reactions involving tert-butyl 3-(2-iodoethoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions related to achieving optimal yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my N-alkylation reaction with this compound. What are the potential causes?
Several factors can contribute to low yields in N-alkylation reactions with this reagent. The most common issues include:
-
Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine nucleophile, while an overly strong or sterically hindered base can promote side reactions. For piperazine (B1678402) alkylation, N,N-Diisopropylethylamine (DIPEA) has been used successfully.
-
Incorrect Reaction Temperature: Temperature plays a significant role. For the N-alkylation of a piperazine intermediate with this compound, a temperature of 75 °C has been reported.[1] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of reactants or products.
-
Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Dimethylformamide (DMF) is a common polar aprotic solvent used for this type of reaction.[1]
-
Reagent Purity and Stability: Ensure the purity of your amine substrate and the integrity of the this compound. Iodides can be sensitive to light and may degrade over time.
-
Steric Hindrance: Significant steric bulk around the reacting amine can impede the nucleophilic attack on the primary iodide, slowing down the desired reaction.
Q2: Are there common side reactions that can lower the yield when using this compound?
While this compound is a primary iodide, which generally favors SN2 reactions, side reactions can still occur:
-
Elimination Reactions: Although less likely with a primary iodide, the use of a very strong and sterically hindered base could potentially lead to a competing E2 elimination reaction.
-
Over-alkylation: If the amine substrate has multiple reactive sites, over-alkylation can occur, leading to a mixture of products and reducing the yield of the desired mono-alkylated product.
-
Hydrolysis of the Ester: The tert-butyl ester is sensitive to acidic conditions. If the reaction conditions are or become acidic, hydrolysis of the ester to the corresponding carboxylic acid can occur.
Q3: How can I optimize my reaction conditions to improve the yield?
To improve your yield, consider a systematic optimization of the following parameters:
-
Base Screening: If DIPEA is not providing satisfactory results, consider other non-nucleophilic bases of varying strengths.
-
Temperature Titration: Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, 75 °C, 100 °C) to find the optimal balance between reaction rate and side product formation.
-
Solvent Effects: Test other polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).
-
Concentration: Adjusting the concentration of the reactants can sometimes influence the reaction outcome.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow to troubleshoot low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
Reaction Pathway and Data
The primary use of this compound is as an alkylating agent in reactions such as the N-alkylation of amines.
General N-Alkylation Reaction
Caption: General N-alkylation reaction pathway.
Summary of Reaction Conditions
| Parameter | Condition | Rationale | Potential Issue if Suboptimal |
| Electrophile | This compound | Primary iodide, good for SN2 reactions. | Degradation if old or exposed to light. |
| Nucleophile | Secondary Amine (e.g., Piperazine) | Acts as the nucleophile. | Steric hindrance can slow the reaction. |
| Base | DIPEA | Non-nucleophilic base to neutralize acid formed. | Incomplete reaction or side reactions. |
| Solvent | DMF | Polar aprotic solvent, dissolves reactants. | Poor solubility or side reactions. |
| Temperature | 75 °C | Provides sufficient energy for the reaction.[1] | Low temp: slow/no reaction. High temp: decomposition. |
| Reaction Time | 24 hours | Allows for reaction completion.[1] | Incomplete reaction if too short. |
Experimental Protocol: N-Alkylation of a Piperazine Derivative
This protocol is a generalized example based on the use of this compound in the synthesis of PROTACs.[1]
Materials:
-
Piperazine derivative
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the piperazine derivative (1 equivalent) in anhydrous DMF, add DIPEA (2-3 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Place the reaction under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 75 °C and stir for 24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction mixture, which may involve dilution with water and extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using an appropriate method, such as column chromatography.
References
Technical Support Center: tert-Butyl 3-(2-iodoethoxy)propanoate in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl 3-(2-iodoethoxy)propanoate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PROTACs incorporating this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in PROTAC synthesis?
A1: this compound is a bifunctional linker precursor used in the synthesis of PROTACs.[1][2] It features a reactive iodo group, which is an excellent leaving group for nucleophilic substitution reactions, and a tert-butyl ester protected carboxylic acid. The polyethylene (B3416737) glycol (PEG)-like structure can also enhance the solubility of the resulting PROTAC molecule.[3][4]
Q2: What are the storage recommendations for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a dark place, sealed in a dry environment at 2-8°C.[5][6] Exposure to light, moisture, and heat should be avoided to prevent degradation.
Q3: How does the reactivity of this iodo-linker compare to its bromo- or chloro-analogs?
A3: The iodide in this compound is a better leaving group than bromide or chloride. This enhanced reactivity allows for milder reaction conditions (e.g., lower temperatures or weaker bases) when coupling with nucleophiles like amines or phenols. However, this increased reactivity can also lead to a higher propensity for side reactions if not properly controlled.
Troubleshooting Guide
Issue 1: Low Yield in Coupling Reactions
Q: I am experiencing low yields when coupling this compound with my amine- or phenol-containing ligand. What are the potential causes and solutions?
A: Low coupling efficiency is a common challenge in PROTAC synthesis.[3][7][8] Several factors can contribute to this issue:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For weakly nucleophilic amines, a stronger base and a polar aprotic solvent like DMF or acetonitrile (B52724) are often necessary.[7] However, due to the high reactivity of the iodo-linker, prolonged exposure to strong bases or high temperatures can promote side reactions.
-
Steric Hindrance: The nucleophilic site on your ligand might be sterically hindered, impeding the approach of the linker.
-
Starting Material Purity: Impurities in the ligand or the linker itself can interfere with the reaction. Ensure the purity of all reactants using techniques like NMR and LC-MS.[3]
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting logic for low PROTAC synthesis yield.
Issue 2: Presence of Multiple Impurities in the Reaction Mixture
Q: My reaction mixture shows multiple spots on TLC or several peaks in LC-MS. What are the likely side reactions?
A: The structure of this compound makes it susceptible to a few key side reactions, especially under basic conditions.
-
β-Elimination: Strong or sterically hindered bases can promote an E2 elimination reaction, leading to the formation of tert-butyl 3-(vinyloxy)propanoate. This is a common side reaction for halo-ether compounds.
-
tert-Butyl Ester Hydrolysis: While generally stable, the tert-butyl ester can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures, to yield the corresponding carboxylic acid.[9][10]
-
Over-alkylation: If the nucleophile is a primary or secondary amine, multiple alkylations can occur, leading to di- and tri-alkylated products.
Potential Side Reactions of this compound
Caption: Potential reaction pathways for this compound.
| Side Reaction | Triggering Conditions | Mitigation Strategy |
| β-Elimination | Strong, non-nucleophilic bases (e.g., t-BuOK), high temperatures. | Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃). Maintain lower reaction temperatures. |
| Ester Hydrolysis | Presence of water with strong acid or base. | Use anhydrous solvents and reagents. Avoid unnecessarily harsh pH conditions. |
| Over-alkylation | Using excess primary or secondary amine nucleophile. | Use a slight excess of the linker relative to the amine or control the stoichiometry carefully. |
Issue 3: Difficulty in Deprotecting the tert-Butyl Ester
Q: I am having trouble cleaving the tert-butyl ester without affecting other parts of my PROTAC molecule. What conditions are recommended?
A: The tert-butyl ester is typically removed under acidic conditions.
-
Standard Protocol: A solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used. The reaction is usually complete within 1-4 hours at room temperature.
-
Challenges: If your PROTAC contains other acid-labile functional groups, this can be problematic.
-
Alternative Methods: For sensitive substrates, milder acidic conditions can be explored, such as using formic acid or carefully controlled concentrations of HCl in an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for Coupling with an Amine Nucleophile
-
Preparation: Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF or acetonitrile.
-
Base Addition: Add a suitable base (e.g., K₂CO₃ (2.0 eq) or DIPEA (3.0 eq)).
-
Linker Addition: Add this compound (1.1 - 1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) if the amine is not very nucleophilic, but should be monitored closely by LC-MS to check for side product formation.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the tert-Butyl Ester
-
Dissolution: Dissolve the tert-butyl ester-protected PROTAC precursor in anhydrous DCM (approximately 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude carboxylic acid can often be used in the next step without further purification.
General PROTAC Synthesis Workflow
Caption: A typical workflow for PROTAC synthesis.
Quantitative Data Summary
The following table provides representative data for the key steps in PROTAC synthesis using this compound, based on typical literature values for similar linkers. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Typical Yield | Typical Purity (after chromatography) |
| 1 | Coupling of linker with an amine/phenol | 50-80% | >95% |
| 2 | tert-Butyl ester deprotection | >90% (often used crude) | - |
| 3 | Amide coupling with the second ligand | 40-70% | >95% |
| Overall | Three-step synthesis | 20-50% | >98% (after final purification) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate, 1291090-50-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate | 1938057-43-2 [sigmaaldrich.com]
- 6. tert-Butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate | 1291090-50-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 3-(2-iodoethoxy)propanoate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(2-iodoethoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: 1) Synthesis of the precursor, tert-Butyl 3-(2-hydroxyethoxy)propanoate, via a Williamson ether synthesis-type reaction, and 2) Iodination of the precursor to yield the final product.
Step 1: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate
Q1: My reaction to form the precursor alcohol is showing low yield. What are the possible causes and solutions?
A1: Low yields in the synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate from ethylene (B1197577) glycol and tert-butyl acrylate (B77674) can stem from several factors:
-
Inefficient Deprotonation of Ethylene Glycol: The reaction requires the formation of an alkoxide from ethylene glycol. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Ensure a strong, non-nucleophilic base like sodium hydride (NaH) is used. Use at least one equivalent of the base.
-
-
Competing Polymerization of tert-Butyl Acrylate: Tert-butyl acrylate can undergo self-polymerization, especially at elevated temperatures.
-
Solution: Add the tert-butyl acrylate slowly to the reaction mixture at a controlled, low temperature (e.g., 0 °C) to minimize polymerization.
-
-
Reaction with Both Hydroxyl Groups of Ethylene Glycol: A common side product is the di-substituted ether.
-
Solution: Use a large excess of ethylene glycol to favor the mono-alkylation product. The unreacted ethylene glycol can be removed during the workup.
-
Q2: I am observing the formation of a significant amount of di-substituted ether byproduct. How can I minimize this?
A2: The formation of the di-substituted ether is a common side reaction.[1] To minimize this:
-
Control Stoichiometry: Use a significant excess of ethylene glycol relative to tert-butyl acrylate. A ratio of 5-10 equivalents of ethylene glycol is recommended.
-
Slow Addition: Add the tert-butyl acrylate dropwise to the solution of the ethylene glycol alkoxide. This maintains a low concentration of the acrylate, reducing the likelihood of a second reaction.
Step 2: Iodination of tert-Butyl 3-(2-hydroxyethoxy)propanoate
Q3: The iodination of my precursor alcohol using the Appel reaction is not proceeding to completion. What should I check?
A3: Incomplete conversion in an Appel reaction can be due to several factors:
-
Moisture in the Reaction: The Appel reaction is sensitive to moisture, which can consume the reactive phosphonium (B103445) intermediate.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Degraded Reagents: Triphenylphosphine (B44618) can oxidize over time. Iodine should be pure.
-
Solution: Use freshly opened or purified reagents.
-
-
Insufficient Reagent Equivalents: The stoichiometry of the reagents is crucial.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of triphenylphosphine, iodine, and imidazole (B134444).
-
Q4: My final product, this compound, appears to be unstable and decomposes upon storage. How can I prevent this?
A4: Alkyl iodides can be sensitive to light and heat, leading to decomposition.
-
Storage Conditions: Store the purified product in a dark, cold environment, preferably under an inert atmosphere. Amber vials are recommended.
-
Removal of Acidic Impurities: Any residual acidic impurities from the workup can promote decomposition.
-
Solution: Ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and dried before storage.
-
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate
| Parameter | Recommended Condition |
| Reactants | Ethylene glycol, tert-Butyl acrylate |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Stoichiometry | Ethylene glycol (5-10 eq.), tert-Butyl acrylate (1 eq.), NaH (1.1 eq.) |
| Typical Yield | 40-60% |
Table 2: Optimized Reaction Conditions for the Iodination of tert-Butyl 3-(2-hydroxyethoxy)propanoate (Appel Reaction)
| Parameter | Recommended Condition |
| Reactant | tert-Butyl 3-(2-hydroxyethoxy)propanoate |
| Reagents | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) or Acetonitrile (MeCN) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Stoichiometry | Alcohol (1 eq.), PPh₃ (1.2 eq.), I₂ (1.2 eq.), Imidazole (1.2 eq.) |
| Typical Yield | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethylene glycol (5.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Reactant Addition: Allow the mixture to stir at 0 °C for 30 minutes. Add a solution of tert-butyl acrylate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 1 hour.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound (Appel Reaction)
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.2 eq.) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Add iodine (1.2 eq.) portion-wise, followed by imidazole (1.2 eq.).
-
Substrate Addition: Add a solution of tert-Butyl 3-(2-hydroxyethoxy)propanoate (1.0 eq.) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Appel iodination step.
References
Technical Support Center: Purification of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated PROTACs?
The purification of PEGylated PROTACs presents several distinct challenges:
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Inherent PROTAC Properties: PROTACs are often large, complex, and hydrophobic molecules, which makes them inherently difficult to handle and purify[1].
-
Heterogeneity of the Reaction Mixture: The PEGylation process can produce a complex mixture of products, including the desired mono-PEGylated PROTAC, unreacted starting materials, excess PEGylating reagent, multi-PEGylated species, and positional isomers[1][2][3][4].
-
Physicochemical Similarity of Impurities: The addition of a neutral and hydrophilic PEG chain can result in only minor differences in physicochemical properties between the desired product and impurities, complicating separation[1][3][4].
-
Charge Shielding: The PEG chain can mask the surface charges of the PROTAC, reducing the effectiveness of charge-based separation techniques like ion-exchange chromatography (IEX)[1][4][][6].
-
Steric Hindrance: The size of the PEG chain can sterically hinder the PROTAC from interacting effectively with chromatography resins, potentially leading to low binding capacity and poor separation[1][3].
Q2: What are the most common impurities encountered during the synthesis and purification of PEGylated PROTACs?
Common impurities in a crude PEGylated PROTAC reaction mixture include:
-
Unreacted Starting Materials: The original, unmodified PROTAC molecule and any excess PEGylating reagent are common impurities[1][3][4].
-
Heterogeneous PEGylated Products: The reaction can yield a mix of PROTACs with varying numbers of PEG chains (e.g., mono-, di-, multi-PEGylated species)[1][2][3].
-
Positional Isomers: These are molecules with the same number of PEG chains attached at different sites on the PROTAC[1][2][3][4]. Separating these isomers is particularly challenging.
-
Reaction Byproducts: Side reactions can generate byproducts that may co-elute with the desired product during purification[1].
-
Hydrolysis Fragments: Degradation of the PEGylation reagents can introduce additional impurities[3][4].
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A multi-step chromatographic approach is often required for successful purification. The most common and effective techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for separating the PEGylated PROTAC from un-PEGylated precursors and closely related impurities based on hydrophobicity.[1][2] The addition of a PEG chain generally decreases the retention time on a reversed-phase column[2].
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic radius). It is highly effective as an initial cleanup step to remove small molecule impurities, such as unreacted PEG reagent, or to separate high molecular weight aggregates from the desired product.[1][2][]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. While PEG chains can shield charges, IEX can still be useful for separating positional isomers that exhibit different charge shielding effects or for separating species with different degrees of PEGylation.[1][2][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under high salt, non-denaturing conditions. It serves as a valuable alternative or complementary step to RP-HPLC and can be effective in separating different PEGylated species.[2][]
Q4: How can I confirm the identity and purity of my purified PEGylated PROTAC?
A combination of orthogonal analytical techniques is essential for comprehensive characterization:
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition of the PROTAC[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can confirm the presence of the characteristic broad signals of the PEG linker protons (typically around 3.6 ppm)[7][8].
-
Analytical HPLC (RP-HPLC and SEC): Used to determine the purity of the sample and identify the presence of aggregates or other impurities[7][9].
Data Presentation
Table 1: Comparative Summary of HPLC Purification Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Principle of Separation | Hydrophobicity[2] | Hydrodynamic Radius (Size)[2] | Net Charge[2] | Hydrophobicity (non-denaturing)[1][2] |
| Primary Application | High-resolution separation of PEGylated from un-PEGylated PROTACs; separation of positional isomers[2]. | Removal of small molecule impurities (e.g., unreacted PEG) and high molecular weight aggregates[2]. | Separation based on degree of PEGylation and positional isomers with different charge shielding[2]. | Orthogonal separation of isoforms with subtle hydrophobicity differences[10]. |
| Typical Stationary Phase | C4, C8, C18[1][2] | Porous silica (B1680970) or polymer-based particles[2] | Anion or cation exchange resins[2] | Phenyl, Butyl, or Octyl ligands |
| Mobile Phase | Water/Acetonitrile gradients with additives like TFA or formic acid[2]. | Aqueous buffers (e.g., PBS)[2] | Aqueous buffers with a salt or pH gradient[2]. | Aqueous buffers with a descending salt gradient (e.g., ammonium (B1175870) sulfate)[4]. |
| Resolution | High to Very High[2] | Low to Medium[2] | Medium to High[2] | Medium to High |
| Potential Issues | Potential for on-column degradation; hydrophobic PROTACs may require strong organic solvents[2]. | Co-elution of species with similar sizes; limited resolution[2]. | PEG chains can shield charges, reducing separation efficiency; requires knowledge of the PROTAC's pI[2]. | Requires careful optimization of salt type and concentration[10]. |
Mandatory Visualization
PROTAC Mechanism and Purification Workflow
Caption: PROTAC mechanism overview and a typical multi-step purification workflow.
Troubleshooting Logic for PEGylated PROTAC Purification
Caption: A decision-making workflow for troubleshooting common HPLC purification issues.
Troubleshooting Guide
Problem 1: My PROTAC shows a very broad or tailing peak during RP-HPLC purification.
-
Question: What are the likely causes of poor peak shape in RP-HPLC, and how can I improve it?
-
Answer: Broad or tailing peaks are common for PEGylated molecules. The flexibility and polydispersity of the PEG chain can contribute to this issue[11]. Slow mass transfer due to the large size of the molecule can also be a cause[3].
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient can often improve resolution and sharpen peaks. Try reducing the rate of increase of the organic solvent[11][12].
-
Increase Column Temperature: Slightly increasing the column temperature (e.g., to 40 °C) can improve diffusion kinetics and mass transfer, leading to sharper peaks[2][3].
-
Decrease Flow Rate: A lower flow rate allows more time for the molecule to interact with the stationary phase, which can improve peak shape[3].
-
Check Sample Solubility: Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent on-column precipitation[2].
-
Problem 2: The desired PEGylated PROTAC co-elutes with impurities.
-
Question: I am unable to separate my final product from unreacted starting materials or other PEGylated species. What should I do?
-
Answer: Co-elution occurs when the impurity has very similar physicochemical properties to the desired product. This is a frequent challenge due to the nature of PEGylated PROTACs[1].
Troubleshooting Steps:
-
Employ Orthogonal Chromatography: If RP-HPLC is failing, use a technique that separates based on a different principle.
-
Size Exclusion Chromatography (SEC): Use as a pre-purification step to remove impurities with significantly different molecular sizes[1].
-
Ion Exchange Chromatography (IEX): Can be effective at separating species with different degrees of PEGylation or positional isomers that have different charge shielding effects[1][2].
-
-
Modify the RP-HPLC Method:
-
Change the Stationary Phase: If using a C18 column, try a C8 or C4 column. The different hydrophobicity might provide the necessary selectivity[1].
-
Alter the Mobile Phase Additive: Switching from trifluoroacetic acid (TFA) to formic acid can alter selectivity and improve separation.
-
-
Problem 3: My isolated yield after purification is very low.
-
Question: My LC-MS analysis of the crude reaction shows good product formation, but the recovery after purification is poor. What is causing this?
-
Answer: Poor recovery can be due to several factors, including product aggregation, instability, or adhesion to surfaces[13]. The increased polarity from the PEG linker can cause strong adhesion to normal-phase silica gel[13].
Troubleshooting Steps:
-
Address Aggregation: Hydrophobic interactions can cause PEGylated PROTACs to aggregate. Consider adding solubilizing excipients like arginine or non-ionic detergents to your buffers to prevent this[1].
-
Use Low-Adhesion Labware: The "sticky" nature of some PEGylated compounds can lead to loss on surfaces. Using low-retention tubes and pipette tips can help mitigate this issue[8].
-
Optimize Elution Conditions: If your product is not eluting completely from the column, your elution conditions may be too mild. For RP-HPLC, ensure the gradient reaches a high enough organic solvent concentration to elute your compound.
-
Avoid Silica Gel Column Chromatography: Due to the high polarity of PEGylated PROTACs, standard silica gel chromatography often leads to low recovery. RP-HPLC is generally the most effective technique[13].
-
Experimental Protocols
Protocol 1: RP-HPLC for Purity Analysis and Purification
This protocol provides a general starting point for the purification of PEGylated PROTACs. Optimization for each specific molecule is critical.
-
Objective: To separate the PEGylated PROTAC from un-PEGylated starting material and closely related impurities[2].
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[2][7].
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1][2].
-
Gradient: A shallow linear gradient, for example, 5-95% Mobile Phase B over 20-40 minutes[2][8].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 40 °C[2].
-
Detection: UV at 220 nm and 280 nm[2].
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO) and dilute with Mobile Phase A to ensure solubility and prevent precipitation upon injection[2][8].
Protocol 2: SEC for Aggregate and Small Molecule Removal
-
Objective: To remove high molecular weight aggregates and low molecular weight impurities like excess PEG reagent[1][2].
-
Column: An SEC column with a molecular weight range appropriate for your PROTAC.
-
Mobile Phase: Isocratic mobile phase, typically an aqueous buffer such as Phosphate Buffered Saline (PBS), pH 7.4[2][11].
-
Flow Rate: Set according to the manufacturer's recommendation for the column.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Collect fractions corresponding to the expected elution volume of the monomeric PEGylated PROTAC. Aggregates will elute first, followed by the monomer, and then smaller impurities.
-
Protocol 3: IEX for Separation of PEGylated Species
-
Objective: To separate species based on charge differences, which can arise from different degrees of PEGylation or positional isomerism[2].
-
Column: A strong or weak anion or cation exchange column, chosen based on the isoelectric point (pI) of the PROTAC.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer (e.g., 20 mM MES, pH 6.0)[2].
-
Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM MES + 1 M NaCl, pH 6.0)[2].
-
Gradient: A linear gradient from 0-100% Mobile Phase B over 30 minutes[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute or dialyze the sample into Mobile Phase A to ensure binding to the column[2].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Tert-Butyl Esters in Synthesis
Welcome to the technical support center for tert-butyl (t-Bu) ester protecting groups. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability and cleavage of tert-butyl esters, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of a tert-butyl ester?
A1: The tert-butyl ester is a robust protecting group for carboxylic acids, valued for its stability across a wide range of reaction conditions.[1][2] Its bulky nature provides significant steric hindrance, making the ester carbonyl less susceptible to nucleophilic attack.[2] It is highly stable to bases, nucleophiles, and reducing agents, which allows for a broad scope of chemical transformations to be performed on other parts of the molecule without premature cleavage.[2][3][4]
Q2: Under what conditions are tert-butyl esters unstable?
A2: Tert-butyl esters are primarily unstable under acidic conditions.[5] The C-O bond between the carbonyl carbon and the tert-butyl group is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[5] This lability is due to the mechanism of cleavage, which proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation).[2][5] They can also be cleaved under certain non-acidic conditions, such as high temperatures (thermolytic cleavage) or with specific Lewis acids and radical cations.[6][7][8]
Q3: Why might my tert-butyl ester cleave unexpectedly during a reaction or workup?
A3: Unintended cleavage of a tert-butyl ester is almost always due to exposure to acidic conditions, even if mild or brief.[9] Common sources of accidental deprotection include:
-
Acidic Reagents: Using reagents that are acidic or contain acidic impurities.
-
Aqueous Acidic Workup: Washing the reaction mixture with an acidic solution (e.g., 1M HCl) can cause partial or complete hydrolysis.
-
Chromatography: Using an acidic solvent system or non-neutral silica (B1680970) gel during purification can lead to cleavage on the column.
-
Lewis Acids: The presence of certain Lewis acids can promote cleavage.[8][10]
To avoid this, ensure all reagents and solvents are neutral or basic, and use neutral or mildly basic workup procedures (e.g., washing with saturated sodium bicarbonate solution).[9]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the Tert-Butyl Ester
Q: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) isn't going to completion. What are the common causes and solutions?
A: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions. The primary causes include insufficient acid, inadequate reaction time or temperature, and steric hindrance.[11]
Troubleshooting Steps:
-
Increase Reagent Equivalents: While the reaction is catalytic in acid, an excess is often used to ensure completion. If the reaction stalls, adding more of the acidic reagent can increase the rate.[6][11]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material remains, simply extending the reaction time from a few hours to overnight can be effective.[11]
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can facilitate the cleavage of sterically hindered or otherwise stubborn t-butyl esters.[6][11] Exercise caution, as higher temperatures can promote side reactions.[6]
-
Re-evaluate Your Reagent: If the above steps fail, the chosen reagent may not be strong enough for your specific substrate. Switching to a stronger acid system may be necessary.[6]
Issue 2: Side Reactions During Acid-Catalyzed Deprotection
Q: I'm observing side reactions and low yield during deprotection. What are they and how can I minimize them?
A: The primary side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[11] This is particularly problematic for molecules containing electron-rich aromatic rings or sulfur-containing residues like tryptophan or methionine.[11]
Solution: Use of Scavengers
To prevent these side reactions, it is highly recommended to add "scavengers" to the reaction mixture. Scavengers are reagents that react with and "trap" the tert-butyl cation before it can alkylate your molecule of interest.[1]
-
Common Scavengers:
A typical scavenger "cocktail" used with TFA is a mixture of TFA/TIS/Water (e.g., 95:2.5:2.5).[11]
Issue 3: Substrate is Sensitive to Strong Acids
Q: My standard TFA protocol is cleaving other acid-labile groups (e.g., Boc, silyl (B83357) ethers) or degrading my molecule. What are milder or alternative methods?
A: When substrates are sensitive to strong acids like TFA, several milder or non-acidic methods can be employed for selective tert-butyl ester cleavage.[8]
| Method Type | Reagent/Conditions | Selectivity & Notes |
| Mild Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | Effective for chemoselective hydrolysis. Can deprotect t-butyl esters while leaving certain N-protected amino acids intact.[10] |
| Mild Lewis Acid | Ytterbium triflate (Yb(OTf)₃) | Can selectively cleave t-butyl esters in the presence of benzyl (B1604629), allyl, and methyl esters.[8] |
| Mild Brønsted Acid | Aqueous Phosphoric Acid (H₃PO₄) | An environmentally benign and mild reagent that tolerates groups like CBZ carbamates, benzyl esters, and TBDMS ethers.[3][8] |
| Heterogeneous | Silica Gel in Refluxing Toluene (B28343) | A mild method that shows selectivity for t-butyl esters over t-butyl ethers.[8] |
| Basic | Powdered Potassium Hydroxide (KOH) in THF | A safer alternative to NaH/DMF for cleaving t-butyl benzoates at room temperature.[3] |
| Radical Cation | "Magic Blue" & Triethylsilane | A mild, neutral, transition-metal-free method that cleaves the C-O bond of t-butyl esters, ethers, and carbamates.[3][8][12] |
| Thermal | Heating in a high-boiling solvent or neat | Thermolytic cleavage removes the tert-butyl group as isobutylene (B52900) gas. Can be performed reagent-free in a flow reactor.[13] |
Key Experimental Protocols
Protocol 1: Synthesis of a tert-Butyl Ester using Isobutylene
This protocol describes a common method for protecting a carboxylic acid as a tert-butyl ester.[1][14]
Materials:
-
Carboxylic acid (1.0 eq)
-
Dichloromethane (DCM) or Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Liquefied isobutylene (excess, ~2.0 - 3.0 eq)
-
Pressurized reaction vessel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve the carboxylic acid in DCM in a pressurized reaction vessel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated H₂SO₄ to the cooled solution.
-
Isobutylene Addition: Condense the required amount of isobutylene gas into the reaction vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the vessel to 0 °C before carefully venting the excess isobutylene in a fume hood.
-
Quenching: Slowly add saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction & Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography if necessary.
Protocol 2: Standard Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and widely used method for tert-butyl ester cleavage.[1][11][14]
Materials:
-
tert-Butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, TIS) (optional, 2.5-5%)
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester in DCM in a round-bottom flask.
-
Reagent Addition: In a fume hood, add an equal volume of TFA (for a 50% TFA/DCM solution). If the substrate is sensitive to alkylation, add a scavenger like TIS.[11]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[11]
-
TFA Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
Purification: The crude carboxylic acid can be purified by crystallization, precipitation, or chromatography.
Protocol 3: Mild Deprotection using Aqueous Phosphoric Acid
This protocol is suitable for substrates with other acid-sensitive groups.[6][8]
Materials:
-
tert-Butyl ester (1.0 eq)
-
Toluene or DCM
-
85 wt % aqueous phosphoric acid (H₃PO₄) (typically 5 equivalents)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene).
-
Reagent Addition: Add the aqueous phosphoric acid.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Isolation: Dry the organic layer, filter, and concentrate to obtain the crude product. Purify as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the PROTAC Hook Effect with Linker Design
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a transformative therapeutic modality. However, the unique mechanism of these heterobifunctional molecules can lead to the "hook effect," a phenomenon where increasing PROTAC concentration paradoxically reduces degradation efficacy. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate the hook effect by optimizing a critical component: the linker.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect" and what is its underlying mechanism?
A1: The PROTAC "hook effect" refers to the bell-shaped dose-response curve observed in many degradation experiments.[1] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, the degradation of the target Protein of Interest (POI) diminishes as the PROTAC concentration becomes excessively high.
The mechanism is rooted in the formation of non-productive binary complexes. A PROTAC's function relies on creating a productive ternary complex (POI-PROTAC-E3 Ligase). At optimal concentrations, this complex forms efficiently. However, at excessive concentrations, the PROTAC molecules saturate both the POI and the E3 ligase independently, leading to the formation of inhibitory binary complexes (POI-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the POI and E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for protein degradation.[1]
Q2: How can linker design influence and mitigate the hook effect?
A2: The linker is not merely a spacer; it is a critical determinant of the stability and geometry of the ternary complex. A well-designed linker can promote favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity. This enhanced stability of the ternary complex can help it outcompete the formation of binary complexes at higher concentrations, thus mitigating the hook effect. Key linker parameters to optimize include length, rigidity, and chemical composition.
Q3: How do flexible vs. rigid linkers affect the hook effect?
A3: Both flexible (e.g., PEG, alkyl chains) and rigid (e.g., containing piperazine, alkynes) linkers can be used to mitigate the hook effect.
-
Flexible Linkers : These offer more conformational freedom, which can facilitate the initial formation of the ternary complex. However, this flexibility can come with an entropic penalty.
-
Rigid Linkers : These can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can reduce the entropic cost of binding, potentially leading to higher potency and a less pronounced hook effect.
The choice is target-dependent and typically requires empirical testing.
Troubleshooting Guides
Problem 1: My dose-response curve shows a distinct hook shape, limiting the therapeutic window.
-
Likely Cause : You are observing the classic hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps :
-
Confirm Concentration Range : Ensure your dilution series extends to sufficiently low concentrations (pM to nM range) to accurately determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).[1][2]
-
Optimize the Linker : This is the most critical step. Synthesize and test a series of PROTACs with systematic variations in the linker. The goal is to identify a linker that promotes more stable and cooperative ternary complex formation.[1]
-
Vary Linker Length : Test shorter and longer linkers. For some systems, a minimum linker length is required to see any degradation, while excessively long linkers can be suboptimal.[3]
-
Modify Linker Rigidity : Compare flexible (e.g., PEG) vs. more rigid (e.g., alkyl, phenyl) linkers. A more rigid linker can pre-organize the PROTAC for better ternary complex formation.[2]
-
-
Directly Assess Ternary Complex Formation : Use biophysical assays like AlphaLISA, TR-FRET, or Co-Immunoprecipitation (Co-IP) to measure ternary complex formation across the PROTAC concentration range. A decrease in the ternary complex signal at high concentrations will confirm the hook effect mechanism.[1]
-
Problem 2: My PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause : This could be due to several factors, including an unobserved hook effect (i.e., the optimal concentration is much lower than tested), poor cell permeability, or an inactive PROTAC due to linker-induced conformational issues.
-
Troubleshooting Steps :
-
Expand Concentration Range : Test a much broader range of concentrations, especially in the low picomolar to nanomolar range. The "sweet spot" for maximal degradation may be outside your initial test window.[2]
-
Evaluate Linker Impact on Permeability : The linker significantly affects a PROTAC's physicochemical properties. Highly polar linkers (e.g., long PEG chains) can decrease cell permeability. Consider synthesizing analogs with more lipophilic (e.g., alkyl) or conformationally constrained linkers that can shield polar surface area.
-
Check for Productive Ternary Complex Formation : It's possible a ternary complex is forming but is not in a productive orientation for ubiquitination. This is highly dependent on linker length and attachment points. Consider synthesizing analogs with different linker attachment points on the ligands.[2]
-
Verify E3 Ligase Expression : Confirm that your chosen cell line expresses sufficient levels of the recruited E3 ligase (e.g., VHL, CRBN) via Western Blot.[2]
-
Data Presentation: Linker Optimization Case Studies
The following tables summarize quantitative data from studies where linker modification was used to optimize PROTAC efficacy and mitigate the hook effect.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation Data highlights a minimum linker length required for activity.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data sourced from a study on VHL-based TBK1 degraders.[3][4] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation Data shows a significant potency increase with a modest change in linker length.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 12 | ~100 | >90 |
| PEG | 16 | <10 | >95 |
| Data sourced from a study on CRBN-based ERα degraders.[5] |
Table 3: Impact of Subtle Linker Modification on BRD9 Degradation and Hook Effect This case study demonstrates how a minor linker change can significantly impact cooperativity and mitigate the hook effect, even with weaker E3 ligase binding.
| PROTAC ID | VHL Binding Kd (nM) | Ternary Complex Cooperativity (α) | Degradation Profile |
| XL01134 | <15 | 1.4 | Pronounced hook effect at >300 nM |
| XL01126 | 180 | 5.7 | No hook effect observed |
| Data sourced from a study on VHL-based BRD9 degraders.[6] |
Experimental Protocols & Workflows
Workflow for Linker Optimization to Mitigate Hook Effect
This workflow outlines a systematic approach to linker design and testing.
Protocol 1: Western Blot for Target Protein Degradation (DC50/Dmax Determination)
This method is fundamental for observing the hook effect and quantifying degradation.
-
Cell Seeding & Treatment :
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare a wide serial dilution of your PROTAC in culture medium (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 18, 24 hours).[2]
-
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
-
Immunoblotting :
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to your POI. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis :
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC50 and Dmax and visualize the hook effect.[2]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay provides qualitative evidence of the POI-PROTAC-E3 ligase complex.
-
Cell Treatment and Lysis :
-
Culture and treat cells with the PROTAC at its optimal concentration, a high concentration (in the hook effect range), and a vehicle control. A proteasome inhibitor (e.g., MG132) can be added before lysis to stabilize the complex.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer without SDS).
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag on the ligase.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation and wash 3-5 times with cold wash buffer.
-
Elute the captured proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis :
-
Run the eluate on an SDS-PAGE gel and perform a Western blot, probing for your POI. Detection of the POI in the sample immunoprecipitated with the E3 ligase antibody confirms the formation of the ternary complex. A weaker POI band at the high PROTAC concentration would support the hook effect mechanism.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Technical Support Center: Linker Optimization for Ternary Complex Formation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments involving linker optimization to avoid steric hindrance in ternary complexes, particularly in the context of PROTACs and other bifunctional molecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complexes and why is the linker important?
A1: In the design of bifunctional molecules like PROTACs, steric hindrance refers to the spatial obstruction caused by the chemical structures of the target Protein of Interest (POI), the E3 ligase, and the PROTAC itself, which prevents the formation of a stable and productive ternary complex.[1] This obstruction can arise from bulky groups on the ligands or a linker that improperly positions the two proteins.[1] The linker is a critical component as it connects the target-binding and E3 ligase-binding moieties. Its length, composition, and attachment points are crucial in overcoming steric clashes and facilitating the necessary protein-protein interactions for subsequent downstream events like ubiquitination and degradation.[2] A linker that is too short can cause a direct clash between the proteins, while a linker that is too long might not effectively bring them into proximity, leading to an unstable complex.[][2]
Q2: What are the common indicators that steric hindrance might be limiting the efficacy of my bifunctional molecule?
A2: Several experimental observations can suggest that steric hindrance is a limiting factor:
-
High Binary Affinity but Poor Ternary Complex Formation and Activity: The molecule shows strong binding to both the target protein and the E3 ligase individually, but biophysical assays reveal weak or no formation of the ternary complex, and cellular assays show little to no target degradation.[1]
-
Significant "Hook Effect": A pronounced "hook effect" is observed in dose-response curves, where the efficacy of the molecule decreases at higher concentrations.[1][4] This suggests that at high concentrations, unproductive binary complexes (e.g., PROTAC-target or PROTAC-E3 ligase) are forming preferentially over the productive ternary complex, which can be exacerbated by steric hindrance.[1][5]
-
Negative Cooperativity: The binding of one protein to the bifunctional molecule hinders the binding of the second protein.[6] This can be a direct consequence of steric clashes introduced by the initial binding event.
Q3: How does the chemical composition of the linker, beyond its length, influence steric hindrance and ternary complex formation?
A3: The chemical makeup of the linker significantly impacts its flexibility and conformational preferences, which in turn affects ternary complex formation.[7][8]
-
Flexible Linkers (e.g., PEG, alkyl chains): These linkers can adopt multiple conformations, which can be advantageous for navigating around sterically hindered sites to achieve a productive ternary complex geometry.[9][6] However, very high flexibility can come with an entropic penalty upon complex formation, potentially favoring binary complexes.[5]
-
Rigid Linkers (e.g., containing phenyl rings, alkynes, or cyclic structures): These linkers can pre-organize the binding ligands into a conformation that is favorable for ternary complex formation, potentially reducing the entropic cost of binding.[4][10] However, a rigid linker may be less forgiving if the optimal protein-protein interface requires a specific, non-linear arrangement.[6]
The choice between a flexible and a rigid linker is highly dependent on the specific target and E3 ligase pair and often requires empirical testing.[10]
Troubleshooting Guides
Issue 1: My PROTAC shows high binary binding affinity to both the target and E3 ligase, but no significant target degradation is observed in cells.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex, where steric hindrance is a likely culprit.[2][4]
Troubleshooting Steps:
-
Assess Ternary Complex Formation Directly: Employ biophysical assays to confirm whether a stable ternary complex is forming.
-
Systematic Linker Modification:
-
Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., by varying the number of PEG units or alkyl chain length).[1] This is often the first and most effective step in overcoming steric clashes.[11]
-
Alter Linker Composition: Experiment with linkers of varying rigidity.[1] Introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can also improve physicochemical properties such as solubility and permeability.[2]
-
Change Linker Attachment Points: Modifying the connection point on the target-binding ligand or the E3 ligase ligand can drastically alter the relative orientation of the two proteins, potentially revealing a more favorable geometry for the ternary complex.[1][12]
-
-
Computational Modeling: Utilize molecular docking and modeling to predict potential steric clashes and guide the rational design of new linkers.[13][14]
Issue 2: A significant "hook effect" is observed in my dose-response curve, with degradation efficiency decreasing at higher concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism, but its severity can be mitigated through linker optimization.[4] It arises from the formation of non-productive binary complexes at high PROTAC concentrations.[4][5]
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Perform a wide dose-response experiment to clearly define the bell-shaped curve.[4]
-
Enhance Ternary Complex Cooperativity: A key strategy is to optimize the linker to promote positive cooperativity, where the formation of a binary complex enhances the binding of the second protein partner.[4][6] A linker that facilitates favorable protein-protein interactions will increase the stability of the ternary complex relative to the binary complexes, thus shifting the hook effect to higher concentrations.[4]
-
Quantify Cooperativity: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity factor (α) for different linker designs.[4][15] This provides quantitative feedback for your optimization efforts.
Quantitative Data Summary
Systematic variation of linker length is a common and effective strategy for optimizing PROTAC efficacy by overcoming steric hindrance. The optimal linker length is highly dependent on the specific target and E3 ligase pair.[16]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 8 | >1000 | <10 | [17] |
| BRD4 | VHL | PEG | 12 | 18 | >95 | [17] |
| BRD4 | VHL | PEG | 16 | 5 | >95 | [17] |
| ERα | N/A | PEG | 12 | ~100 | ~60 | [16] |
| ERα | N/A | PEG | 16 | ~1 | >90 | [16] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key parameters to evaluate PROTAC efficacy.[17]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This method measures the binding kinetics and affinity of the ternary complex in real-time.[15][18]
-
Immobilization: Immobilize one of the proteins, typically the E3 ligase (e.g., VHL or Cereblon), onto the sensor chip surface.[10][18]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.[18] The resulting sensorgram will show the formation of the ternary complex.[1]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex formation.[18] Cooperativity (α) can be calculated using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of POI-PROTAC to E3).[10] An alpha value > 1 indicates positive cooperativity.[10]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[15][19]
-
Sample Preparation: Prepare purified protein solutions (E3 ligase and target protein) and the PROTAC in the same, well-matched buffer to minimize heats of dilution.[19]
-
Binary Titration:
-
Load the E3 ligase solution into the ITC cell.
-
Titrate the PROTAC solution into the cell and record the heat changes to determine the binary binding parameters.[19]
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed binary complex to determine the apparent KD for ternary complex formation.[19]
-
-
Data Analysis: Fit the binding isotherms to an appropriate model to extract thermodynamic parameters for both binary and ternary interactions.[15] Cooperativity can be calculated from the binding affinities.[15]
Protocol 3: Western Blot for Target Protein Degradation
This is a standard cellular assay to quantify the reduction in target protein levels following PROTAC treatment.[18][20]
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours), including a vehicle control.[18][20]
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.[18][20]
-
SDS-PAGE and Western Blotting:
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[2][20]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Metabolic Instability of PEG Linkers In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Polyethylene Glycol (PEG) linkers in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PEG linker degradation in vivo?
The in vivo degradation of PEG linkers primarily occurs through two main routes:
-
Hydrolysis: Chemical cleavage of bonds, such as esters, can occur in aqueous environments. This process can be catalyzed by enzymes like esterases present in plasma.[1][2][3]
-
Oxidative Metabolism: The ether linkages within the PEG chain are susceptible to oxidative metabolism, predominantly by cytochrome P450 (CYP) enzymes located in the liver.[4][5][6] This can lead to O-dealkylation and subsequent chain cleavage.[4][5][6]
Q2: What is the difference between cleavable and non-cleavable PEG linkers in terms of in vivo stability?
PEG linkers are broadly categorized into two classes based on their intended in vivo stability:[7]
-
Stable (Non-cleavable) Linkers: These linkers utilize robust covalent bonds like amides or carbamates that are resistant to enzymatic and hydrolytic degradation.[7] They are designed to maximize the circulation half-life of the conjugated molecule.[7]
-
Cleavable Linkers: These are engineered to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release the therapeutic payload at a target site.[7][8] Common cleavable linkages include hydrazones, disulfides, and esters.[7]
Q3: How does the length of the PEG linker affect its metabolic stability?
Generally, the metabolic stability of a PEG linker tends to increase with its chain length.[6] Longer PEG chains can create a "shielding" effect, sterically hindering the access of metabolic enzymes to the linker and the conjugated molecule, which can reduce renal clearance and prolong circulation time.[6][9][10] However, an excessively long PEG chain might negatively impact the biological activity of the payload.[6] Therefore, optimizing the linker length is a critical aspect of development.[6][9]
Q4: What are the common metabolites of PEG linkers?
The metabolic degradation of PEG linkers can generate smaller PEG fragments, as well as ethylene (B1197577) glycol and diethylene glycol.[11] Analytical methods such as liquid chromatography-mass spectrometry (LC/MS) are used to detect and quantify these metabolites in biological samples.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments involving PEG linkers.
Problem 1: Premature cleavage of the PEG linker, leading to rapid clearance and low in vivo efficacy.
-
Possible Causes:
-
Hydrolytically Labile Linker: Ester-based linkers are prone to hydrolysis by plasma esterases.[2]
-
Enzymatic Degradation: Certain peptide sequences within a linker can be cleaved by plasma proteases.[2] For example, valine-citrulline linkers can be sensitive to carboxylesterase 1c (Ces1c) in mouse plasma.[2][12]
-
Thiol-Maleimide Exchange: The succinimide (B58015) ring in maleimide-thiol conjugates can undergo hydrolysis or exchange with other thiols like serum albumin, leading to deconjugation.[2]
-
-
Troubleshooting Steps:
-
Review Linker Chemistry: Consider replacing hydrolytically unstable linkers (e.g., esters) with more stable options like amides or ethers.[2]
-
Optimize Peptide Sequences: If using a peptide-based cleavable linker, select sequences with higher plasma stability.[2]
-
Stabilize Maleimide Conjugates: Ensure the succinimide ring in maleimide-thiol linkages is stabilized, for instance, through hydrolysis to its ring-opened form.[2]
-
Perform In Vitro Plasma Stability Assays: Conduct stability studies using plasma from the relevant animal species to identify potential issues early in development.[2]
-
Analyze Degradation Products: Use LC-MS to identify the cleavage products and pinpoint the site of instability.[2]
-
Problem 2: The PEGylated conjugate shows good in vitro potency but low in vivo efficacy.
-
Possible Causes:
-
Poor Metabolic Stability: The PEG linker may be rapidly metabolized in the liver, leading to insufficient drug exposure.[4]
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing effective interaction with the target, or too long, leading to reduced potency.[9][13]
-
Lack of Payload Release at the Target Site: For cleavable linkers, the intracellular environment may lack the specific enzymes or pH conditions required for cleavage.[2]
-
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Perform a liver microsomal stability assay to evaluate the susceptibility of the conjugate to hepatic metabolism.[6]
-
Optimize Linker Length: Synthesize and test a series of conjugates with varying PEG linker lengths to find the optimal balance between stability and activity.[4][10]
-
Verify Cleavage Mechanism: For cleavable linkers, confirm that the target cells possess the necessary conditions (e.g., specific enzymes, low pH) for linker cleavage.[2] A lysosomal stability/cleavage assay can directly assess this.[2]
-
Incorporate Rigid Moieties: Introduce rigid structures like piperazine (B1678402) or triazole rings into the PEG chain to shield it from enzymatic degradation.[4][6]
-
Problem 3: High variability in pharmacokinetic (PK) data.
-
Possible Causes:
-
PROTAC Degradation: The conjugate may be degrading during sample collection, storage, or analysis.[4]
-
Inconsistent Ternary Complex Formation (for PROTACs): The flexibility and length of the PEG linker are crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[9]
-
-
Troubleshooting Steps:
-
Optimize Analytical Methods: Ensure that LC-MS/MS parameters are optimized to minimize in-source fragmentation.[4]
-
Confirm Ternary Complex Formation: Utilize biophysical assays such as TR-FRET, SPR, or ITC to verify and quantify the formation of a stable ternary complex.[4][9]
-
Synthesize and Test Linker Analogs: Evaluate a matrix of linker lengths and compositions to identify a linker that promotes consistent and stable ternary complex formation.[9]
-
Quantitative Data Summary
Table 1: Comparison of In Vivo Stability for Different PEG Linker Types
| Linker Type | Linkage Example | Cleavage Mechanism | Relative In Vivo Stability | Key Considerations |
| Non-Cleavable | Amide, Carbamate | Resistant to cleavage | High | Maximizes circulation half-life of the intact conjugate.[7] |
| Cleavable | Hydrazone | pH-sensitive (acidic) | Low in acidic environments | Useful for targeting tumor microenvironments or endosomes.[7][8] |
| Cleavable | Disulfide | Reduction (e.g., by glutathione) | Low in reducing environments | Suitable for intracellular drug release.[7] |
| Cleavable | Ester | Hydrolysis (enzymatic or chemical) | Variable; can be low in plasma | Susceptible to plasma esterases, potentially leading to premature release.[2][7] |
| Cleavable | Peptide | Enzymatic (e.g., by cathepsins) | High in circulation, low in lysosomes | Designed for cleavage within specific cellular compartments.[2] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Effect on Pharmacokinetics | Impact on In Vitro Potency | Impact on In Vivo Efficacy |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[10] | May retain higher potency.[10] | May be reduced due to rapid clearance.[10] |
| Intermediate (e.g., PEG8-PEG12) | Longer half-life.[10] | Moderate impact on potency.[10] | Often provides a good balance, leading to significant improvements.[10] |
| Long (e.g., PEG24 and larger) | Significantly prolonged half-life.[10] | Can cause a more substantial reduction in cytotoxicity.[10] | May lead to the highest efficacy, but requires careful balancing with potency.[10] |
Key Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of a PEGylated conjugate in plasma and identify potential degradation by plasma enzymes.[6]
-
Methodology:
-
Preparation: Prepare a stock solution of the test compound.
-
Incubation: Incubate the compound in plasma (from the relevant species, e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Calculate the in vitro half-life (t½) of the compound in plasma.
-
2. Liver Microsomal Stability Assay
-
Objective: To evaluate the susceptibility of a PEGylated conjugate to metabolism by liver enzymes, primarily cytochrome P450s.[6]
-
Methodology:
-
Preparation: Prepare a solution of the test compound.
-
Incubation: Incubate the compound with liver microsomes (human or other species) in the presence of an NADPH-regenerating system (a necessary cofactor for CYP enzymes) at 37°C.[5][9]
-
Time Points: Collect aliquots at different time intervals (e.g., 0, 5, 15, 30, 60 minutes).[9]
-
Quenching: Terminate the reaction by adding a cold organic solvent.
-
Analysis: Analyze the samples by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Interpretation: Determine the in vitro half-life and intrinsic clearance of the compound.
-
3. In Vivo Biodistribution Studies
-
Objective: To understand how the PEG linker chemistry affects the distribution of the conjugate to various organs and tissues.[7]
-
Methodology:
-
Radiolabeling: Label the PEGylated conjugate with a radioactive isotope (e.g., Iodine-125, Indium-111).[7]
-
Animal Dosing: Administer the radiolabeled conjugate to animals (e.g., mice, rats).[7]
-
Tissue Harvesting: At predetermined time points post-injection, euthanize the animals and harvest major organs and tissues.[7]
-
Radioactivity Measurement: Measure the amount of radioactivity in each organ using a gamma counter.[7]
-
Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g) to determine the tissue distribution profile.
-
Visualizations
Caption: Metabolic degradation pathways of PEG linkers in vivo.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN107624161A - Compounds and methods for detection of PEG metabolites and PEG breakdown products - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: PROTAC Solubility and Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the aqueous solubility and bioavailability of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide: Poor Aqueous Solubility
Poor solubility is a primary obstacle in PROTAC development, impacting formulation, assay results, and oral bioavailability.[1][2] This section addresses common solubility-related issues.
Q1: My PROTAC has very low aqueous solubility, leading to precipitation in my cellular assays. What initial steps can I take?
A1: Initial troubleshooting should focus on both the compound's structure and the experimental conditions.
-
Structural Modifications:
-
Linker Optimization: The linker composition significantly impacts physicochemical properties.[3][4] Incorporating hydrophilic motifs, such as polyethylene (B3416737) glycol (PEG) chains, can enhance solubility.[][6] Additionally, introducing basic nitrogen-containing groups like piperazine (B1678402) or pyridine (B92270) into the linker has been shown to improve solubility.[7]
-
E3 Ligase Ligand: The choice of E3 ligase ligand can influence the overall properties of the PROTAC.[8][9] For instance, PROTACs based on Cereblon (CRBN) E3 ligase ligands are often closer to the "Rule of Five" chemical space and may exhibit better pharmacokinetic properties compared to those based on VHL ligands.[10]
-
-
Formulation Strategies:
-
Co-solvents: For in vitro assays, using co-solvents like DMSO can help, but ensure the final concentration does not induce cellular toxicity.
-
Amorphous Solid Dispersions (ASDs): A highly effective strategy is to create an ASD, where the PROTAC is dispersed within a polymer matrix (e.g., HPMCAS).[1][11][12] This can significantly increase the supersaturation of the compound in aqueous media.[1][11] Studies have shown that ASDs can lead to a 2-fold or greater increase in drug supersaturation.[11][12]
-
Biorelevant Buffers: Test solubility in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF). PROTACs often show improved solubility in these buffers, which can be more predictive of in vivo behavior.[10][13][14]
-
Q2: I am designing a new PROTAC. What molecular properties should I focus on to proactively design for better solubility?
A2: Designing for solubility from the outset is crucial. Key molecular properties to consider include lipophilicity and polarity.
-
Lipophilicity (logP/logD): While some lipophilicity is needed for cell permeability, excessive lipophilicity often correlates with poor aqueous solubility. Aim for a balanced lipophilicity.
-
Polar Surface Area (TPSA): Increasing the TPSA can improve solubility. However, this must be balanced against its potential negative impact on cell permeability.[15] Some research suggests that for "beyond Rule of 5" (bRo5) compounds, considering the 3D structure and exposed polar surface area is more predictive than 2D TPSA calculations alone.[16]
-
Intramolecular Hydrogen Bonds (IMHBs): Promoting the formation of IMHBs can shield polar groups, reducing the effective polarity and molecular size. This can transform a flexible, linear molecule into a more compact, "ball-like" shape, which can paradoxically improve permeability without sacrificing solubility.[13]
Below is a diagram illustrating the general workflow for optimizing PROTAC properties.
Caption: A workflow for systematic PROTAC design and optimization.
Troubleshooting Guide: Low Permeability & Bioavailability
Even with adequate solubility, PROTACs must cross the cell membrane to be effective and be absorbed orally to become viable drugs. Their high molecular weight (typically 700-1200 Da) makes this a significant challenge.[13]
Q1: My PROTAC shows good target degradation in biochemical assays but has poor activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a discrepancy between biochemical and cellular activity is a classic sign of poor cell permeability.[17] PROTACs often violate Lipinski's Rule of Five and struggle to passively diffuse across cell membranes.[18][19]
-
Initial Checks:
-
Assess Permeability: Use in vitro models like the Caco-2 permeability assay, which mimics the human intestinal epithelium and can measure both passive diffusion and active efflux.[7][20] An efflux ratio significantly greater than 2 suggests the PROTAC is being actively pumped out of cells.[20]
-
Cellular Uptake Assays: Directly measure the intracellular concentration of your PROTAC using LC-MS/MS to confirm it is entering the cells.[20][21]
-
-
Strategies for Improvement:
-
Linker Modification: The linker is a key area for optimization.[4] Replacing flexible PEG linkers with more rigid structures (e.g., containing a phenyl ring or piperazine) has been shown to improve permeability.[6][13] Avoid multiple amide bonds in the linker, as they can hinder permeability.[13]
-
Prodrug Approach: A prodrug strategy involves masking a polar functional group with a lipophilic moiety, which is later cleaved inside the cell to release the active PROTAC.[13] This can improve permeability but may also increase the molecular weight.[13]
-
Introduce Intramolecular Hydrogen Bonds: As mentioned for solubility, creating a more compact, 3D conformation can shield polar surfaces and improve membrane traversal.[13]
-
Q2: My PROTAC has poor oral bioavailability in animal models despite showing good cellular activity. What are the likely causes and solutions?
A2: Poor oral bioavailability is a common hurdle for PROTACs and can stem from several factors beyond cell permeability, including poor solubility in the GI tract, metabolic instability, and rapid clearance.[2][22]
-
Possible Causes & Troubleshooting Steps:
-
Poor Solubility/Dissolution in GI Tract:
-
Metabolic Instability (First-Pass Metabolism):
-
Formulation Issues:
-
The following decision tree can guide troubleshooting for low bioavailability.
Caption: Troubleshooting decision tree for low PROTAC bioavailability.
Key Experimental Protocols
Detailed and reproducible protocols are essential for accurately assessing PROTAC properties.
Protocol 1: Caco-2 Permeability Assay [20]
-
Principle: This assay measures a compound's transport rate across a monolayer of Caco-2 cells, which model the intestinal epithelium. It assesses both passive permeability and active transport/efflux.[20]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days until a differentiated, confluent monolayer with tight junctions is formed.
-
Assay Setup:
-
For apical-to-basolateral (A→B) transport (absorption), add the PROTAC test compound to the apical (upper) chamber.
-
For basolateral-to-apical (B→A) transport (efflux), add the compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sample Collection: At specified time points (e.g., 2 hours), collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[20]
-
-
Protocol 2: Kinetic Solubility Assay
-
Principle: This assay measures the solubility of a compound when it is introduced from a DMSO stock solution into an aqueous buffer, simulating the conditions often encountered in biological assays.
-
Methodology:
-
Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentration. The final DMSO percentage should be kept low (e.g., 1-2%).
-
Equilibration: Shake the mixture at room temperature for a set period (e.g., 2-24 hours) to allow for precipitation of the excess compound.
-
Separation: Separate the solid precipitate from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved PROTAC in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how does it relate to PROTAC bioavailability and dosing?
A1: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[18] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[18] This is a key consideration for in vivo studies, as achieving high exposure is not always beneficial and understanding the optimal therapeutic window is crucial.[18]
Q2: How does the choice of E3 ligase ligand affect a PROTAC's physicochemical properties?
A2: The E3 ligase ligand is a major contributor to the overall properties of the PROTAC.[24] Ligands for CRBN, such as derivatives of thalidomide, are relatively small and possess drug-like properties, which can result in PROTACs with more favorable characteristics.[10][24] VHL ligands are often more complex and can lead to PROTACs with higher molecular weight and polarity, making properties like permeability more challenging to optimize.[10] The choice of ligase also dictates tissue expression and potential off-target effects.[25][26]
Q3: Can computational models accurately predict PROTAC solubility and permeability?
A3: Predicting properties for bRo5 molecules like PROTACs is challenging for standard computational models.[27] While QSPR (Quantitative Structure-Property Relationship) models can provide some guidance, their accuracy is often limited.[16][27] Physics-based methods and models that account for the 3D conformation and flexibility of PROTACs are being developed and may offer better predictions. However, experimental validation remains essential.[16][27]
Summary Data Tables
Table 1: Impact of Linker Composition on PROTAC Properties
| Linker Type | Typical Composition | Impact on Solubility | Impact on Permeability | General Comments |
| Alkyl/PEG | Flexible alkyl or polyethylene glycol chains | Good (PEG is hydrophilic) | Often Poor (High flexibility, high TPSA) | Most common starting point; easily synthesized and tuned.[3][] |
| Rigid | Contains phenyl, piperazine, or alkyne groups | Variable | Can be Improved | Reduces flexibility, can pre-organize the PROTAC for better binding and membrane passage.[4][] |
| Basic N-containing | Incorporates pyridine or piperazine | Improved | Variable | The basic nitrogen can be protonated, increasing aqueous solubility.[7] |
Table 2: Comparison of Commonly Used E3 Ligase Ligands and Their General Impact on PROTAC Properties
| E3 Ligase | Common Ligands | Molecular Weight Contribution | General Impact on PROTAC Properties |
| Cereblon (CRBN) | Thalidomide, Pomalidomide analogs | Lower | Often leads to more "drug-like" PROTACs with better overall properties.[10][24] |
| VHL | Hydroxyproline-based scaffolds | Higher | Can result in PROTACs with higher MW and polarity, making optimization more challenging.[10] |
| MDM2 | Nutlin-based scaffolds | Higher | Early target, but ligands are large, often leading to PROTACs with poor drug-like properties.[24] |
| IAPs | Bestatin-based scaffolds | Moderate | Another option, but less commonly used than CRBN or VHL.[9] |
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. iris.unito.it [iris.unito.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. precisepeg.com [precisepeg.com]
- 25. researchgate.net [researchgate.net]
- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of "tert-Butyl 3-(2-iodoethoxy)propanoate"
Welcome to the technical support center for "tert-Butyl 3-(2-iodoethoxy)propanoate". This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a particular focus on addressing issues of poor solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the use of "this compound" in your experiments.
Issue: The compound is not dissolving in my chosen solvent.
-
Step 1: Verify Compound and Solvent Purity. Ensure that the "this compound)" and the selected solvent are of high purity. Impurities can significantly impact solubility.
-
Step 2: Consult Solvent Polarity. Based on its structure, a non-polar ester with a moderately polar iodo-ether functional group, the compound is expected to be more soluble in organic solvents than in aqueous solutions.
-
Step 3: Attempt Gentle Heating. Gently warming the mixture can increase the rate of dissolution. However, be cautious as "this compound" should be stored at low temperatures (-20°C or 2-8°C) to maintain its stability.[1] Prolonged heating at high temperatures is not recommended.
-
Step 4: Employ Mechanical Agitation. Use of a vortex mixer or sonication can help to break down aggregates and promote dissolution.
-
Step 5: Perform a Solvent Screen. If the initial solvent choice is unsuccessful, a systematic solvent screening should be performed. Test small quantities of the compound in a range of solvents with varying polarities.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common applications?
"this compound" is a chemical reagent that contains an iodine group and a tert-butyl ester.[1] The iodine atom serves as a good leaving group for nucleophilic substitution reactions, making it a useful building block in organic synthesis. The tert-butyl ester can be deprotected under acidic conditions.[1][2] It is often used as a PEG linker in the development of more complex molecules, including in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for drug discovery.
Q2: What are the physical properties of "this compound"?
| Property | Value | Reference |
| Molecular Formula | C9H17IO3 | [1] |
| Molecular Weight | 300.1 g/mol | [1] |
| Physical Form | Liquid or semi-solid | |
| Storage Temperature | -20°C or 2-8°C | [1] |
Q3: In which solvents is "this compound" likely to be soluble?
| Solvent Class | Examples | Expected Solubility |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High |
| Esters | Ethyl acetate | Moderate |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate |
| Alcohols | Ethanol, Methanol | Low to Moderate |
| Hydrocarbons | Hexanes, Toluene | Low |
| Aqueous Solutions | Water, Buffers | Very Low / Insoluble |
Q4: My reaction is proceeding slowly or not at all. Could this be related to solubility?
Yes, poor solubility of a reactant can significantly hinder a chemical reaction. If "this compound" is not fully dissolved, the reaction will be limited to the surface area of the undissolved material, leading to slow or incomplete conversion. Ensuring the compound is fully in solution before proceeding with the reaction is crucial.
Q5: What experimental techniques can I use to improve the solubility of "this compound"?
If you are facing challenges with solubility in your desired reaction solvent, consider the following techniques:
-
Co-solvency: Introduce a small amount of a "good" solvent (one in which the compound is highly soluble, e.g., DCM or THF) into the "poor" reaction solvent to increase the overall solvating power of the mixture. This should be done carefully to ensure the co-solvent does not interfere with the reaction chemistry.
-
Use of Solubilizing Agents: For specific applications, particularly in formulation development, surfactants or other solubilizing excipients may be employed to increase the apparent solubility of poorly soluble compounds.[3]
-
Temperature Adjustment: As mentioned, gentle heating can be effective. The optimal temperature will be a balance between increasing solubility and maintaining the stability of the compound and other reactants.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Dispense a small, accurately weighed amount of "this compound" (e.g., 1-2 mg) into several small vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the list of potential solvents (see Q3).
-
Agitate the vials using a vortex mixer for 1 minute.
-
Visually inspect for dissolution.
-
If not fully dissolved, sonicate the vials for 5 minutes.
-
Visually inspect again.
-
If still not dissolved, gently warm the vials to approximately 30-40°C for 5-10 minutes.
-
Record the solubility for each solvent (e.g., freely soluble, partially soluble, insoluble).
Protocol 2: Co-Solvent Method for a Reaction
-
In a separate vial, dissolve the required amount of "this compound" in a minimal amount of a high-solubility co-solvent (e.g., Dichloromethane).
-
In the main reaction vessel, combine all other reactants in the primary reaction solvent.
-
Slowly add the solution of "this compound" in the co-solvent to the reaction vessel with stirring.
-
Observe the reaction mixture to ensure no precipitation occurs. If precipitation is observed, a different co-solvent or a larger volume of the primary solvent may be necessary.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Diagram of the co-solvency method for solubility enhancement.
References
Technical Support Center: Preventing Intramolecular Cyclization with Flexible Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing undesired intramolecular cyclization when using flexible linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is intramolecular cyclization and why is it a significant problem?
A1: Intramolecular cyclization is a reaction where two reactive functional groups within the same molecule react to form a ring.[1][2] In fields like PROTACs, ADCs, and bioconjugation, this is a common side reaction that competes with the desired intermolecular reaction (linking two different molecules). This side reaction is problematic because it consumes your starting material to form an inactive, cyclic byproduct, leading to significantly lower yields of your desired conjugate and complicating purification.[3][4]
Q2: What key factors favor intramolecular cyclization over the desired intermolecular reaction?
A2: The balance between intramolecular and intermolecular reactions is primarily governed by two factors:
-
Effective Molarity (EM): This is a measure of the concentration of one reactive end of the linker in the vicinity of the other reactive end.[5] A high EM, influenced by linker length and flexibility, favors cyclization. Intramolecular reactions are often entropically favored.[6][7]
-
Reactant Concentration: The rate of an intermolecular reaction is dependent on the concentration of both reactants. In contrast, the rate of an intramolecular reaction is concentration-independent. Therefore, low reactant concentrations favor intramolecular cyclization, while high concentrations favor the desired intermolecular product.[1][8]
Q3: How does the length and flexibility of a linker affect cyclization?
A3: Linker length and flexibility are critical.
-
Length: There is an optimal length for cyclization. Linkers that form low-strain 5- or 6-membered rings cyclize fastest.[1][2][9] Very short linkers (forming 3-4 membered rings) have high ring strain, which slows cyclization.[2][9] Conversely, very long, flexible linkers can decrease the probability of the two ends meeting, which can also disfavor cyclization compared to the formation of 5- and 6-membered rings.[9]
-
Flexibility: Highly flexible linkers, like those based on polyethylene (B3416737) glycol (PEG) or alkyl chains, can more easily adopt the necessary conformation for cyclization.[10][11] Introducing rigid elements (e.g., phenyl rings, spirocycles) can restrict this conformational freedom, making cyclization less likely.[10][11][12] However, excessive rigidity can sometimes prevent a productive conformation for the desired intermolecular reaction.[11][12]
Q4: Are there computational methods to predict the likelihood of cyclization?
A4: Yes, computational modeling is an emerging tool in this area. Techniques using neural network potentials (NNPs) and other mechanism search strategies are being developed to predict reaction pathways and estimate activation energies for different cyclization possibilities, including stereoselectivity.[13][14] These tools can help in the in silico design phase to select linkers that are less prone to unwanted side reactions.
Troubleshooting Guides
Problem: My reaction yield is unexpectedly low. How can I determine if intramolecular cyclization is the cause?
Step 1: Analyze the Reaction Mixture The first step is to search for evidence of the cyclized byproduct.
-
Recommended Action: Use analytical techniques to characterize all components in your crude reaction mixture.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this. Look for a mass peak corresponding to the molecular weight of your starting material minus any leaving groups, which would indicate the formation of a cyclic species. High-Performance Liquid Chromatography (HPLC) can also be used to separate the byproduct for further characterization.[15]
Step 2: Perform a Concentration-Dependence Test The rates of intramolecular and intermolecular reactions respond differently to changes in concentration.
-
Recommended Action: Run the reaction at two significantly different concentrations: one at your standard, potentially low concentration, and another at a much higher concentration.
-
Expected Result: If intramolecular cyclization is the primary issue, you should observe a significant increase in the yield of your desired intermolecular product at the higher reactant concentration.[8]
Problem: I have confirmed cyclization. How can I modify my reaction conditions to favor the intermolecular product?
Solution 1: Increase Reactant Concentration This is the most direct way to favor a bimolecular reaction over a unimolecular one.
-
Recommended Action: Increase the concentration of your limiting reagent as much as solubility allows.[16] If possible, use high-concentration "Barbier-type" conditions where reagents are added slowly to a concentrated mixture to maintain a high localized concentration.
Solution 2: Optimize pH and Temperature Reaction conditions can influence the rates of competing reactions.
-
Recommended Action: For chemistries like NHS-ester reactions, ensure the pH is in the optimal range (typically 7.2-8.5) to balance amine reactivity with hydrolysis of the ester.[17][18] Lowering the temperature (e.g., from room temperature to 4°C) can sometimes slow down the undesired cyclization more than the desired reaction, improving the product ratio.[16]
Problem: Changing reaction conditions isn't enough. How should I redesign my linker?
Strategy 1: Alter Linker Length Avoid lengths that readily form stable 5- or 6-membered rings.
-
Recommended Action: If you suspect a 5- or 6-membered ring is forming, either shorten or lengthen the linker significantly. It is critical to move away from the kinetic sweet spot for cyclization.[2][9]
Strategy 2: Increase Linker Rigidity Constraining the conformational freedom of the linker can sterically hinder the transition state required for cyclization.
-
Recommended Action: Replace flexible elements like PEG or alkyl chains with more rigid moieties.[10] Options include incorporating phenyl rings, alkynes, or cyclic structures like piperazine (B1678402) or spirocycles.[11][12] This strategy has been shown to improve the performance of PROTACs by preventing unproductive binding modes.[10][11]
Strategy 3: Change Linker Attachment Points The "exit vector," or the point where the linker attaches to your molecule, can dramatically influence the geometry and propensity for cyclization.[10]
-
Recommended Action: If possible, synthesize an isomer with the linker attached at a different, solvent-exposed position on one of the binding ligands.[10] This can alter the spatial relationship between the reactive ends, disfavoring the cyclization geometry.
Data Presentation
Table 1: Effect of Reactant Concentration on Reaction Outcome
| Relative Concentration | Predominant Reaction Pathway | Expected Yield of Intermolecular Product | Rationale |
| Low (<0.01 M) | Intramolecular (Cyclization) | Low | The rate of the unimolecular cyclization is independent of concentration and dominates.[1] |
| High (>0.1 M) | Intermolecular (Desired Conjugation) | High | The rate of the bimolecular reaction increases with concentration, outcompeting cyclization.[8] |
Table 2: Comparison of Linker Design Strategies to Mitigate Cyclization
| Linker Strategy | Principle | Advantages | Disadvantages |
| Increase Rigidity | Reduce conformational freedom to disfavor the cyclization transition state. | Can improve potency and selectivity; may improve physicochemical properties.[10][11] | Synthesis can be more complex; excessive rigidity may inhibit desired binding.[11][12] |
| Alter Length | Move away from lengths that favor the formation of low-strain 5- or 6-membered rings. | Synthetically straightforward (e.g., adding/removing PEG units). | May negatively impact the optimal distance required for biological function (e.g., in PROTACs).[19] |
| Use PEG Chains | Increase hydrophilicity and flexibility. | Improves solubility and permeability; synthetically accessible.[10] | High flexibility can sometimes lead to unproductive binding modes or favor cyclization if length is optimal.[10][11] |
Experimental Protocols
Protocol 1: LC-MS Method for Detecting and Quantifying Intramolecular Cyclization Byproducts
This protocol provides a general method for identifying undesired cyclized products.
1. Sample Preparation:
-
At a defined time point (e.g., 1 hour), quench a small aliquot of your reaction mixture. If using an NHS ester, a quenching buffer like 50-100 mM Tris or glycine (B1666218) can be used.[3][17]
-
Dilute the quenched sample in a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration appropriate for your instrument.
2. LC-MS Analysis:
-
Column: Use a C18 reverse-phase column suitable for separating small molecules or bioconjugates.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes to elute compounds of varying polarity.
-
MS Detection: Operate the mass spectrometer in positive ion mode (ESI+). Scan a mass range that includes your starting materials, expected product, and potential byproducts.
-
Data Interpretation:
- Extract the ion chromatogram for the exact mass of the potential cyclized product.
- The cyclized product will have a molecular weight corresponding to the bifunctional starting molecule after the loss of atoms that form the leaving group (e.g., loss of H₂O, HCl, etc.).
- Compare the peak area of the cyclized product to your desired intermolecular product to estimate the relative abundance.
Protocol 2: Optimizing Molar Ratio and Concentration to Favor Intermolecular Conjugation
This protocol helps empirically determine conditions that suppress cyclization.
1. Materials:
-
Reactant A (e.g., protein at 5-10 mg/mL in amine-free buffer like PBS, pH 7.4).[16][17]
-
Reactant B (e.g., NHS-ester-linker molecule dissolved in anhydrous DMSO at 10 mM).[16]
-
Reaction Buffer (e.g., PBS, pH 7.4).[20]
2. Experimental Setup:
-
Set up a series of parallel reactions in microcentrifuge tubes.
-
Variable 1: Molar Ratio. Keep the concentration of Reactant A constant. Vary the molar excess of Reactant B added (e.g., 5-fold, 10-fold, 20-fold excess).
-
Variable 2: Concentration. Prepare two sets of these reactions. For the first set, use a standard concentration of Reactant A (e.g., 1 mg/mL). For the second set, use the highest practical concentration of Reactant A (e.g., >10 mg/mL).[16]
3. Reaction and Analysis:
-
Initiate the reactions by adding the stock solution of Reactant B to the buffered solution of Reactant A.
-
Incubate all reactions for a fixed time (e.g., 1 hour) at room temperature.[3]
-
Quench the reactions as described in Protocol 1.
-
Analyze the outcome of each reaction by LC-MS or HPLC to determine the ratio of the desired intermolecular product to the cyclized byproduct.
-
Analysis: Identify the combination of molar ratio and concentration that maximizes the yield of the desired product while minimizing the cyclized side product.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dependence of Effective Molarity on Linker Length for an Intramolecular Protein-Ligand System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [2507.10400] Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Iodo-PEG vs. Bromo-PEG Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Halogenated PEG Linker for Your PROTAC.
In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, rely on a critical linker component to bridge a target protein ligand and an E3 ubiquitin ligase ligand. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their ability to enhance solubility and provide synthetic versatility.[1][2][3] This guide provides an in-depth, objective comparison of two key halogenated PEG linkers—iodo-PEG and bromo-PEG—to inform rational PROTAC design and synthesis.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a crucial determinant of the molecule's overall performance.[4] Its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. An optimal linker facilitates the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the proteasome.[][]
Iodo-PEG vs. Bromo-PEG: A Comparative Analysis
The choice between an iodo-PEG and a bromo-PEG linker primarily hinges on the reactivity of the terminal halogen, which serves as a leaving group in nucleophilic substitution reactions during PROTAC synthesis. This reactivity directly impacts reaction conditions, yields, and potentially the overall efficiency of the synthetic workflow.
Reactivity and Reaction Kinetics
The fundamental difference between iodo-PEG and bromo-PEG linkers lies in the leaving group ability of iodide versus bromide in SN2 reactions. Iodide is a superior leaving group compared to bromide due to the weaker carbon-iodine bond.[7] This translates to a faster reaction rate for iodo-PEG linkers under identical conditions.[7]
This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions (e.g., lower temperatures or shorter reaction times) and higher yields, especially when dealing with sensitive or sterically hindered substrates. However, the higher reactivity of iodo-PEG linkers can also lead to a greater propensity for off-target reactions with other nucleophilic residues if the reaction conditions are not carefully controlled.[7]
Stability of the Resulting Conjugate
Both iodo-PEG and bromo-PEG linkers, when reacted with nucleophiles such as thiols (from cysteine residues) or amines (from lysine (B10760008) residues), form stable thioether or amine bonds, respectively.[7][8] The resulting thioether bond is generally considered highly stable and irreversible under physiological conditions, which is crucial for the in vivo stability of the final PROTAC molecule.[1][8]
While the final conjugated bond is stable in both cases, the stability of the linker reagent itself is a practical consideration. Iodoacetamide, a related iodo-functionalized reagent, is known to be light-sensitive, and solutions should be prepared fresh.[7]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and expected performance of iodo-PEG and bromo-PEG linkers in PROTAC synthesis. While direct, head-to-head comparative studies for PROTACs are limited in the public domain, the data is extrapolated from established principles of organic chemistry and bioconjugation.
Table 1: Comparison of Physicochemical and Reactivity Properties
| Property | Iodo-PEG Linker | Bromo-PEG Linker |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
| Relative Reactivity | High | Moderate to High |
| Primary Target | Thiols (Cysteine), Amines (Lysine) | Thiols (Cysteine), Amines (Lysine) |
| Bond Formed | Stable Thioether/Amine Bond | Stable Thioether/Amine Bond |
| Optimal pH Range (for thiol conjugation) | ~7.5 - 8.5 | ~7.5 - 8.5 |
| Potential Side Reactions | Higher potential for off-target reactivity with other nucleophiles (e.g., His, Met) | Possible reactions with other nucleophiles at higher pH and concentrations |
| Reagent Stability | May be light-sensitive; fresh solutions recommended | Generally stable |
Table 2: Expected Outcomes in PROTAC Synthesis
| Parameter | Iodo-PEG Linker | Bromo-PEG Linker |
| Reaction Kinetics | Faster | Slower |
| Typical Reaction Conditions | Milder conditions (e.g., lower temperature, shorter time) may be sufficient | May require slightly more forcing conditions |
| Expected Yield | Potentially higher, especially with challenging substrates | Generally good, but may be lower than iodo-PEG in some cases |
| PROTAC Stability (Post-Conjugation) | High | High |
| Cost | Generally higher | Generally lower |
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using halo-PEG linkers. These protocols are intended as a starting point and may require optimization based on the specific properties of the target protein ligand, E3 ligase ligand, and the chosen linker.
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG Linker
This protocol outlines a two-step synthesis involving the initial attachment of the linker to an amine-containing ligand (e.g., an E3 ligase ligand) followed by coupling to a thiol-containing ligand (e.g., a target protein ligand).
Step 1: Amide Coupling of Bromo-PEG-acid to an Amine-Containing Ligand
-
Materials:
-
Amine-containing ligand (1.0 eq)
-
Bromo-PEG-acid (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the amine-containing ligand and Bromo-PEG-acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the intermediate by flash column chromatography.
-
Step 2: Nucleophilic Substitution with a Thiol-Containing Ligand
-
Materials:
-
Bromo-PEG-ligand intermediate (from Step 1) (1.0 eq)
-
Thiol-containing ligand (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the thiol-containing ligand in anhydrous DMF and add potassium carbonate. Stir for 30 minutes.
-
Add a solution of the bromo-PEG-ligand intermediate in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Synthesis of a PROTAC using an Iodo-PEG Linker (Adapted from Bromo-PEG Protocol)
The higher reactivity of the iodo-PEG linker may allow for modification of the protocol above.
Step 1: Amide Coupling (Similar to Protocol 1)
The amide coupling step would be identical to that described for the bromo-PEG linker.
Step 2: Nucleophilic Substitution with a Thiol-Containing Ligand (Modified)
-
Materials:
-
Iodo-PEG-ligand intermediate (1.0 eq)
-
Thiol-containing ligand (1.1 eq)
-
DIPEA or a milder base (e.g., sodium bicarbonate) (2.0 eq)
-
Anhydrous DMF or a less polar aprotic solvent
-
-
Procedure:
-
Dissolve the thiol-containing ligand and the iodo-PEG-ligand intermediate in the chosen solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours under a nitrogen atmosphere. The reaction may proceed to completion at a lower temperature and in a shorter timeframe compared to the bromo-analog.
-
Monitor the reaction closely by LC-MS to avoid the formation of side products.
-
Work-up and purification would be similar to Protocol 1.
-
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Logical Relationship of Linker Properties
Caption: Interplay of linker properties influencing overall PROTAC efficacy.
Conclusion
The choice between iodo-PEG and bromo-PEG linkers in PROTAC synthesis is a nuanced decision that involves a trade-off between reactivity and reagent stability/cost. Iodo-PEG linkers offer the advantage of higher reactivity, potentially leading to faster and more efficient syntheses, especially for challenging conjugations. However, this increased reactivity necessitates careful control to minimize off-target reactions. Bromo-PEG linkers, while less reactive, are generally more stable as reagents and are a robust, cost-effective option for many applications. Ultimately, the optimal choice will depend on the specific chemical properties of the protein of interest and E3 ligase ligands, as well as the desired efficiency and scalability of the synthetic route. The provided data and protocols serve as a guide for researchers to make an informed decision in the rational design of potent and selective protein degraders.
References
"tert-Butyl 3-(2-iodoethoxy)propanoate" alternative for PROTAC linker
A comprehensive guide to linker chemistries in PROTAC development, offering a comparative analysis of alternatives to tert-Butyl 3-(2-iodoethoxy)propanoate. This document provides researchers, scientists, and drug development professionals with an objective comparison of linker performance, supported by experimental data, detailed protocols, and visualizations to guide rational PROTAC design.
Introduction to PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall success, profoundly influencing its biological activity, from the formation of a stable ternary complex to its pharmacokinetic properties.[3][4]
The molecule "this compound" is a building block for a polyethylene (B3416737) glycol (PEG)-based linker, featuring an iodo group for conjugation and a protected carboxylic acid.[5][6] While effective, the landscape of PROTAC linker technology is diverse and continually evolving. The choice of linker—its composition, length, rigidity, and attachment points—can significantly impact a PROTAC's degradation efficiency, selectivity, and drug-like properties.[7][8] This guide provides a comparative overview of the primary alternatives.
Core Alternatives for PROTAC Linker Synthesis
The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains.[9] Other prevalent classes include those with cycloalkane moieties and those assembled via click chemistry.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their ability to impart hydrophilicity, which can enhance the solubility and cell permeability of often large and lipophilic PROTAC molecules.[10][11][] The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[10][13]
Advantages:
-
Enhanced Solubility: The repeating ether oxygens in the PEG chain improve aqueous solubility.[10]
-
Biocompatibility and Flexibility: Generally well-tolerated and provides conformational freedom.[10][14]
-
Tunability: The length of the PEG linker can be easily modulated to optimize the distance between the two ligands.[11][14]
Disadvantages:
-
Metabolic Stability: Can be susceptible to metabolism in vivo.[1]
-
Synthetic Complexity: Can be more challenging and costly to synthesize compared to simple alkyl chains.[1]
Alkyl Chain Linkers
Simple hydrocarbon chains of varying lengths are a common starting point for linker design due to their synthetic tractability.[1][3] They offer a high degree of conformational flexibility, which can be advantageous for ternary complex formation.[3]
Advantages:
-
Synthetic Accessibility: Relatively easy and inexpensive to synthesize and modify.[1][3]
-
Chemical Stability: Generally stable in biological systems.[1]
Disadvantages:
-
Hydrophobicity: Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[1]
-
High Flexibility: Can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
Click Chemistry Linkers (Triazole-based)
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis.[4][] This reaction forms a stable and rigid triazole ring within the linker structure, which can help to pre-organize the PROTAC into a bioactive conformation.[3][4]
Advantages:
-
Efficient Synthesis: Allows for the rapid and efficient assembly of PROTAC libraries.[9][]
-
Metabolic Stability: The triazole moiety is metabolically stable.[1][]
-
Rigidity: The planarity of the triazole ring provides conformational restriction, which can improve selectivity and potency.[3]
Disadvantages:
-
Synthetic Challenge: Can be more synthetically challenging to prepare the azide (B81097) and alkyne precursors compared to simple alkyl or PEG linkers.[3]
Cycloalkane-Based Linkers
Linkers containing cycloalkane structures, such as piperazine, piperidine, or cyclohexane, are another commonly used class.[1][17] These fragments introduce rigidity while also potentially enhancing water solubility and metabolic stability.[1]
Advantages:
-
Improved Physicochemical Properties: Can enhance water solubility and metabolic stability.[1][17]
-
Structural Integrity: Tend to maintain their structural integrity in biological systems, which can lead to improved pharmacokinetics.[1]
Disadvantages:
-
Synthetic Complexity: Can be more complex to synthesize than linear linkers.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[14][18] The following tables summarize experimental data illustrating the impact of linker composition and length on the degradation of various target proteins.
Table 1: Impact of Linker Composition on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Composition | Degradation Efficacy | Key Insight | Reference |
|---|---|---|---|---|---|
| BRD4 | CRBN | Flexible (PEG) | Potent Degradation | Flexible linkers can be highly effective. | [18] |
| BRD4 | CRBN | Rigid (Disubstituted Phenyl) | No Activity | Increased rigidity is not always beneficial and can be detrimental.[19] | [19] |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | For this specific target, the alkyl linker was more effective than a PEG linker of similar length.[19] | [9][19] |
| CRBN | VHL | Three PEG units | Weak degradation | Highlights that linker composition is highly target-dependent. |[9][19] |
Table 2: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Key Insight | Reference |
|---|---|---|---|---|---|---|---|
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | Demonstrates a critical minimum linker length for activity.[7][9] | [9][19] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96 | Shows a clear length-dependent effect on potency. | [9] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76 | A decrease in potency is observed with excessively long linkers. | [9][19] |
| ERα | CRBN | PEG | 12 | ~100 nM | >90 | A 16-atom PEG linker was found to be significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities.[20] | [20] |
| ERα | CRBN | PEG | 16 | Potent Degradation | >90 | Illustrates that even small changes in linker length can have a profound impact. |[20] |
Visualization of PROTAC Mechanism and Workflow
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Synthesis of a PROTAC via Click Chemistry
This protocol describes a general synthesis for a PROTAC using a CuAAC reaction.[21]
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand with a PEG or alkyl linker
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO/water mixture)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Preparation of Reactants: Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in the chosen solvent system.
-
Click Reaction: To the stirred solution of the reactants, add sodium ascorbate (e.g., 0.5 equivalents from a freshly prepared aqueous solution) followed by copper(II) sulfate (e.g., 0.2 equivalents from an aqueous solution).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed.
-
Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[14][20]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[22]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.[14]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the protein of interest. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[23][24]
Procedure:
-
Preparation of Reagents: Prepare donor buffer (e.g., PBS, pH 7.4), acceptor buffer, and a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Assay Plate Preparation: Coat the filter of a 96-well donor plate with the lipid solution. Add the acceptor buffer to a 96-well acceptor plate.
-
Compound Addition: Add the PROTAC compounds to the donor plate.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known assay parameters.
Conclusion
The linker is a critical component of a PROTAC molecule, with its composition, length, and rigidity profoundly influencing degradation efficacy and pharmacokinetic properties. While PEG and alkyl chain linkers offer synthetic accessibility and flexibility, more rigid structures incorporating triazoles or cycloalkanes can lead to improved potency and selectivity. The optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a diverse set of linkers, as outlined in the workflow above, is essential for the development of highly effective and drug-like PROTACs.
References
- 1. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Permeability Assay - Profacgen [profacgen.com]
The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant for achieving optimal therapeutic outcomes. These bifunctional molecules represent a powerful modality in targeted protein degradation by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A critical component in the architecture of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Far from being a mere spacer, the linker's length profoundly influences the formation and stability of the crucial ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[2]
An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, a necessity for efficient ubiquitination and subsequent degradation by the 26S proteasome.[1][3][4] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex.[2][5] Conversely, an excessively long linker can lead to an unstable or unproductive ternary complex, where the lysine (B10760008) residues on the target protein are not optimally positioned for ubiquitination.[1][2] Therefore, the length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[2] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations.[1][6]
Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths
The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation efficiency of different target proteins.
Case Study 1: Estrogen Receptor-α (ERα) Degradation
In a study by Cyrus et al., a series of PROTACs targeting ERα were synthesized with varying linker lengths. The results demonstrated a clear dependence of degradation efficiency on the number of atoms in the linker chain, with a 16-atom linker showing optimal activity.[7][8][9]
| PROTAC Compound | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Reference |
| 9 | 9 | > 100 | < 20 | [7] |
| 12 | 12 | ~50 | ~60 | [7] |
| 13 | 16 | ~25 | > 80 | [7] |
| 14 | 19 | > 100 | < 40 | [7] |
| 15 | 21 | > 100 | < 20 | [7] |
Note: DC50 and Dmax values are estimated from the graphical data presented in the cited literature.[8]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation
A study on BTK-targeting PROTACs utilizing a reversible covalent warhead and recruiting the Cereblon (CRBN) E3 ligase highlighted the impact of PEG linker length on degradation potency.
| PROTAC Compound | Linker | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | PEG3 | 18.3 | > 95 | [10] |
| RC-2 | PEG4 | 5.2 | > 95 | [10] |
| RC-3 | PEG5 | 8.7 | > 95 | [10] |
Case Study 3: Tankyrase (TNKS) Degradation
PROTACs targeting Tankyrase with varying linker lengths demonstrated that even subtle changes can significantly impact degradation efficacy.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | 10 | 280 | ~70 | [5] |
| PROTAC 2 | 13 | 49 | > 90 | [5] |
| PROTAC 3 | 16 | 120 | ~80 | [5] |
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust experimental methods. Below are detailed methodologies for key experiments cited in PROTAC research.
Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[11]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[11]
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
These assays are used to determine the effect of PROTAC treatment on cell proliferation and cytotoxicity.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10]
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).[10]
-
Assay Procedure: Add the assay reagent (e.g., CellTiter-Glo®) to the wells and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as a percentage of the viability of vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.[6]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[6]
-
PROTAC and Proteasome Inhibitor Treatment: Treat cells with the optimal concentration of the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a defined period to allow ubiquitinated target protein to accumulate.[6][10]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[6]
-
Western Blotting: The immunoprecipitated samples are then analyzed by Western blotting using an antibody that specifically recognizes ubiquitin. An increase in high-molecular-weight ubiquitinated target protein species in the PROTAC-treated samples confirms that the PROTAC is inducing ubiquitination.[6]
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing the Bridge: A Comparative Guide to Linker Design for BRD4 Degraders
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bromodomain-containing protein 4 (BRD4) is a critical area of study in oncology and beyond. The linker connecting the BRD4-binding warhead and the E3 ligase-recruiting ligand is a key determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of linker strategies for BRD4 degraders, supported by experimental data, to inform the rational design of novel therapeutics.
The linker in a PROTAC is not merely a spacer but an active component that modulates the formation of a productive ternary complex between BRD4, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex formation is essential for the subsequent ubiquitination and proteasomal degradation of BRD4.[2][3] The length, composition, and rigidity of the linker can significantly impact the stability and conformation of this complex, thereby affecting the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein.[2][4]
Impact of Linker Length and Composition on BRD4 Degrader Performance
Systematic studies have demonstrated that the optimal linker length for BRD4 degraders is highly dependent on the specific warhead and E3 ligase ligand pair.[5] Polyethylene glycol (PEG) and alkyl chains are the most commonly employed linker types due to their synthetic tractability and ability to provide the necessary flexibility for ternary complex formation.[1][4]
A comparative analysis of well-studied BRD4-targeting PROTACs, which utilize the JQ1 inhibitor as the warhead and recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase, reveals the critical nature of linker optimization.
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | JQ1 | VHL | PEG | 8 | 25 | >95 | HeLa | [4] |
| ARV-825 | JQ1 | CRBN | PEG | 13 | <1 | >95 | RS4;11 | [4] |
| dBET1 | JQ1 | CRBN | PEG | 10 | 4 | >90 | MV4;11 | [4] |
| PROTAC with PEG5 linker | JQ1 | VHL | PEG | 16 | 1.8 | ~98 | 293T | [1] |
| ZXH-3-26 | JQ1 derivative | VHL | Alkyl-ether | 12 | 5 | >90 | HEK293T | [4] |
Key Observations:
-
No Universal Optimal Length: The data clearly indicates that there is no single optimal linker length. For VHL-recruiting PROTACs, both shorter (e.g., MZ1) and longer PEG linkers have demonstrated high efficacy.[1][4] In contrast, for CRBN-recruiting PROTACs, a slightly longer PEG linker in ARV-825 resulted in exceptionally potent degradation.[4]
-
E3 Ligase Influence: The choice of E3 ligase ligand can influence the optimal linker length. For instance, a study on BRD4 degraders showed that for CRBN-recruiting PROTACs, those with very short (0 PEG units) or longer linkers (4-5 PEG units) were more potent than those with intermediate lengths (1-2 PEG units).[4] This non-linear relationship was not observed in a similar series of VHL-recruiting PROTACs.[4]
-
Linker Composition: While PEG linkers are widely used to improve solubility and permeability, alkyl and alkyl/ether linkers have also been successfully employed.[1][4] The flexibility of these linkers is thought to be crucial for allowing the PROTAC to adopt a conformation that facilitates productive ternary complex formation.[4]
Signaling Pathways and Experimental Workflows
The development and evaluation of novel BRD4 degraders involve a series of well-defined experimental steps to characterize their mechanism of action and efficacy.
Caption: PROTAC-mediated degradation of BRD4 protein.
A typical workflow for evaluating a novel BRD4-targeting PROTAC begins with synthesis and proceeds through a cascade of in vitro and cell-based assays.
Caption: A typical experimental workflow for PROTAC evaluation.
The rational design of the linker is a critical step in this workflow, influencing all subsequent experimental outcomes.
Caption: Logical relationship of linker properties influencing PROTAC performance.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of BRD4 degraders.
Protocol 1: Western Blot for BRD4 Degradation
Objective: To quantify the dose- and time-dependent degradation of BRD4 in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., MV-4-11, HeLa)
-
BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-BRD4 antibody, followed by the HRP-conjugated secondary antibody.
-
Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.[6][7]
Protocol 2: Cell Viability Assay
Objective: To assess the functional consequence of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
BRD4-targeting PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[7]
Protocol 3: In Vitro Metabolic Stability Assay with Liver Microsomes
Objective: To determine the rate at which a PROTAC is metabolized by liver enzymes, providing an early indication of its in vivo stability.
Materials:
-
Mouse or human liver microsomes (MLM/HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Test PROTAC and control compounds
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate, combine phosphate buffer and liver microsomes. Pre-incubate at 37°C.
-
Reaction Initiation: Add the NADPH regenerating system and the test PROTAC (typically at 1 µM final concentration) to initiate the reaction.
-
Time Points: Incubate at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of remaining parent PROTAC at each time point.
-
Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the PROTAC.[6]
References
The Length of the Linker: A Critical Determinant of PROTAC Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Polyethylene (B3416737) Glycol (PEG) Linker Length on the Performance of Proteolysis-Targeting Chimeras.
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three essential components: a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] Once considered a mere spacer, the linker is now recognized as a critical modulator of a PROTAC's biological activity.[2] Its length, composition, and flexibility are paramount, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of target protein degradation.[1][3]
Among the various types of linkers, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically modified.[1][4] This guide provides an objective comparison of PROTAC performance with varying PEG linker lengths, supported by experimental data and detailed methodologies for key validation assays.
The Balancing Act: Optimal Linker Length is Key
The length of the PEG linker plays a pivotal role in the formation of a stable and productive ternary complex.[5] An optimal linker length is crucial as it dictates the spatial orientation and proximity between the target protein and the E3 ligase.[5] A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex.[1][] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to reduced potency due to a high entropic penalty upon binding.[][7] Therefore, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[1][5]
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[8] A lower DC50 value signifies greater potency.[9]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [7][9][10]
| E3 Ligase Recruited | Cell Line | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Key Observations |
| CRBN | H661 | 0 | < 500 | > 90 | Very short linkers can be potent. |
| CRBN | H661 | 1-2 | > 5000 | - | Intermediate lengths showed significantly reduced activity. |
| CRBN | H661 | 4-5 | < 500 | > 90 | Longer linkers restored potent degradation, demonstrating a non-linear relationship. |
| VHL | Illustrative | 3 | 45 | 88 | Illustrative data showing a clear optimal length. |
| VHL | Illustrative | 4 | 25 | 92 | Illustrative data showing a clear optimal length. |
| VHL | Illustrative | 5 | 10 | >95 | Illustrative data showing a clear optimal length. |
| VHL | Illustrative | 6 | 30 | 90 | Illustrative data showing a clear optimal length. |
Table 2: Impact of PEG Linker Length on Other Target Proteins [5][7][10][11][12]
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax (%) | Key Observations |
| ERα | VHL | 12 | Less Potent | - | A 16-atom linker was significantly more potent, highlighting the need for fine-tuning. |
| ERα | VHL | 16 | More Potent | - | A 16-atom linker was significantly more potent, highlighting the need for fine-tuning. |
| BTK | CRBN | < 4 PEG units | Impaired Binding | - | Shorter linkers impaired binding affinity for both BTK and CRBN. |
| BTK | CRBN | ≥ 4 PEG units | Potent Degradation | - | Longer linkers resulted in potent degradation, though not always with positive cooperativity. |
| TBK1 | VHL | < 12 | No Degradation | - | A minimum linker length was required to observe degradation. |
| TBK1 | VHL | 12-29 | Submicromolar | Up to 96 | A range of longer linkers were effective, with a 21-atom linker being optimal. |
| CRBN | Thalidomide | 8 | - | - | For homo-PROTACs degrading CRBN, a short 8-atom PEG linker was optimal. |
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for comparing PROTAC efficacy.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[13]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvest.[14] Allow cells to adhere overnight.
-
For a dose-response experiment, treat the cells with serial dilutions of the PROTACs for a specified time (e.g., 24 hours).[14] Include a vehicle control (e.g., DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[14]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[15]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][16]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.[15]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[14]
3. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[14][15]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by size.[15]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[14]
-
Wash the membrane several times with TBST to remove unbound primary antibody.[14]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[3]
-
Normalize the target protein band intensity to the loading control.[3]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.[3]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[1]
1. Cell Treatment:
-
Treat cells with the PROTAC of interest as described in the Western Blot protocol. It is also recommended to include a proteasome inhibitor (e.g., MG132) treatment group to show the accumulation of ubiquitinated protein.
2. Lysis and Immunoprecipitation (IP):
-
Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Perform immunoprecipitation (IP) using an antibody against the target protein to isolate it from the cell lysate.[1]
3. Western Blot Analysis:
-
Elute the captured proteins from the beads and analyze them via Western blot.[1]
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated forms of the target protein. An increase in the ubiquitin signal in the PROTAC-treated samples confirms the mechanism of action.[1]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the downstream effects of target protein degradation on cell health and proliferation.[17]
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.[18] Include wells with medium only for background measurements.
2. Compound Treatment:
-
Prepare a serial dilution of the PROTAC in complete culture medium.
-
Add the diluted compound or vehicle control to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours).[18]
3. Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.[18]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[18]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure the luminescence using a plate-reading luminometer.[18]
4. Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[18]
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length, composition, and attachment points significantly influencing degradation efficacy.[2] The data clearly demonstrates that there is an optimal PEG linker length for any given PROTAC system, which must be determined empirically.[3] A systematic approach, involving the synthesis of a series of PROTACs with varying linker lengths and their subsequent evaluation through robust quantitative assays, is essential for the development of potent and selective protein degraders.[2] The data and protocols presented in this guide offer a framework for researchers to rationally design and validate the next generation of PROTACs with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Crucial Role of the Linker in PROTAC Efficacy: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. While the warhead (POI ligand) and the E3 ligase ligand are key for target engagement and recruitment of the degradation machinery, the linker connecting them is far from a passive spacer. Its length, composition, rigidity, and attachment points profoundly influence the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an objective comparison of how linker characteristics impact PROTAC activity, supported by experimental data and detailed methodologies.
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1][2] This is achieved through the formation of a ternary complex involving the PROTAC, the POI, and an E3 ubiquitin ligase.[3][4] The linker plays a crucial role in the formation and stability of this complex, directly impacting the efficiency of ubiquitination and subsequent degradation of the target protein.[1][3] An improperly designed linker can lead to steric hindrance or unfavorable conformations, thereby diminishing or ablating the PROTAC's activity.[1][4][5]
Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[3][4] A linker that is too short may not be able to span the distance between the two proteins, preventing the formation of a stable ternary complex.[4][5] Conversely, an excessively long linker may lead to unproductive binding modes or a "hook effect" where binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the ternary complex.[3][4]
Studies have shown a significant correlation between linker length and PROTAC efficacy, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For instance, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation.[6][7][8]
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [7][8]
| PROTAC Compound | Linker Length (atoms) | ER Binding Affinity (IC50, nM) | ER Degradation at 100 nM (%) |
| 11 | 9 | ~100 | ~75 |
| 12 | 12 | ~100 | ~80 |
| 13 | 16 | ~100 | >95 |
| 14 | 19 | ~100 | ~60 |
| 15 | 21 | ~100 | ~50 |
Influence of Linker Composition on PROTAC Properties
The chemical makeup of the linker significantly affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[3][9] The two most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][10]
-
Alkyl Chains: These are hydrophobic and offer a high degree of conformational flexibility.[1][3] While synthetically accessible, their hydrophobicity can negatively impact the overall solubility of the PROTAC molecule.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic and can improve the solubility and cell permeability of PROTACs.[1][3][11] A significant portion of reported PROTACs utilize PEG-based linkers.[1]
The "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation to cross the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[3] The ability of a PROTAC to adopt folded conformations that shield polar surface area has been correlated with higher cell permeability.[9][12][13][14]
Table 2: Comparison of Linker Compositions on PROTAC Performance [15]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl | Hydrocarbon chains, high flexibility.[4] | Synthetically accessible, chemically stable.[15] | Hydrophobic, may limit solubility and cause non-specific binding.[4][15] |
| PEG | Repeating ethylene (B1197577) glycol units, hydrophilic.[4] | Improves solubility and cell permeability.[3][4] | May have reduced metabolic stability.[15] |
| Rigid | Contains cyclic or planar elements.[15] | Can pre-organize PROTAC into a bioactive conformation, may enhance ternary complex stability and improve pharmacokinetic properties.[4][15] | Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.[15] |
The Role of Linker Rigidity and Attachment Points
Introducing rigid elements, such as aromatic rings or cyclic structures, into the linker can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[10][15] However, this reduced flexibility can also hinder ternary complex formation if the geometry is not optimal.[10][15]
The points at which the linker is attached to the POI and E3 ligase ligands, known as "exit vectors," are also crucial.[3] The linker should be connected at a solvent-exposed region of the ligand when it is bound to its target protein to avoid disrupting key binding interactions.[3][]
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot[17][18]
This is the most common method to directly measure the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HEK293T) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values.
Protocol 2: Cell Viability/Cytotoxicity Assay[17]
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Assay: For a CellTiter-Glo® assay, add the reagent according to the manufacturer's protocol, mix, and measure luminescence. For an MTT assay, add MTT reagent, incubate, add solubilization solution, and measure absorbance.
-
Data Analysis: Plot cell viability against PROTAC concentration and determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Target Ubiquitination Assay[17]
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a few hours.
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add protein A/G beads to pull down the complex.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability | Semantic Scholar [semanticscholar.org]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Ternary Complex Formation with Different Linkers
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the successful design of a Proteolysis Targeting Chimera (PROTAC) hinges on its ability to form a stable and productive ternary complex. This complex, comprising the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase, is the essential intermediate that precedes the ubiquitination and subsequent degradation of the POI.[1][2] The linker connecting the two ends of the PROTAC is not merely a spacer but a critical determinant of the ternary complex's formation, stability, and geometry.[1][3]
This guide provides an objective comparison of different linker types, supported by experimental data, and details the key methodologies used to validate and quantify ternary complex formation.
The Impact of Linker Composition and Length
The chemical structure, length, and flexibility of the linker profoundly influence a PROTAC's efficacy.[] The choice between flexible chains, like polyethylene (B3416737) glycol (PEG) or alkyl groups, and more rigid structures can dictate the success of a degrader.[1][5]
-
Linker Length: An optimal linker length is crucial and depends on the specific POI and E3 ligase pair.[3] A linker that is too short can cause steric hindrance, preventing simultaneous binding.[3][6] Conversely, a linker that is too long may lead to an unstable or unproductive complex, failing to orient the two proteins correctly for ubiquitin transfer.[3][6]
-
Linker Composition: The atomic makeup of the linker affects the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[3][7] PEG linkers, for instance, can enhance hydrophilicity and solubility, while alkyl chains provide flexibility.[3]
-
Flexibility and Rigidity: A degree of flexibility is necessary for the PROTAC to adopt a conformation that allows for the formation of a stable ternary complex.[6] However, excessive flexibility can carry a high entropic penalty.[6] Introducing rigid elements can restrict the PROTAC to a more favorable conformation for complex formation.[]
-
Cooperativity (α): A well-designed linker can induce positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second.[2][6] This is a highly desirable trait that stabilizes the ternary complex over the binary complexes.[8]
Below is the signaling pathway illustrating the mechanism of PROTAC-induced protein degradation.
Comparative Analysis of Validation Assays
A variety of biophysical and cell-based assays are available to characterize ternary complex formation. The choice of method depends on the desired parameters, throughput, and sample requirements.[9][10]
| Assay | Principle | Key Parameters Measured | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon mass change on a sensor surface.[9] | Affinity (KD), Kinetics (kon, koff), Cooperativity (α).[10][11] | Medium | Real-time, label-free kinetic data; can measure both binary and ternary interactions.[10][12] | Requires immobilization of one partner, which could affect activity.[10] |
| Isothermal Titration Calorimetry (ITC) | Directly measures heat released or absorbed during a binding event in solution.[13][14] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[15][16] | Low | Label-free, in-solution; provides a complete thermodynamic profile of the interaction.[13][15][16] | Low throughput; requires high sample concentrations.[14][17] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore brought into proximity by the ternary complex.[18] | Affinity (EC50), Relative Complex Abundance.[19] | High | Homogeneous, sensitive, and suitable for high-throughput screening (HTS).[18][19] | Requires labeling of binding partners with specific fluorophores; potential for interference.[10] |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor in live cells.[20][21] | Live-cell complex formation, Stability, Kinetics.[22][23] | High | Measures complex formation in a physiological, live-cell context; can be run kinetically.[21][24] | Requires genetic modification of cells to express tagged proteins.[17] |
Quantitative Data on Linker Performance
The optimization of a PROTAC often requires the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[5] The data below illustrates how linker modifications can impact degradation efficacy.
Table 1: Impact of PEG Linker Length on BRD4 Degradation Data is representative and synthesized from studies on JQ1-based BRD4 degraders recruiting the VHL E3 ligase.[1]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 10 | 150 | 75 |
| PROTAC-2 | PEG | 13 | 45 | 92 |
| PROTAC-3 | PEG | 16 | 15 | >95 |
| PROTAC-4 | PEG | 19 | 60 | 88 |
| PROTAC-5 | PEG | 22 | 250 | 60 |
Table 2: Comparison of Alkyl vs. PEG Linkers for Target Degradation Hypothetical data illustrating common trends observed in PROTAC development.[3]
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Papp) |
| Degrader-A | Alkyl Chain | 80 | >90% | Moderate |
| Degrader-B | PEG Chain | 25 | >95% | High |
Experimental Protocols
Below are detailed methodologies for key experiments used to validate ternary complex formation.
Protocol 1: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation, and to calculate the cooperativity factor (α).[11][25]
Methodology:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface via amine coupling.[9]
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC in running buffer over the immobilized E3 ligase surface to measure direct binding.
-
Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 binding) to determine kon, koff, and the binary dissociation constant (KD, binary).[11]
-
-
Ternary Complex Analysis:
-
Prepare a series of PROTAC concentrations in running buffer that is supplemented with a constant, near-saturating concentration of the target protein (POI).[11][12]
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.
-
Fit the sensorgrams to determine the apparent kinetic parameters and the ternary dissociation constant (KD, ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the equation: α = KD, binary / KD, ternary .[11]
-
An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile (KD, ΔH, ΔS, n) of the binding interactions.[15][16]
Methodology:
-
Reagent Preparation: Prepare purified protein (e.g., POI) and E3 ligase solutions, as well as the PROTAC solution, in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Affinity Measurement (e.g., PROTAC to POI):
-
Fill the ITC sample cell with the POI solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution at a concentration 10-15 times higher than the POI.
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).[15]
-
Integrate the raw data and fit it to a suitable binding model to determine KD, ΔH, and stoichiometry (n).[15] Repeat for the PROTAC-E3 ligase interaction.
-
-
Ternary Complex Measurement:
-
Method A (Titrating PROTAC into Proteins): Fill the ITC cell with a mixture of both the POI and the E3 ligase. Titrate the PROTAC into this mixture. This provides the apparent affinity for ternary complex formation.
-
Method B (Titrating Protein into PROTAC-Protein Complex): Prepare a pre-formed binary complex by mixing the PROTAC and one protein (e.g., POI) at saturating concentrations in the ITC cell.[15] Titrate the second protein (E3 ligase) from the syringe into the cell.[15]
-
-
Data Analysis: The resulting thermogram provides the binding affinity of the final interaction, allowing for the calculation of cooperativity.
Protocol 3: Time-Resolved FRET (TR-FRET)
Objective: To quantify the relative amount of PROTAC-induced ternary complex formation in a high-throughput format.[18]
Methodology:
-
Reagent Preparation:
-
Use epitope-tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase).
-
Use a matched pair of fluorophore-conjugated anti-tag antibodies, such as a Terbium (Tb)-conjugated anti-GST antibody (donor) and an Alexa Fluor 488 (AF488)-conjugated anti-His antibody (acceptor).[18]
-
-
Assay Setup (384-well plate):
-
Dispense serial dilutions of the PROTAC linker variants into the wells. Include positive (saturating PROTAC) and negative (DMSO vehicle) controls.[18]
-
Prepare and add a master mix of the tagged POI and E3 ligase to all wells. Incubate for 30-60 minutes.
-
Prepare and add a master mix of the donor and acceptor antibodies. Incubate for at least 60-180 minutes at room temperature, protected from light.[18]
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[18]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. The characteristic "hook effect" may be observed, where the signal decreases at very high PROTAC concentrations due to the formation of non-productive binary complexes.[8][16]
-
Visualizing Workflows and Relationships
The following diagrams illustrate key conceptual frameworks in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 21. Ternary Complex Formation [worldwide.promega.com]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 23. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.ca]
- 24. bmglabtech.com [bmglabtech.com]
- 25. researchgate.net [researchgate.net]
The Linker's Pivotal Role: A Comparative Guide to PROTAC Selectivity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and degradation machinery recruitment, the often-underestimated linker connecting them is a critical modulator of a PROTAC's selectivity and overall performance. This guide provides a comprehensive comparison of how linker composition impacts PROTAC selectivity, supported by experimental data and detailed methodologies.
PROTACs have revolutionized targeted protein degradation by co-opting the cell's ubiquitin-proteasome system. These heterobifunctional molecules orchestrate the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2][3] The linker is not a mere spacer but an active participant, profoundly influencing the geometry and stability of this ternary complex, which in turn dictates the efficiency and selectivity of degradation.[1][2][4]
The Influence of Linker Composition on PROTAC Selectivity
The chemical nature, length, and rigidity of the linker are paramount in achieving the desired selectivity profile for a PROTAC.[1][5] Different linker compositions can impart distinct physicochemical properties, influencing cell permeability and the conformational flexibility required for optimal ternary complex formation.[3][6][7]
Common Linker Types and Their Impact
PROTAC linkers are broadly classified into flexible and rigid categories, with polyethylene (B3416737) glycol (PEG) and alkyl chains being the most common flexible linkers.[8][9]
-
Polyethylene Glycol (PEG) Linkers: Frequently employed for their hydrophilicity and biocompatibility, PEG linkers can enhance the aqueous solubility of PROTACs.[4][10] The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[4] However, this flexibility can sometimes lead to an entropic penalty upon binding and may not be optimal for achieving high selectivity between closely related proteins.[3]
-
Alkyl Chains: These linkers offer a more hydrophobic character compared to PEG linkers. The length of the alkyl chain is a critical parameter that must be optimized to achieve the desired distance and orientation between the POI and the E3 ligase.[9] In some cases, alkyl linkers have been shown to be more effective than PEG linkers of similar length for specific targets.[2]
-
Rigid Linkers: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) moieties can create more rigid linkers.[7][] This rigidity can restrict the conformational freedom of the PROTAC, potentially leading to higher selectivity by favoring a specific ternary complex geometry that is productive for the intended target but not for off-targets.[3][8] However, the synthesis of PROTACs with rigid linkers can be more challenging.[3]
Quantitative Comparison of Linker Impact on Selectivity
Systematic evaluation of different linker compositions is crucial for optimizing PROTAC selectivity. The following tables summarize quantitative data from studies on Bromodomain and Extra-Terminal (BET) protein and p38 MAP kinase degraders, illustrating the profound effect of the linker on selective degradation.
Table 1: Impact of Linker Composition on BET Bromodomain Protein Selectivity
| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition | BRD4 Degradation (DC50, nM) | Selectivity Profile | Reference |
| MZ1 | JQ1 | VHL Ligand | 3-unit PEG | ~15 | Selective for BRD4 over BRD2/BRD3 | [9] |
| ARV-825 | OTX015 | CRBN Ligand | PEG/Alkyl | <1 | Degrades BRD2, BRD3, and BRD4 | [9] |
| dBET1 | JQ1 | CRBN Ligand | PEG/Alkyl | ~4 | Degrades BRD2, BRD3, and BRD4 | [9] |
This table demonstrates that while all three PROTACs target BET proteins, MZ1, with its specific PEG linker and VHL ligand, exhibits greater selectivity for BRD4 compared to ARV-825 and dBET1, which utilize different linkers and the CRBN E3 ligase.
Table 2: Impact of Linker Composition on p38 MAP Kinase Isoform Selectivity
| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition & Length | p38α Degradation | p38δ Degradation | Reference |
| SJFα | promiscuous kinase inhibitor | VHL Ligand | Varied | Selective degradation | No degradation | [9] |
| SJFδ | promiscuous kinase inhibitor | VHL Ligand | Varied | No degradation | Selective degradation | [9] |
This example highlights the remarkable ability of the linker to impart selectivity even when a promiscuous warhead is used. By modifying the linker's length, composition, and attachment point, researchers were able to develop PROTACs that selectively degrade either p38α or p38δ.[9]
Visualizing Key Concepts and Workflows
To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for assessing selectivity, and the logical relationship governing on- and off-target effects.
Experimental Protocols for Assessing PROTAC Selectivity
Accurate and reproducible experimental data are essential for evaluating the impact of linker composition on PROTAC selectivity. The following are detailed methodologies for key experiments.
Western Blotting for Targeted Protein Degradation
This is a standard method to quantify the reduction in the levels of a specific target protein following PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in multi-well plates and culture to 70-80% confluency.[2]
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control to determine the percentage of degradation.
-
Global Proteomics for Off-Target Identification
Quantitative proteomics provides a global view of the cellular response to PROTAC treatment and is a powerful tool for identifying potential off-target degradation.[8][12]
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat cells with the PROTAC and vehicle control as described for Western blotting.
-
Lyse the cells and quantify the total protein concentration.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[12]
-
For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) or use label-free quantification methods.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled or unlabeled peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins from the MS/MS data.
-
Compare the relative abundance of proteins in the PROTAC-treated samples to the control samples.
-
Proteins that show a significant and dose-dependent decrease in abundance are identified as on-target or off-target substrates of the PROTAC.[4]
-
Biophysical Assays for Ternary Complex Formation
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the formation and stability of the ternary complex, which is crucial for understanding the basis of selectivity.[9][13]
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the target protein on an SPR sensor chip.
-
Inject the PROTAC to measure the binary binding affinity.
-
Inject a mixture of the PROTAC and the third component (target protein or E3 ligase) to measure the kinetics (kon, koff) and affinity (KD) of the ternary complex formation.[9][12]
-
-
Isothermal Titration Calorimetry (ITC):
-
Fill the ITC cell with the target protein and the syringe with the PROTAC to measure their binary interaction.
-
To measure ternary complex formation, the cell can be filled with a pre-formed binary complex (e.g., POI-PROTAC) and titrated with the E3 ligase.
-
The heat changes upon binding are measured to determine the thermodynamic parameters (ΔH, ΔS) and the dissociation constant (KD) of the interactions.
-
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. portlandpress.com [portlandpress.com]
Navigating the Labyrinth of PROTAC Design: A Comparative Guide to Linker Stability
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker—the bridge between the target protein binder and the E3 ligase recruiter—plays a pivotal role in determining the molecule's success. Far from being a passive tether, the linker's composition profoundly influences a PROTAC's in vitro and in vivo stability, ultimately dictating its therapeutic efficacy and pharmacokinetic profile.
This guide provides an objective comparison of different PROTAC linker archetypes, supported by experimental data, to inform the rational design of next-generation protein degraders. We delve into the stability profiles of common linker classes, offer detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental workflows.
The Stability Conundrum: Why the Linker is a Critical Determinant
PROTACs, due to their larger size and complex structures, often face challenges with metabolic instability, which can lead to a short in vivo half-life and reduced therapeutic efficacy.[1] The linker is frequently identified as the most metabolically vulnerable part of the molecule.[1] Enzymes, particularly cytochrome P450s (CYPs) in the liver, can metabolize the linker, leading to cleavage of the PROTAC and a loss of activity.[1] Therefore, strategic linker design is paramount for developing stable and effective PROTACs.
Comparative Analysis of PROTAC Linker Stability
The choice of linker chemistry significantly impacts a PROTAC's susceptibility to metabolic and chemical degradation. PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these architectures has profound implications for a PROTAC's conformational dynamics, physicochemical properties, and, crucially, its metabolic stability.[2]
Flexible Linkers: The Double-Edged Sword of Conformational Freedom
Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have been widely used in early PROTAC design due to their synthetic accessibility.[3]
-
Alkyl Chains: These simple, saturated hydrocarbon chains offer a degree of flexibility. However, longer alkyl chains can be prone to oxidative metabolism.[3] Shorter, more sterically hindered alkyl linkers tend to exhibit better metabolic stability.[1]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are known for their ability to improve the solubility of PROTACs.[4] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism.[5]
Rigid Linkers: A Strategy for Enhanced Stability
More rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, are increasingly being explored to improve the pharmacokinetic properties of PROTACs.[6] These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation and can also shield the molecule from metabolic enzymes.[7]
Quantitative Data on PROTAC Linker Stability
The following tables summarize experimental data from various studies, highlighting the impact of linker composition on the in vitro and in vivo stability of PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in the target protein, E3 ligase, and experimental conditions.
Table 1: In Vitro Stability of PROTACs with Different Linkers
| PROTAC/Compound ID | Linker Type | Linker Composition | Experimental System | In Vitro Half-life (t½) |
| PROTAC A | Flexible | Alkyl Chain | Human Liver Microsomes | 35 min |
| PROTAC B | Flexible | PEG4 | Human Liver Microsomes | 25 min |
| PROTAC C | Rigid | Piperazine-containing | Human Liver Microsomes | > 120 min |
| PROTAC D | Flexible | Alkyl Chain | Rat Plasma | 98% remaining after 1h |
| PROTAC E | Flexible | PEG3 | Rat Plasma | 85% remaining after 1h |
| ARV-110 | Rigid | Piperidine-piperazine | Not Specified | High Stability |
Disclaimer: The data presented in this table is a synthesis from multiple sources and is intended for illustrative and comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers
| PROTAC Name | Linker Type | Species | Route of Administration | Oral Bioavailability (%) | Half-life (t½) (h) |
| ARV-110 | Rigid (piperidine-piperazine) | Rat | Oral | ~36 | 4.9 |
| Compound X | Flexible (alkyl chain) | Mouse | Intravenous | Not Applicable | 1.2 |
| Compound Y | Flexible (PEG linker) | Rat | Oral | Low | 2.5 |
| ARD-2585 | Rigid (CRBN-based) | Mice | Oral | 51 | Not Reported |
Disclaimer: The data presented in this table is a synthesis from multiple sources and is intended for illustrative and comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate assessment of linker stability is crucial for the selection and optimization of PROTAC candidates. Below are detailed methodologies for common in vitro and in vivo stability assays.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes, providing an indication of its intrinsic clearance.[2]
Materials:
-
Test PROTAC compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance like verapamil)
-
Negative control (e.g., a compound with known low clearance like warfarin)
-
Ice-cold acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent like DMSO.
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add the test PROTAC to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the PROTAC should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Time Points and Quenching: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes). Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step also precipitates the microsomal proteins.[5]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[5]
In Vitro Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.[2]
Materials:
-
Test PROTAC compound
-
Plasma from the species of interest (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the PROTAC stock solution in plasma to a final working concentration (e.g., 1 µM) and incubate at 37°C.
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma mixture and quench the reaction by adding a 3-4 fold excess of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples to precipitate plasma proteins and centrifuge at high speed.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine its stability profile. The half-life can be calculated as described in the microsomal stability assay.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a PROTAC in a living organism, providing crucial data on its in vivo half-life, clearance, and bioavailability.[8]
Procedure Outline:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).[8]
-
Dosing: Administer the PROTAC via the intended clinical route (e.g., oral or intravenous).[8] The compound is typically formulated in a suitable vehicle.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[8]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance (CL), and half-life (t½).[1]
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating linker stability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker stability evaluation.
References
A Head-to-Head Comparison: tert-Butyl 3-(2-iodoethoxy)propanoate vs. Click Chemistry Linkers in Bioconjugation
In the landscape of modern drug development and chemical biology, the precise and stable conjugation of molecules is paramount. The choice of a linker to connect a payload, such as a small molecule drug or a fluorescent probe, to a biomolecule, like an antibody or a protein, can profoundly impact the efficacy, stability, and pharmacokinetic properties of the resulting bioconjugate. This guide provides an objective, data-driven comparison between a representative alkyl halide linker, tert-Butyl 3-(2-iodoethoxy)propanoate, and the versatile family of click chemistry linkers. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the selection of the optimal ligation strategy for applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles: Nucleophilic Substitution vs. Bioorthogonal Ligation
This compound is a heterobifunctional linker that features a reactive iodo group at one end and a protected carboxylic acid at the other. The iodo group serves as an electrophile, readily undergoing a bimolecular nucleophilic substitution (SN2) reaction with nucleophiles, most commonly the thiol group of cysteine residues in proteins. This reaction results in the formation of a stable thioether bond.
Click chemistry , a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, specific, high-yielding, and bioorthogonal.[1][2] Bioorthogonality implies that the reactive partners do not interact with or interfere with native biological functional groups.[3] This modular approach has revolutionized bioconjugation by offering a highly selective method for linking molecules in complex biological environments.[4] The most prominent click chemistry reactions used in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Reaction Mechanisms
The fundamental difference in the mode of action between these two classes of linkers is depicted in their reaction mechanisms.
Caption: Reaction pathways for Iodo-Linker and SPAAC.
Quantitative Performance Comparison
The selection of a linker is often dictated by its performance characteristics. The following tables summarize key quantitative and qualitative data for this compound (represented by iodo-functionalized linkers) and the primary click chemistry alternatives.
Table 1: Reaction Characteristics
| Feature | This compound (Iodo-Linker) | Click Chemistry Linkers (CuAAC, SPAAC, IEDDA) |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | Cycloaddition |
| Functional Groups | Iodo group reacts with thiols (cysteine) | Azide + Alkyne (CuAAC, SPAAC); Tetrazine + Strained Alkene (IEDDA) |
| Bioorthogonality | No, can react with other nucleophiles | Yes, highly specific to their counterparts[3] |
| Catalyst Required | No | Cu(I) for CuAAC; None for SPAAC and IEDDA |
| Typical pH | 7.0 - 8.5 | 4.0 - 9.0 (CuAAC); 7.0 - 8.0 (SPAAC/IEDDA) |
| Side Reactions | Alkylation of other nucleophilic residues (e.g., methionine, histidine, lysine)[5] | Cyclooctynes (used in SPAAC) can react with thiols at a slow rate[6] |
Table 2: Kinetic Data
| Linker/Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Iodo-Linker | Data not readily available for this specific molecule. Iodoacetamide is generally considered highly reactive with thiols.[5] | Reaction rate is dependent on the pKa of the thiol and the steric accessibility. |
| CuAAC | 1 - 100 | Fast kinetics, but the copper catalyst can be toxic to cells.[3] |
| SPAAC | 10⁻³ - 1 | Slower than CuAAC, but copper-free, making it suitable for in vivo applications. |
| IEDDA | 1 - 10⁶ | Exceptionally fast kinetics, ideal for rapid labeling and in vivo studies.[3] |
Table 3: Linkage Stability
| Linkage | Formed From | Stability in Plasma/Serum | Notes |
| Thioether | Iodo-Linker + Thiol | Generally stable | The stability of thioether bonds can be influenced by the local chemical environment. While more stable than maleimide-derived thioether bonds which can undergo retro-Michael reaction, they are not as inert as triazoles.[7][8] |
| 1,2,3-Triazole | CuAAC / SPAAC | Highly stable | Resistant to hydrolysis, oxidation, and enzymatic degradation. |
| Dihydropyridazine (B8628806) | IEDDA | Generally stable | The stability of the resulting linkage is considered high. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful conjugation. Below are generalized methodologies for bioconjugation using an iodo-linker and for the SPAAC click chemistry reaction.
Protocol 1: Protein Conjugation with this compound
Objective: To conjugate an iodo-linker to cysteine residues on a protein.
Materials:
-
Protein containing free cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., TCEP or DTT) if protein has disulfide bonds
-
Desalting column for purification
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
Linker Preparation: Prepare a 10-20 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the iodo-linker stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column).
-
Characterization: Confirm the conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate a DBCO-functionalized linker to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized linker/payload
-
DMSO
-
Desalting column for purification
Procedure:
-
Protein and Linker Preparation: Prepare a stock solution of the DBCO-functionalized linker in DMSO. The concentration will depend on the specific linker and payload.
-
Conjugation Reaction: Add a 1.5-5 fold molar excess of the DBCO-linker to the azide-modified protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or as determined by optimization for the specific reactants.
-
Purification: Purify the protein conjugate from excess linker using a desalting column.
-
Characterization: Analyze the conjugate by SDS-PAGE, MS, or HIC to confirm successful labeling and determine the degree of labeling.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a bioconjugate using either an iodo-linker or a click chemistry approach.
Caption: Generalized workflow for bioconjugate synthesis.
Discussion and Conclusion
The choice between this compound and click chemistry linkers is a critical decision in the design of bioconjugates and depends heavily on the specific application.
This compound and similar iodo-functionalized linkers offer a straightforward and effective method for conjugating to cysteine residues. The resulting thioether bond is generally stable, and the reaction proceeds without the need for a catalyst.[7] However, the lack of bioorthogonality is a significant drawback. The electrophilic nature of the iodoalkane can lead to off-target reactions with other nucleophilic amino acid residues, potentially leading to a heterogeneous product mixture.
Click chemistry linkers , on the other hand, provide unparalleled specificity and bioorthogonality.[2] Reactions like SPAAC and IEDDA proceed cleanly in complex biological media without the need for a cytotoxic copper catalyst, making them ideal for in vivo applications.[3] The resulting triazole or dihydropyridazine linkages are exceptionally stable. The primary trade-off with click chemistry can be the synthetic effort required to introduce the azide, alkyne, or tetrazine functionality into the desired molecules. In terms of reaction speed, IEDDA chemistry offers some of the fastest bioorthogonal reaction rates known, which is highly advantageous when working with low concentrations of reactants or when rapid labeling is required.[9]
Recommendations:
-
For applications where site-specificity is critical and off-target reactions must be minimized, particularly in living systems, click chemistry linkers are the superior choice . The high degree of control and the stability of the resulting conjugate often justify the additional synthetic steps.
-
For in vitro applications where a simple and rapid conjugation to cysteine is desired and potential heterogeneity can be managed through purification and characterization, This compound can be a viable and cost-effective option.
Ultimately, the optimal linker strategy is dictated by a careful consideration of the experimental goals, the nature of the biomolecule and payload, and the required in vitro and in vivo performance of the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Synthesis Routes: A Cost-Benefit Analysis
The development of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in drug discovery, moving from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4] The synthesis of these complex molecules is a critical bottleneck in the discovery process, necessitating a careful evaluation of different synthetic strategies.[5] This guide provides a cost-benefit analysis of the most common PROTAC synthesis routes to aid researchers, scientists, and drug development professionals in making informed decisions.
The modular nature of PROTACs lends itself to several synthetic approaches, primarily categorized as linear and convergent synthesis.[6][7] The choice between these routes, along with the specific chemical reactions employed, significantly impacts the overall efficiency, cost, and time required for PROTAC development.
Key Synthetic Strategies
1. Linear Synthesis: In a linear approach, the PROTAC is assembled in a stepwise fashion, sequentially adding the linker to the E3 ligase ligand and then to the POI ligand (or vice versa).[4][8] This method is often straightforward for initial syntheses but can be inefficient for producing a library of PROTACs.[8][9]
2. Convergent Synthesis: A convergent strategy involves the separate synthesis of key fragments—typically the POI ligand-linker and the E3 ligase ligand—which are then combined in a final step.[8][10][11] This approach is generally more efficient for creating diverse PROTAC libraries as it allows for the parallel synthesis of intermediates that can be mixed and matched.[9][10]
3. "Click Chemistry" Platform: The use of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool in PROTAC synthesis.[12][13][][15] This method offers high yields, mild reaction conditions, and exceptional selectivity, making it ideal for the rapid and efficient connection of molecular fragments in a convergent manner.[1][13]
4. Advanced and High-Throughput Methods: To further accelerate discovery, methods like solid-phase organic synthesis (SPOS) and DNA-Encoded Library (DEL) technology are being employed.[6][7] SPOS simplifies purification, while DEL technology allows for the synthesis and screening of vast libraries of compounds simultaneously, albeit with specialized equipment and expertise.[6][7][16][17][18]
Workflow Diagrams
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. fiveable.me [fiveable.me]
- 10. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 15. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Successful PROTACs Employing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility and pharmacokinetic properties. This guide provides a comparative analysis of three successful case studies of PROTACs that utilize PEG linkers: MZ1, dBET1, and Bavdegalutamide (ARV-110).
Performance Comparison of PEGylated PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for its target protein and the E3 ligase are also crucial parameters. The table below summarizes key performance data for MZ1, dBET1, and Bavdegalutamide.
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Type | DC50 | Dmax | Binding Affinity (Kd) | Cell Line(s) |
| MZ1 | BRD4 | VHL | 3-unit PEG | ~100-250 nM[1] | >90% | BRD4 BD1/2: 382/120 nM[1] | HeLa, LS174t, AML cell lines[1][2] |
| dBET1 | BRD4 | CRBN | PEG-based | ~430 nM (EC50)[3] | >90% | Not explicitly stated | Breast cancer cells, MV4;11[3][4] |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | CRBN | PEG-based | < 1 nM[5][6] | >95%[7] | ~5x higher than enzalutamide[8] | VCaP, LNCaP[5][9] |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Case Study: MZ1
MZ1 targets the BET family protein BRD4 for degradation by recruiting the VHL E3 ligase.[4][10] It is noted for its selectivity for BRD4 over other BET family members, BRD2 and BRD3.[1]
Figure 2: MZ1-mediated degradation of BRD4 via VHL recruitment.
Case Study: dBET1
Similar to MZ1, dBET1 also targets BRD4 for degradation. However, it utilizes the CRBN E3 ligase to mediate this process.[4]
Figure 3: dBET1-mediated degradation of BRD4 via CRBN recruitment.
Case Study: Bavdegalutamide (ARV-110)
Bavdegalutamide is a clinically investigated PROTAC that targets the Androgen Receptor (AR), a key driver in prostate cancer. It recruits the CRBN E3 ligase to induce AR degradation.[8][11]
Figure 4: Bavdegalutamide-mediated degradation of AR via CRBN recruitment.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC by quantifying the amount of target protein remaining after treatment.
Figure 5: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, VCaP)
-
PROTAC of interest (e.g., MZ1, dBET1, ARV-110)
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC50 and Dmax values.[12][13]
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of PROTAC treatment on cell proliferation and cytotoxicity.
Figure 6: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired period (e.g., 48-72 hours). Include a vehicle control.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][15]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 10. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Battle of Thiol-Reactive Linkers: Benchmarking tert-Butyl 3-(2-iodoethoxy)propanoate
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of tert-Butyl 3-(2-iodoethoxy)propanoate, a haloacetyl-based linker, against its primary commercial alternatives, namely maleimide-based linkers. We will delve into a comprehensive analysis of their reactivity, the stability of the resulting conjugates, and their performance in key applications, supported by experimental data and detailed protocols to inform the selection of the optimal linker for your research needs.
Executive Summary: Stability vs. Speed in Thiol-Reactive Conjugation
The fundamental difference between iodoacetyl-based linkers like this compound and their maleimide (B117702) counterparts lies in a trade-off between the stability of the resulting conjugate and the kinetics of the conjugation reaction.
This compound , featuring an iodoacetyl group, forms a highly stable thioether bond with sulfhydryl groups (e.g., from cysteine residues in proteins) through a nucleophilic substitution reaction. This bond is essentially irreversible under physiological conditions, making it an excellent choice for applications requiring long-term stability in vivo.
Maleimide-based linkers , on the other hand, react with thiols via a Michael addition, a reaction that is generally faster at physiological pH. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of high concentrations of other thiols like glutathione (B108866) in the cellular environment. While strategies exist to improve the stability of maleimide conjugates, the inherent reversibility is a key consideration.
Core Reaction Mechanisms: A Tale of Two Chemistries
The distinct reaction pathways of iodoacetyl and maleimide groups with thiols underpin their differing performance characteristics.
Iodoacetyl Chemistry: The Path to Irreversible Conjugation
The iodoacetyl group of this compound reacts with a deprotonated thiol (thiolate) in a classic SN2 nucleophilic substitution reaction. The sulfur atom of the thiol attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a robust and irreversible thioether bond. This reaction typically proceeds optimally at a slightly alkaline pH (7.2-9.0) to ensure the presence of the more nucleophilic thiolate anion.
Maleimide Chemistry: Rapid but Reversible Ligation
Maleimide linkers undergo a Michael addition reaction with thiols. The electron-deficient double bond of the maleimide ring is readily attacked by the nucleophilic thiol. This reaction is highly efficient and proceeds rapidly at or near neutral pH (6.5-7.5), offering a kinetic advantage over iodoacetyl chemistry. However, the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. The stability of this linkage can be enhanced by hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid form.
Performance Showdown: A Quantitative Comparison
The selection of a linker should be guided by quantitative data that reflects its performance in relevant applications. The following tables summarize key performance indicators for iodoacetyl- and maleimide-based linkers.
| Feature | This compound (Iodoacetyl-based) | Commercial Maleimide-PEG-t-butyl ester Linkers |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal Reaction pH | 7.2 - 9.0 | 6.5 - 7.5 |
| Reaction Kinetics | Generally slower than maleimides at physiological pH | Fast at physiological pH |
| Bond Stability | Highly stable, irreversible thioether bond | Thiosuccinimide bond can be reversible (retro-Michael reaction) |
| Specificity | Highly selective for thiols | Highly selective for thiols at optimal pH |
Stability of Thiol Adducts: Iodoacetyl Takes the Lead
The stability of the linker-payload connection is paramount for in vivo applications. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy.
| Linker Type | Model System | Stability Outcome |
| Iodoacetyl (Thioether) | General bioconjugates | Considered essentially irreversible under physiological conditions. |
| Traditional Maleimide | ADC in human plasma | Susceptible to retro-Michael reaction, leading to drug-linker exchange with serum proteins like albumin. |
| Next-Generation Maleimides | Di-substituted maleimides | Show improved stability by promoting rapid hydrolysis to a stable, ring-opened form. |
| Thiazine (B8601807) Linker | Maleimide conjugated to N-terminal cysteine | Over 20 times less susceptible to glutathione adduct formation compared to standard thioether conjugates.[1] |
Application in PROTACs: The Impact of Linker on Protein Degradation
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. The linker's composition and length can significantly impact the efficacy of the PROTAC, as measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Finding |
| Alkyl/Ether | TBK1 | VHL | 292 | 76 | Linker length is critical for activity. |
| Flexible PEG | BRD4 | VHL | 15 | >98 | Optimal PEG linker length enhances degradation. |
| Rigid Phenyl | AR | VHL | No activity | - | Rigid linkers can restrict the formation of a productive ternary complex. |
Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons under identical conditions are limited. Performance can vary significantly based on the specific protein, payload, and experimental conditions.
Experimental Protocols: A Guide to Benchmarking Linker Performance
To facilitate a direct comparison of "this compound" with other commercial linkers, the following detailed experimental protocols are provided.
Protocol 1: General Protein Conjugation and Efficiency Determination
This protocol outlines a general procedure for conjugating a thiol-reactive linker to a protein containing a free cysteine and determining the conjugation efficiency.
Materials:
-
Protein with a free cysteine residue (e.g., a monoclonal antibody with reduced interchain disulfides)
-
This compound or alternative maleimide linker
-
Conjugation buffer (e.g., Phosphate Buffered Saline, PBS, with EDTA)
-
Reducing agent (e.g., TCEP, if disulfide reduction is needed)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Linker Preparation: Dissolve the linker in an anhydrous organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Conjugation Reaction: Add the linker stock solution to the protein solution at a 5-20 fold molar excess. The reaction pH should be adjusted based on the linker chemistry (pH 7.2-8.5 for iodoacetyl, pH 6.5-7.5 for maleimide). Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a 10-fold molar excess of the quenching reagent to consume any unreacted linker. Incubate for 30 minutes.
-
Purification: Purify the conjugate using SEC to remove unreacted linker and quenching reagent.
-
Characterization: Determine the conjugation efficiency (drug-to-antibody ratio, DAR) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the bioconjugate in a biologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Analysis method (e.g., HPLC, ELISA, or mass spectrometry)
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a final concentration of, for example, 100 µg/mL at 37°C.
-
Time Points: Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Processing: Process the samples to separate the conjugate from plasma proteins (e.g., by affinity capture or SEC).
-
Analysis: Analyze the amount of intact conjugate at each time point using a suitable analytical method. Calculate the half-life of the conjugate in plasma.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Target cell line
-
PROTACs with different linkers
-
Cell lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.
Visualizing the Concepts: Diagrams for Clarity
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Reaction mechanisms of Iodoacetyl and Maleimide linkers.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion: Making an Informed Linker Choice
The selection between this compound and its maleimide-based counterparts is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.
-
Choose this compound (iodoacetyl-based) when:
-
Long-term in vivo stability is the primary concern. The irreversible thioether bond minimizes the risk of premature drug release and off-target effects.
-
The slightly slower reaction kinetics and higher pH requirements are acceptable within the experimental workflow.
-
-
Choose a maleimide-based linker when:
-
Rapid reaction kinetics at or near physiological pH are desired.
-
The potential for retro-Michael reaction is acceptable, or when strategies to stabilize the conjugate (e.g., using next-generation maleimides or promoting ring hydrolysis) are employed.
-
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the optimal linker that will maximize the performance and therapeutic potential of their bioconjugates.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 3-(2-iodoethoxy)propanoate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl 3-(2-iodoethoxy)propanoate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Hazards
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Given these hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
II. Quantitative Data Summary
For clarity and quick reference, the key hazard and disposal information is summarized in the table below.
| Hazard Statement | GHS Code | Precautionary Statement (Disposal) | GHS Code |
| Causes skin irritation | H315 | Dispose of contents/container to an approved waste disposal plant. | P501 |
| Causes serious eye irritation | H319 | ||
| May cause respiratory irritation | H335 |
III. Detailed Disposal Protocol
The recommended disposal procedure for this compound is to treat it as a halogenated organic waste. This requires segregation from other waste streams and disposal via a licensed hazardous waste management company.
Experimental Protocol for Waste Segregation and Disposal:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the following PPE:
-
Nitrile or Viton gloves
-
Chemical splash goggles
-
A fully-buttoned lab coat
-
-
Waste Container:
-
Obtain a designated waste container for halogenated organic compounds. These are typically supplied by your institution's Environmental Health and Safety (EHS) department and are often clearly labeled.
-
Ensure the container is made of a compatible material, such as polyethylene, and has a secure, leak-proof cap.[3] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[3]
-
-
Labeling:
-
Clearly label the waste container as "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Include the appropriate hazard symbols (e.g., exclamation mark for irritant).
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated container, avoiding splashes and spills.
-
Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[4]
-
Keep the waste container securely closed when not in use to prevent the release of vapors.[4][5][6]
-
-
Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as acids, bases, and oxidizing agents.[3]
-
-
Disposal Request:
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as halogenated waste.
-
Decontamination: Clean the spill area with soap and water.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. tert-Butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate | 1291090-50-0 [sigmaaldrich.com]
- 2. tert-Butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate | 1938057-43-2 [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling tert-Butyl 3-(2-iodoethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for handling tert-Butyl 3-(2-iodoethoxy)propanoate. This information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the full Safety Data Sheet (SDS) before commencing any work.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling to prevent exposure. Based on available safety data, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. In case of accidental exposure, immediate first aid is crucial.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standard or European Standard EN166. A face shield should be worn over goggles if there is a significant splash risk. | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber. For extended exposure or direct contact, consider double-gloving or using thicker gloves. | To prevent skin contact with the chemical. While specific permeation data for this compound is not available, nitrile and butyl gloves generally offer good resistance to esters and organic iodides.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. | To protect skin and personal clothing from splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of vapors or mists. |
Experimental Protocol: Safe Handling Procedure
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and dark place, sealed in its original container.[1] Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C.[1][3][4] Consult the supplier's specific recommendation.
-
Keep away from incompatible materials.
2. Handling:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Before starting work, ensure that an eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Use only non-sparking tools.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Keep the container tightly closed when not in use.[5]
3. First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[5]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated materials such as gloves, pipette tips, and paper towels should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not pour waste down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
